3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid
Description
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Properties
IUPAC Name |
3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-4-5(6(10)11)12-7-8-2-3-9(4)7/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIPOVXEAHMJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=CN12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719210 | |
| Record name | 3-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017273-59-4 | |
| Record name | 3-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid
An In-depth Technical Guide to the
Authored by: A Senior Application Scientist
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-tuberculosis, and cytotoxic properties.[1][2][3] This guide provides a comprehensive, in-depth technical overview of a robust and reliable synthetic route to a key derivative, 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid. This molecule serves as a valuable building block for the elaboration of more complex pharmaceutical agents.[4][5] The synthesis is grounded in the foundational Hantzsch thiazole synthesis, followed by a strategic cyclocondensation reaction.[6][7] This document details the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights to equip researchers and drug development professionals with the practical knowledge required for its successful synthesis and validation.
Strategic Overview: A Retrosynthetic Approach
The logical design of any multi-step synthesis begins with a retrosynthetic analysis. Our target, this compound (1) , is most logically accessed via the saponification of its corresponding ester, ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (2) . This precursor protects the carboxylic acid functionality during the thermally demanding ring-formation steps and often facilitates purification.
The core bicyclic structure of (2) is assembled through a highly efficient cyclocondensation reaction.[8][9][10] This involves the reaction of a nucleophilic aminothiazole with an electrophilic α-halocarbonyl compound. The key disconnection, therefore, breaks the imidazole ring, leading to two readily accessible starting materials: 2-amino-4-methylthiazole (3) and ethyl 2-chloro-3-oxobutanoate (4) . The synthesis of 2-amino-4-methylthiazole (3) itself is a classic application of the Hantzsch thiazole synthesis, reacting thiourea (5) and chloroacetone (6) .[6][11]
This multi-step strategy is advantageous due to the commercial availability and low cost of the initial precursors and the high-yielding nature of each transformation.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediates
Stage 1: Synthesis of 2-Amino-4-methylthiazole (3)
This foundational step utilizes the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry that constructs the thiazole ring from an α-haloketone and a thioamide.[6][12][13]
Causality and Mechanism: The reaction is initiated by the nucleophilic attack of the sulfur atom in thiourea on the electrophilic carbon of chloroacetone's C-Cl bond. This forms an isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs as the amino group attacks the ketone carbonyl, followed by a dehydration step under reflux conditions to yield the aromatic 2-amino-4-methylthiazole ring.[14] Using water as a solvent is a green and effective choice, though ethanol is also commonly employed.[11][15]
Experimental Protocol:
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (76 g, 1.0 mol) in 200 mL of deionized water.[11]
-
Addition: Begin stirring the suspension and add chloroacetone (92.5 g, 1.0 mol) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will gradually dissolve.[11]
-
Reaction: After the addition is complete, heat the resulting yellow solution to reflux and maintain for 2 hours to ensure complete cyclization and dehydration.
-
Work-up: Cool the reaction mixture in an ice bath. While stirring vigorously, slowly add solid sodium hydroxide (200 g) to basify the mixture (pH > 10), causing the product to separate as an oily upper layer.
-
Extraction: Transfer the mixture to a separatory funnel, separate the oily layer, and extract the aqueous layer three times with 100 mL portions of diethyl ether.[11]
-
Purification: Combine the initial oil with the ether extracts and dry over anhydrous sodium hydroxide pellets. Filter the solution to remove the drying agent and any tars. Remove the ether by rotary evaporation. The residual oil is then purified by vacuum distillation, collecting the fraction at 130–133°C/18 mmHg to yield 2-amino-4-methylthiazole as a solid upon cooling.[11]
Self-Validation: The identity and purity of the product should be confirmed by melting point (44-45°C) and spectroscopic analysis (¹H NMR, ¹³C NMR).[11]
Stage 2: Synthesis of Ethyl 2-chloro-3-oxobutanoate (4)
This α-chloro-β-ketoester is the crucial electrophilic partner for the subsequent cyclocondensation. While commercially available, it can be synthesized by the direct chlorination of ethyl acetoacetate.
Causality and Mechanism: The reaction proceeds via the enol form of ethyl acetoacetate. A chlorinating agent, such as thionyl chloride, reacts with the enol to introduce a chlorine atom at the α-position. The presence of a solvent is critical to moderate the reaction.
Experimental Protocol:
-
Setup: In a 250 mL three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place ethyl acetoacetate (26 g, 0.2 mol) in a suitable solvent like dichloromethane (100 mL).
-
Reaction: Cool the flask in an ice bath. Slowly add thionyl chloride (27 g, 0.23 mol) dropwise while maintaining the temperature below 10°C.[16]
-
Stirring: After the addition, allow the mixture to stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Carefully quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield ethyl 2-chloro-3-oxobutanoate as a colorless liquid.[16][17]
Core Directive: The Cyclocondensation Reaction
This stage represents the key bond-forming sequence that constructs the fused imidazo[2,1-b]thiazole core.
Causality and Mechanism: The reaction proceeds in two distinct mechanistic steps. First, the exocyclic nitrogen of 2-amino-4-methylthiazole, being the more nucleophilic nitrogen, attacks the carbon bearing the chlorine atom in ethyl 2-chloro-3-oxobutanoate via an SN2 displacement.[18] This forms a crucial N-alkylated thiazole intermediate. The second step is an intramolecular cyclization: the endocyclic, less nucleophilic thiazole nitrogen attacks the electrophilic ketone carbonyl of the side chain. This is followed by an acid-catalyzed dehydration under reflux, which aromatizes the newly formed imidazole ring to yield the stable bicyclic system.[19][20] Ethanol is an excellent solvent choice as it effectively solubilizes the reactants and has a boiling point suitable for driving the dehydration.
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An In-Depth Technical Guide to the Synthesis of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic Acid Derivatives
Foreword: The Therapeutic Promise of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole nucleus is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. This fused bicyclic scaffold has garnered significant attention from researchers in drug discovery due to its presence in molecules exhibiting anti-inflammatory, antibacterial, antitubercular, antifungal, antiviral, and anticancer properties.[1][2][3] The unique spatial arrangement of nitrogen and sulfur atoms within this rigid framework allows for specific and potent interactions with various biological targets. Derivatives of 3-methylimidazo[2,1-b]thiazole-2-carboxylic acid, in particular, are of significant interest as the carboxylic acid moiety provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies, mechanistic underpinnings, and detailed experimental protocols for the preparation of these valuable compounds, tailored for researchers and professionals in the field of drug development.
Strategic Approaches to the Imidazo[2,1-b]thiazole Core
The construction of the imidazo[2,1-b]thiazole ring system is most effectively achieved through the venerable Hantzsch thiazole synthesis, a classic and reliable method for the formation of thiazole rings.[4][5] This approach involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant. In the context of our target molecule, the key precursors are a substituted 2-aminothiazole and an appropriate α-halo-β-ketoester.
The Cornerstone Reaction: Hantzsch Thiazole Synthesis
The synthesis of the this compound core commences with the reaction of a 2-aminothiazole with an ethyl 2-chloroacetoacetate. This reaction proceeds via a nucleophilic substitution, followed by an intramolecular cyclization and dehydration to furnish the fused imidazo[2,1-b]thiazole ring system. The choice of a 2-aminothiazole with a methyl group at the 4-position is crucial for obtaining the desired 3-methyl substitution pattern in the final product, although the numbering of the fused ring system can sometimes be counterintuitive. A more direct and logical approach for the synthesis of the title compound involves the reaction of 2-aminothiazole with ethyl 2-chloro-3-oxobutanoate.
Visualizing the Synthetic Pathway
The overall synthetic workflow for obtaining this compound is depicted below. This multi-step process begins with the synthesis of the key intermediate, ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, followed by its hydrolysis to the final carboxylic acid derivative.
Caption: Synthetic workflow for this compound.
Mechanistic Insights: The Hantzsch Cyclization Cascade
The formation of the imidazo[2,1-b]thiazole ring is a fascinating cascade of reactions. Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting potential synthetic hurdles.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the exocyclic nitrogen of 2-aminothiazole on the electrophilic carbon of the α-haloketoester. This SN2 reaction forms a quaternary ammonium salt intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the thiazole ring then acts as a nucleophile, attacking the carbonyl carbon of the ketoester moiety. This intramolecular cyclization leads to the formation of a five-membered ring fused to the original thiazole ring.
-
Dehydration: The resulting bicyclic intermediate undergoes dehydration, driven by the formation of a stable aromatic system, to yield the final ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Caption: Mechanism of the Hantzsch synthesis for the imidazo[2,1-b]thiazole core.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis of this compound and its ethyl ester precursor. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of Ethyl 3-Methylimidazo[2,1-b]thiazole-2-carboxylate
This procedure is adapted from established methods for the synthesis of analogous imidazo[2,1-b]thiazole esters.[6]
Materials:
-
2-Aminothiazole
-
Ethyl 2-chloro-3-oxobutanoate
-
Ethanol, absolute
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-aminothiazole (1.0 eq) in absolute ethanol (10 volumes), add ethyl 2-chloro-3-oxobutanoate (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Expected Outcome:
The product is typically an off-white to pale yellow solid. The yield can be optimized by careful control of reaction time and purification.
Characterization Data (Expected):
-
¹H NMR: Resonances corresponding to the ethyl ester protons (a quartet and a triplet), a singlet for the methyl group on the imidazole ring, and aromatic protons of the imidazo[2,1-b]thiazole core.
-
¹³C NMR: Signals for the carbonyl carbon of the ester, carbons of the aromatic rings, and the methyl and ethyl groups.
-
Mass Spectrometry (ESI-MS): A prominent peak corresponding to the [M+H]⁺ ion.
Protocol 2: Hydrolysis to this compound
This protocol utilizes a mild base to hydrolyze the ester without degrading the heterocyclic core.[6]
Materials:
-
Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (1N HCl)
Procedure:
-
Dissolve ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl.
-
A precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to obtain the final product.
Expected Outcome:
The product is generally obtained as a white or off-white solid.
Characterization Data (Expected):
-
¹H NMR: Disappearance of the ethyl ester signals and the appearance of a broad singlet for the carboxylic acid proton (which may be exchangeable with D₂O).
-
Mass Spectrometry (ESI-MS): A prominent peak corresponding to the [M+H]⁺ ion.
Quantitative Data and Reaction Optimization
The efficiency of the synthesis can be influenced by several factors. The following table summarizes key parameters and their typical ranges for the Hantzsch cyclization step.
| Parameter | Condition/Reagent | Rationale | Typical Yield (%) |
| Solvent | Ethanol, 1,4-Dioxane | Good solubility for reactants, appropriate boiling point for reflux. | 70-85 |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for cyclization. | - |
| Reaction Time | 18-24 hours | Ensures complete conversion of starting materials. | - |
| Base (Workup) | Sat. NaHCO₃ | Neutralizes the HBr or HCl formed during the reaction, facilitating product isolation. | - |
Conclusion and Future Directions
The synthetic route detailed in this guide provides a reliable and efficient method for accessing this compound and its ester precursor. The Hantzsch thiazole synthesis remains a powerful tool for the construction of this important heterocyclic scaffold. The resulting carboxylic acid is a versatile intermediate that can be further functionalized to generate a library of derivatives for biological screening. Future work in this area could focus on the development of one-pot, multi-component reactions to streamline the synthesis, as well as the exploration of greener reaction conditions, such as microwave-assisted synthesis, to reduce reaction times and environmental impact.[7] The continued exploration of the chemical space around the imidazo[2,1-b]thiazole core holds significant promise for the discovery of novel therapeutics.
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The Rising Therapeutic Potential of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
The fused heterocyclic scaffold, imidazo[2,1-b]thiazole, represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. This technical guide focuses on a specific, promising derivative, 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid , and its analogues. We will delve into its synthetic pathways, explore its diverse pharmacological effects—ranging from anticancer to antimicrobial and anti-inflammatory properties—and elucidate the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both a high-level overview and detailed experimental insights to catalyze further investigation and therapeutic development.
Introduction: The Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole system is a bicyclic aromatic structure formed by the fusion of imidazole and thiazole rings. This arrangement creates a unique electronic and steric profile that facilitates interactions with a variety of biological targets.[1][2] The inherent stability and synthetic tractability of this scaffold have made it a fertile ground for the development of novel therapeutic agents.[1][3] Derivatives have demonstrated significant potential as antitumor, anti-inflammatory, antioxidant, antiviral, and antibacterial agents.[1] The addition of a methyl group at the 3-position and a carboxylic acid at the 2-position, as in our core topic, provides key functional handles for modulating physicochemical properties and target binding.
Synthetic Strategies: Building the Core Scaffold
The synthesis of the imidazo[2,1-b]thiazole core is versatile, with several established routes. A common and effective method involves the reaction of 2-aminothiazole derivatives with α-haloketones. This approach, known as the Hantzsch thiazole synthesis followed by cyclization, allows for the introduction of diverse substituents on the scaffold.
General Synthetic Workflow
A representative synthesis for derivatives of the imidazo[2,1-b]thiazole scaffold is outlined below. This multi-step process allows for the construction of a library of compounds for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow for imidazo[2,1-b]thiazole derivatives.
Diverse Biological Activities and Mechanisms of Action
The this compound scaffold and its derivatives have demonstrated a remarkable breadth of biological activities. This section will explore the most significant of these, detailing the experimental findings and proposed mechanisms.
Anticancer Activity
Derivatives of the imidazo[2,1-b]thiazole core have shown potent antiproliferative activity against a range of cancer cell lines.[2][4][5] The mechanisms are varied, highlighting the scaffold's ability to interact with multiple cancer-relevant targets.
One of the key mechanisms of anticancer action for certain 3-methyl-imidazo[2,1-b]thiazole derivatives is the inhibition of dihydrofolate reductase (DHFR).[6][7] DHFR is a crucial enzyme in the synthesis of purines and pyrimidines, essential for DNA replication in rapidly dividing cancer cells.
A study on novel 3-methyl-imidazo[2,1-b]thiazole-based analogs identified compounds with potent DHFR inhibitory profiles, comparable to the well-known DHFR inhibitor, methotrexate (MTX).[6] Specifically, compounds 22 and 23 from this study exhibited IC50 values of 0.079 µM and 0.085 µM, respectively, against DHFR.[6] These compounds also demonstrated promising cytotoxicity against the MCF7 breast cancer cell line, inducing cell cycle arrest and apoptosis.[6][7]
Caption: Mechanism of action via DHFR inhibition.
Another anticancer mechanism involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][8] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Certain imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to be potent inhibitors of tubulin polymerization.[8] For instance, one such conjugate displayed significant cytotoxicity against the A549 human lung cancer cell line with an IC50 value of 1.08 µM and inhibited tubulin assembly with an IC50 of 1.68 µM.[8] Molecular docking studies suggest these compounds occupy the colchicine binding site on tubulin.[8]
Table 1: Anticancer Activity of Selected Imidazo[2,1-b]thiazole Derivatives
| Compound Class | Cancer Cell Line | Activity Metric (IC50) | Target | Reference |
| 3-Methyl-imidazo[2,1-b]thiazole Analogues | MCF7 (Breast) | Promising Cytotoxicity | DHFR | [6][7] |
| Imidazo[2,1-b]thiazole-Benzimidazole Conjugates | A549 (Lung) | 1.08 µM | Tubulin | [8] |
| Benzo-[d]-imidazo-[2,1-b]-thiazole Derivative (IT10) | Mtb H37Ra | 2.32 µM | Pantothenate Synthetase | [9] |
| Imidazo[2,1-b]thiazole Derivatives | A375P (Melanoma) | Sub-micromolar | Not specified | [4] |
Antimicrobial and Antimycobacterial Activity
The imidazo[2,1-b]thiazole scaffold is also a promising platform for the development of novel antimicrobial agents.[10][11][12] This includes activity against bacteria, fungi, and notably, Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
Several studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as potent antimycobacterial agents.[9][10][13][14] For example, a series of benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives were synthesized and evaluated for their in vitro antitubercular activity.[9] One of the most active compounds, IT10, displayed an IC50 of 2.32 µM against Mycobacterium tuberculosis H37Ra, with no significant cytotoxicity towards a human lung fibroblast cell line.[9] Molecular docking studies suggest that these compounds may target the pantothenate synthetase of Mtb.[9]
Experimental Protocol: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Ra is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: The mycobacterial culture is diluted and added to each well containing the test compounds.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
-
Data Analysis: The fluorescence or absorbance is measured. A change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.
Anti-inflammatory Activity
Imidazo[2,1-b]thiazole derivatives have also been investigated for their anti-inflammatory properties.[15][16][17][18][19] The primary mechanism explored is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which plays a key role in inflammation and pain.
A series of imidazo[2,1-b]thiazole analogs were designed as selective COX-2 inhibitors.[15] These compounds demonstrated potent and selective inhibition of the COX-2 isoenzyme, with IC50 values in the range of 0.08-0.16 µM.[15] The most potent compound in this series showed a COX-2 IC50 of 0.08 µM and a high selectivity index.[15]
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Future Perspectives and Conclusion
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds for drug discovery. The diverse range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores the therapeutic potential of this chemical space.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical animal models to assess their therapeutic efficacy and safety.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to improve their drug-like characteristics.
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- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed Central.
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The 3-Methylimidazo[2,1-b]thiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The 3-methylimidazo[2,1-b]thiazole scaffold has emerged as a "privileged" heterocyclic core in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This bicyclic system, characterized by a fused imidazole and thiazole ring with a methyl substituent at the 3-position, offers a unique combination of structural rigidity, synthetic tractability, and the ability to engage with a diverse array of biological targets. This guide provides a comprehensive technical overview of the 3-methylimidazo[2,1-b]thiazole scaffold, from its fundamental physicochemical properties and synthesis to its extensive applications in drug discovery, with a particular focus on its promising anticancer and antitubercular activities. Detailed experimental protocols and an analysis of structure-activity relationships (SAR) are provided to equip researchers with the knowledge to effectively leverage this versatile scaffold in the design of novel therapeutics.
Introduction: The Rise of a Privileged Scaffold
Fused heterocyclic systems are the cornerstone of many blockbuster drugs, and the imidazo[2,1-b]thiazole framework is a testament to this principle. Its derivatives have been investigated for a wide spectrum of therapeutic applications, including antibacterial, antifungal, antiviral, and anti-inflammatory roles. The addition of a methyl group at the 3-position often enhances the lipophilicity and metabolic stability of the resulting compounds, making the 3-methylimidazo[2,1-b]thiazole scaffold particularly attractive for drug design. This guide will delve into the key attributes that make this scaffold a focal point of contemporary medicinal chemistry research.
Physicochemical Properties and Synthetic Strategies
A thorough understanding of the physicochemical properties and synthetic accessibility of a scaffold is paramount for its successful exploitation in drug discovery.
Physicochemical Properties of the 3-Methylimidazo[2,1-b]thiazole Core
The physicochemical properties of the 3-methylimidazo[2,1-b]thiazole core contribute significantly to its drug-like characteristics. These properties can be predicted using computational tools, providing valuable insights for the design of derivatives with optimized pharmacokinetic profiles.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~138.19 g/mol | Falls within the "rule of five" guidelines, favoring good absorption. |
| cLogP | ~1.5 - 2.0 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~38.5 Ų | Suggests good oral bioavailability. |
| pKa (most basic) | ~5.0 - 5.5 | The imidazole nitrogen can be protonated at physiological pH, influencing solubility and receptor interactions. |
Note: These are estimated values and can vary depending on the prediction software used.
General Synthetic Strategies
The synthesis of the 3-methylimidazo[2,1-b]thiazole core is typically achieved through the condensation of a 2-aminothiazole with a 3-carbon α-haloketone, such as 1-chloropropan-2-one. This versatile reaction allows for the introduction of various substituents on the scaffold.
Experimental Protocol: Synthesis of 3-Methylimidazo[2,1-b]thiazole
Objective: To synthesize the core 3-methylimidazo[2,1-b]thiazole scaffold.
Materials:
-
2-Aminothiazole
-
1-Chloropropan-2-one (Chloroacetone)
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in ethanol.
-
Addition of Reagents: Add sodium bicarbonate (1.5 eq) to the solution, followed by the dropwise addition of 1-chloropropan-2-one (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine solution.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3-methylimidazo[2,1-b]thiazole.
Causality behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is suitable for reflux conditions.
-
Sodium Bicarbonate: Acts as a base to neutralize the HCl formed during the reaction, driving the reaction to completion.
-
Reflux: The elevated temperature increases the reaction rate.
-
Extraction with DCM: Efficiently extracts the organic product from the aqueous phase.
-
Brine Wash: Removes any residual water from the organic layer.
-
Column Chromatography: A standard and effective method for purifying the final product from any unreacted starting materials or byproducts.
Therapeutic Applications: A Scaffold of Diverse Activities
The 3-methylimidazo[2,1-b]thiazole scaffold has been extensively explored for various therapeutic applications, with particularly compelling results in the fields of oncology and infectious diseases.
Anticancer Activity
Derivatives of 3-methylimidazo[2,1-b]thiazole have demonstrated potent cytotoxic activity against a wide range of cancer cell lines. Their mechanisms of action are varied and include tubulin polymerization inhibition and kinase inhibition.
3.1.1. Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[1][2] Several 3-methylimidazo[2,1-b]thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Mechanism of Action: Microtubule Destabilization
Quantitative Data: Anticancer Activity of 3-Methylimidazo[2,1-b]thiazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 9m | 6-(4-fluorophenyl)-2-(3,4,5-trimethoxyphenyl) | MDA-MB-231 (Breast) | 1.12 | [4] |
| 9i | 6-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl) | MDA-MB-231 (Breast) | 1.65 | [4] |
| Compound 26 | Varied aryl substitutions | A375P (Melanoma) | <1 | [5] |
| Compound 27 | Varied aryl substitutions | A375P (Melanoma) | <1 | [5] |
| Compound 4c | Phenylhydrazone at C2 | MCF-7 (Breast) | 2.57 | [6] |
| Compound 13a | Imidazo[1,2-c][7][8][9]triazole at C2 | MCF-7 (Breast) | 4.02 | [10] |
3.1.2. Kinase Inhibition
Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets.[11] Derivatives of 3-methylimidazo[2,1-b]thiazole have been developed as potent inhibitors of various kinases, including RAF kinases and Cyclooxygenase-2 (COX-2).
Mechanism of Action: RAF Kinase Inhibition in the MAPK/ERK Pathway
Quantitative Data: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 6a | COX-2 | 0.08 | [12] |
| 27c | Pan-RAF | Not specified (high activity) | [11] |
| 38a | Pan-RAF | Not specified (high activity) | [11] |
Antitubercular Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. The 3-methylimidazo[2,1-b]thiazole scaffold has shown significant promise in this area, with several derivatives exhibiting potent activity against M. tuberculosis.[13]
Mechanism of Action: Pantothenate Synthetase Inhibition
Pantothenate synthetase is a crucial enzyme in the biosynthesis of pantothenate (vitamin B5), a precursor to coenzyme A. This pathway is essential for the survival of M. tuberculosis but is absent in humans, making it an excellent target for selective drug development.[3]
Quantitative Data: Antitubercular Activity
| Compound ID | Substitution Pattern | MIC (µM) | Reference |
| IT10 | Benzo-fused, 4-nitro phenyl | 2.32 (IC50) | [13] |
| IT06 | Benzo-fused, 2,4-dichloro phenyl | 2.03 (IC50) | [13] |
| 5f | 6-(4-nitrophenyl) | 3.14 (µg/mL) | [14] |
| 5s | 6-(4-chlorophenyl)-2-(trifluoromethyl) | 6.03 | [7] |
| 5b, 5d, 5h | Benzo-fused sulfonamides | 1.6 (µg/mL) | [8] |
Experimental Workflows for Biological Evaluation
The biological evaluation of 3-methylimidazo[2,1-b]thiazole derivatives relies on a suite of standardized in vitro assays.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow: MTT Assay
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.
Workflow: Cell Cycle Analysis
Pantothenate Synthetase Inhibition Assay
The activity of pantothenate synthetase can be measured by quantifying the amount of pyrophosphate (PPi) released during the reaction using a malachite green-based colorimetric assay.[15]
Workflow: Pantothenate Synthetase Assay
Future Perspectives and Conclusion
The 3-methylimidazo[2,1-b]thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While no derivative has yet reached clinical trials, the extensive preclinical data strongly supports its potential. Future research will likely focus on:
-
Optimization of Pharmacokinetic Properties: Fine-tuning the scaffold with various substituents to improve ADME (absorption, distribution, metabolism, and excretion) properties.
-
Target Deconvolution: For compounds with potent phenotypic effects, identifying the specific molecular targets will be crucial for further development.
-
Combination Therapies: Exploring the synergistic effects of 3-methylimidazo[2,1-b]thiazole derivatives with existing anticancer and antitubercular drugs.
-
Expansion to Other Therapeutic Areas: Investigating the potential of this scaffold in other diseases, such as neurodegenerative and inflammatory disorders.
References
- Antitubercular activity in terms of MIC ( μ M) of the target compounds ( 5a – w ) against the M. tuberculosis H 37 Rv strain. Isoniazid (INH), ethambutol (EMB) and ciprofloxacin (INN) were used as the standard drugs.
- Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC - PubMed Central. (URL: [Link])
- In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][7][9][15]thiadiazoles - NIH. (URL: [Link])
- Protocol for Malachite Green - EUbOPEN. (URL: [Link])
- New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed. (URL: [Link])
- Synthesis and antitubercular evaluation of imidazo[2,1-b][7][9][15]thiadiazole deriv
- What are Tubulin inhibitors and how do they work?
- Antibacterial, Antitubercular and Antiviral Activity Evaluations of Some Arylidenehydrazide Derivatives Bearing Imidazo[2,1-b]thiazole Moiety - NIH. (URL: [Link])
- Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC. (URL: [Link])
- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed Central. (URL: [Link])
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PubMed Central. (URL: [Link])
- Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity | Journal of Medicinal Chemistry - ACS Public
- Synthesis of imidazo[2,1-b]thiazoles.
- Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC - PubMed Central. (URL: [Link])
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: [Link])
- New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - NIH. (URL: [Link])
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (URL: [Link])
- One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free C
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- Malachite Green Phosphate Assay (Cat. # 786-1924) - G-Biosciences. (URL: [Link])
- Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed. (URL: [Link])
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The Imidazo[2,1-b]thiazole Scaffold: A Technical Guide to Unraveling Its Multifaceted Mechanisms of Action
Introduction
The imidazo[2,1-b]thiazole nucleus, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of pharmacological activities.[1][2][3] While the precise mechanism of action for a specific analogue like 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid is not extensively documented in publicly available literature, a comprehensive analysis of its parent scaffold provides invaluable insights into its potential biological targets and cellular effects. This guide offers an in-depth exploration of the diverse mechanisms of action associated with imidazo[2,1-b]thiazole derivatives, providing researchers and drug development professionals with a robust framework for investigating this versatile chemical class. We will delve into the established and putative molecular targets, supported by experimental evidence and in silico modeling, to construct a holistic understanding of how these compounds exert their therapeutic effects.
I. The Antimycobacterial Activity of Imidazo[2,1-b]thiazoles: Targeting Pantothenate Synthetase
A significant area of investigation for imidazo[2,1-b]thiazole derivatives has been in the development of novel antitubercular agents.[4][5] Several studies have identified promising candidates with potent activity against Mycobacterium tuberculosis (Mtb).[4][5]
A. Proposed Mechanism of Action
Molecular docking and dynamics studies have suggested that certain benzo-[d]-imidazo-[2,1-b]-thiazole derivatives may exert their antimycobacterial effect by inhibiting pantothenate synthetase, a crucial enzyme in the biosynthesis of pantothenate (vitamin B5), which is essential for the growth of Mtb.[4][5] Inhibition of this enzyme disrupts the metabolic pathway, leading to bacterial cell death. The selectivity of these compounds for Mtb over non-tuberculous mycobacteria suggests a specific interaction with the Mtb enzyme.[4][5]
B. Experimental Validation Workflow
A logical workflow to validate the proposed mechanism of action against pantothenate synthetase is outlined below. This multi-pronged approach combines in vitro enzyme kinetics, whole-cell activity assessment, and computational modeling to build a robust, self-validating dataset.
Caption: Experimental workflow for validating pantothenate synthetase inhibition.
C. Protocol: In Vitro Pantothenate Synthetase Inhibition Assay
This protocol outlines a representative spectrophotometric assay to determine the inhibitory potential of a test compound against Mtb pantothenate synthetase.
1. Reagents and Materials:
-
Recombinant Mtb Pantothenate Synthetase
-
ATP, pantoate, and β-alanine (substrates)
-
Coupling enzymes (e.g., pyruvate kinase, lactate dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 100 mM KCl)
-
Test compound (e.g., a this compound derivative) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare a reaction mixture containing all assay components except the enzyme in the assay buffer.
-
Add varying concentrations of the test compound to the wells of the microplate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the recombinant Mtb pantothenate synthetase to each well.
-
Immediately place the microplate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the activity of pantothenate synthetase.
-
Record the initial reaction velocities for each concentration of the test compound.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
D. Representative Data
The following table summarizes the antitubercular activity of representative imidazo-[2,1-b]-thiazole derivatives from the literature.[4][5]
| Compound ID | Mtb H37Ra IC50 (µM) | Mtb H37Ra IC90 (µM) | MRC-5 Cytotoxicity CC50 (µM) |
| IT10 | 2.32 | 7.05 | >128 |
| IT06 | 2.03 | 15.22 | >128 |
II. Anticancer Properties of Imidazo[2,1-b]thiazoles: A Focus on Microtubule Disruption
Derivatives of the imidazo[2,1-b]thiazole scaffold have also demonstrated significant potential as anticancer agents, with activities observed against a range of human cancer cell lines.[6][7][8] One of the key mechanisms identified for a subset of these compounds is the inhibition of tubulin polymerization.[6]
A. Proposed Mechanism of Action
Certain imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to inhibit the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport.[6] By binding to the colchicine binding site on tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules.[6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[6]
Caption: Proposed mechanism of microtubule disruption by imidazo[2,1-b]thiazoles.
B. Experimental Validation of Microtubule-Targeting Activity
A series of experiments can be employed to confirm the microtubule-disrupting properties of an imidazo[2,1-b]thiazole derivative.
1. Cell Viability and Proliferation Assays:
-
Protocol: Treat various cancer cell lines (e.g., A549, HeLa, MCF-7) with a range of compound concentrations for 48-72 hours.[6] Assess cell viability using an MTT or resazurin-based assay.
-
Rationale: To determine the cytotoxic potency (IC50) of the compound across different cancer types.
2. Cell Cycle Analysis:
-
Protocol: Treat cells with the compound at its IC50 concentration for a defined period (e.g., 24 hours).[6] Fix the cells, stain with propidium iodide, and analyze the DNA content by flow cytometry.
-
Rationale: To identify if the compound induces arrest at a specific phase of the cell cycle, with G2/M arrest being indicative of microtubule disruption.[6]
3. In Vitro Tubulin Polymerization Assay:
-
Protocol: Incubate purified tubulin with the test compound in a polymerization-promoting buffer. Monitor the increase in light scattering or fluorescence of a reporter dye as polymerization occurs.
-
Rationale: To directly measure the inhibitory effect of the compound on the assembly of tubulin into microtubules and determine its IC50 for this process.[6]
4. Immunofluorescence Microscopy:
-
Protocol: Treat cells with the compound, fix, and stain with an anti-tubulin antibody and a nuclear counterstain (e.g., DAPI). Visualize the microtubule network using fluorescence microscopy.
-
Rationale: To visually confirm the disruption of the microtubule cytoskeleton in treated cells compared to untreated controls.
5. Apoptosis Assays:
-
Protocol: Utilize methods such as Annexin V-FITC/PI staining followed by flow cytometry, or Hoechst staining to observe nuclear condensation.[6]
-
Rationale: To confirm that the observed cytotoxicity and cell cycle arrest lead to the induction of programmed cell death.[6]
C. Representative Data
The following table presents data for a representative imidazo[2,1-b]thiazole-benzimidazole conjugate (6d) that acts as a microtubule-targeting agent.[6]
| Assay | Result (Compound 6d) |
| A549 Cytotoxicity (IC50) | 1.08 µM |
| Cell Cycle Analysis (A549 cells) | G2/M Phase Arrest |
| Tubulin Polymerization (IC50) | 1.68 µM |
III. Anti-Inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
The imidazo[2,1-b]thiazole scaffold has also been explored for the development of anti-inflammatory agents, with a particular focus on the selective inhibition of cyclooxygenase-2 (COX-2).[9]
A. Proposed Mechanism of Action
Certain derivatives of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole have been designed and synthesized as selective COX-2 inhibitors.[9] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[9]
B. Experimental Validation of COX-2 Inhibition
1. In Vitro COX-1/COX-2 Inhibition Assays:
-
Protocol: Utilize commercially available enzyme immunoassay (EIA) kits for COX-1 and COX-2. Incubate the respective enzymes with arachidonic acid as the substrate in the presence of varying concentrations of the test compound. Measure the production of prostaglandin E2 (PGE2).
-
Rationale: To determine the IC50 values for both COX isoforms and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
2. Cellular Assays:
-
Protocol: Use a whole blood assay or cultured macrophages stimulated with lipopolysaccharide (LPS) to induce COX-2 expression. Treat the cells with the test compound and measure the production of PGE2.
-
Rationale: To assess the compound's activity in a more physiologically relevant cellular context.
C. Representative Data
The following table shows the in vitro COX inhibitory activity of a potent imidazo[2,1-b]thiazole derivative.[9]
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| 6a | 17.3 | 0.08 | 216.25 |
IV. Conclusion and Future Directions
The imidazo[2,1-b]thiazole scaffold is a chemically tractable and pharmacologically versatile core structure that has given rise to compounds with diverse and potent biological activities. The mechanisms of action, while varied, often involve specific interactions with key enzymes or structural proteins, leading to therapeutic effects in areas such as infectious diseases, oncology, and inflammation. The examples of pantothenate synthetase inhibition, microtubule disruption, and selective COX-2 inhibition highlight the adaptability of this scaffold to different biological targets.
Future research on this compound and its analogues should be directed towards a systematic evaluation of these and other potential mechanisms. A comprehensive screening approach, combining in silico target prediction with a battery of in vitro and cell-based assays, will be crucial in elucidating the specific molecular targets and pathways modulated by this particular derivative. The experimental workflows and protocols detailed in this guide provide a robust starting point for such investigations, paving the way for the rational design and development of novel therapeutic agents based on the promising imidazo[2,1-b]thiazole framework.
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In Silico ADMET Prediction of Imidazo[2,1-b]thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. However, the successful translation of a potent compound into a viable drug candidate is contingent upon a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. High attrition rates in drug development are frequently attributed to poor ADMET properties.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging in silico prediction tools to characterize the ADMET profiles of novel imidazo[2,1-b]thiazole derivatives at an early stage. By integrating computational methodologies, research teams can prioritize candidates with a higher probability of success, thereby optimizing resources and accelerating the drug discovery pipeline. This guide emphasizes not just the procedural steps but the causal reasoning behind methodological choices, ensuring a robust and scientifically sound approach to early-stage drug candidate assessment.
The Imperative of Early ADMET Assessment in Drug Discovery
The journey from a hit compound to a marketed drug is long and fraught with failure, with a significant percentage of candidates failing in late-stage development due to unacceptable pharmacokinetic or toxicity profiles.[1] The practice of conducting ADMET studies in the preliminary phases of drug discovery has been shown to dramatically reduce these late-stage failures.[1] In silico, or computational, ADMET prediction offers a time- and cost-efficient strategy to evaluate the drug-likeness of compounds before committing to expensive and time-consuming experimental studies.[2][3] For novel chemical series like imidazo[2,1-b]thiazole derivatives, establishing an early understanding of their ADMET liabilities is critical for guiding synthetic efforts and selecting the most promising lead compounds for further development.
The Imidazo[2,1-b]thiazole Scaffold: Key ADMET Considerations
The unique physicochemical properties of the imidazo[2,1-b]thiazole ring system and its derivatives directly influence their ADMET profiles. Understanding these relationships is foundational to interpreting in silico predictions.
-
Lipophilicity and Solubility : The fused heterocyclic system has a moderate degree of lipophilicity, which can be significantly modulated by substituents. Lipophilicity, often expressed as logP, is a critical determinant of absorption, membrane permeability, and plasma protein binding.[4] A delicate balance is required; excessive lipophilicity can lead to poor solubility and increased metabolic clearance, while high hydrophilicity may impede membrane permeation.[5]
-
Metabolic Stability : The thiazole ring can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites.[6][7][8][9][10] Quantum chemical studies have indicated that epoxidation of the thiazole ring is a potential metabolic pathway.[8][9] Early prediction of the sites of metabolism (SOM) is crucial for designing analogues with improved metabolic stability.[1][9]
-
Toxicity : The formation of reactive metabolites from the thiazole moiety is a potential source of toxicity.[6][7][8][9][10] In silico toxicity predictions, such as for hepatotoxicity or mutagenicity, are therefore of high importance for this chemical class.[7][11][12][13][14][15]
A Step-by-Step Workflow for In Silico ADMET Profiling
This section outlines a practical, step-by-step protocol for performing a comprehensive in silico ADMET analysis of a novel imidazo[2,1-b]thiazole derivative using freely accessible web-based tools. This workflow is designed to be a self-validating system, where the outputs of each step inform the next.
Caption: In silico ADMET prediction workflow for novel compounds.
Experimental Protocol: Comprehensive ADMET Profiling
Objective: To generate a comprehensive, predictive ADMET profile for a novel imidazo[2,1-b]thiazole derivative.
Materials:
-
Computer with internet access.
-
Chemical structure of the imidazo[2,1-b]thiazole derivative in SMILES (Simplified Molecular Input Line Entry System) format.
Methodology:
Part A: Analysis with SwissADME
-
Navigate to the SwissADME web server. This is a free, user-friendly tool for predicting a wide range of ADMET-relevant properties.[16][17][18][19][20]
-
Input the Molecular Structure: In the input field, paste the SMILES string of your imidazo[2,1-b]thiazole derivative. A list of multiple SMILES strings can be provided for batch processing.
-
Initiate Analysis: Click the "Run" button to start the calculations. The server will process the input and generate a detailed report.
-
Data Collection and Initial Assessment:
-
Physicochemical Properties: Record the values for Molecular Weight (MW), LogP (a measure of lipophilicity), and Topological Polar Surface Area (TPSA). These are fundamental to drug absorption and distribution.[4][5]
-
Lipinski's Rule of Five: Check for violations of Lipinski's Rule of Five. This rule is a widely used guideline to assess the drug-likeness of a compound and its potential for oral bioavailability.[2][21][22][23]
-
Pharmacokinetics: Note the predicted Gastrointestinal (GI) absorption (High/Low) and whether the compound is predicted to be a P-glycoprotein (P-gp) substrate. P-gp is an efflux pump that can limit drug absorption. Also, check the Blood-Brain Barrier (BBB) permeation prediction.[24][25][26][27][28]
-
Drug-Likeness: Examine the "Bioavailability Radar" for a quick visual assessment of the compound's suitability for oral administration.[18]
-
Medicinal Chemistry: Assess the "Synthetic Accessibility" score. A lower score (closer to 1) suggests the compound is easier to synthesize.[17]
-
Part B: Deeper Toxicity and Distribution Analysis with pkCSM
-
Navigate to the pkCSM web server. This tool provides predictions for a different set of ADMET properties, complementing the SwissADME analysis, particularly in toxicity.[3][29][30][31]
-
Input the Molecular Structure: Paste the same SMILES string into the designated field.
-
Select Predictions: Choose the "Toxicity" and "Distribution" modules for prediction.
-
Initiate Analysis: Submit the structure for calculation.
-
Data Collection:
-
Toxicity: Record the predictions for AMES toxicity (mutagenicity) and Hepatotoxicity (liver toxicity). A positive result in either of these is a significant red flag.
-
Distribution: Record the predicted CNS (Central Nervous System) permeability in logPS. This provides a quantitative measure to compare with the qualitative BBB prediction from SwissADME.
-
Synthesizing the Data: Interpretation and Decision Making
The true expertise in in silico ADMET prediction lies not just in generating data, but in its interpretation to make informed decisions. The data should be viewed holistically, with an understanding of the acceptable ranges for key parameters.
Data Presentation: ADMET Profile Summary
Summarize the collected data in a structured table for clear comparison and evaluation.
| Parameter | Predicted Value | Acceptable Range/Interpretation | Tool |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | < 500 Da | SwissADME | |
| LogP (Consensus) | < 5 | SwissADME | |
| TPSA (Ų) | 20-130 Ų | SwissADME | |
| Pharmacokinetics (Absorption) | |||
| GI Absorption | High | SwissADME | |
| P-gp Substrate | No | SwissADME | |
| Pharmacokinetics (Distribution) | |||
| BBB Permeant | Yes/No (Depends on therapeutic target) | SwissADME | |
| CNS Permeability (logPS) | > -2 (High); -2 to -3 (Moderate); < -3 (Low) | pkCSM | |
| Metabolism | |||
| CYP Inhibitor (e.g., 2D6) | No | SwissADME | |
| Toxicity | |||
| AMES Toxicity | Negative | pkCSM | |
| Hepatotoxicity | Negative | pkCSM | |
| Drug-Likeness | |||
| Lipinski Violations | 0 (ideally), ≤ 1 | SwissADME |
Causality Behind Interpretation:
-
Lipinski's Rule of Five: A compound is likely to have poor oral bioavailability if it violates more than one of the following: MW ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[21][22][23] This is because these properties govern passive diffusion across the gut wall.
-
The BOILED-Egg Model: SwissADME provides a graphical representation known as the BOILED-Egg, which plots TPSA versus LogP.[17][18] Compounds falling within the white of the egg are predicted to have high GI absorption, while those in the yolk are predicted to cross the BBB. This provides an intuitive visualization of a compound's likely absorption and distribution profile.
-
Toxicity Flags: A positive prediction for AMES toxicity suggests the compound may be mutagenic and is a serious concern. A positive hepatotoxicity prediction indicates a risk of drug-induced liver injury, a major reason for drug withdrawal.[7][11][13][14] These are often considered "showstopper" liabilities that may lead to the deprioritization of a compound.
Caption: Interpreting the BOILED-Egg plot from SwissADME.
Advanced Concepts: Introduction to QSAR Modeling
For research programs involving a series of imidazo[2,1-b]thiazole analogues, developing a Quantitative Structure-Activity Relationship (QSAR) model can provide deeper insights and predictive power. QSAR models establish a mathematical relationship between the chemical structures of a set of compounds and their biological activity or a specific ADMET property.[10][15][32][33][34][35][36][37][38][39]
A typical QSAR workflow involves:
-
Data Curation: Assembling a dataset of imidazo[2,1-b]thiazole derivatives with reliable experimental data for a specific ADMET endpoint (e.g., Caco-2 permeability).
-
Descriptor Calculation: Generating numerical descriptors that capture the physicochemical properties of each molecule.
-
Model Building: Using statistical methods to build a model that correlates the descriptors with the experimental endpoint.
-
Validation: Rigorously validating the model's predictive ability using internal and external test sets.[35][36]
While building robust QSAR models requires specialized expertise, understanding the principles allows researchers to critically evaluate published models and potentially collaborate with computational chemists to develop project-specific predictive tools.
Conclusion: Integrating In Silico Predictions into the Drug Discovery Cascade
The in silico ADMET prediction tools and workflows described in this guide are powerful assets for the modern medicinal chemist working with novel imidazo[2,1-b]thiazole derivatives. By systematically evaluating key pharmacokinetic and toxicity parameters early in the discovery process, research teams can de-risk projects, focus resources on the most promising candidates, and design new molecules with a higher likelihood of clinical success. This computational-first approach does not replace experimental validation but rather enhances its efficiency, ensuring that the compounds advancing to in vitro and in vivo testing have already been vetted for fundamental drug-like properties. This strategic integration of predictive science is paramount to navigating the complexities of drug development and ultimately delivering safer, more effective medicines.
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An In-depth Technical Guide to the Structure-Activity Relationship of Imidazo[2,1-b]thiazole Compounds
Foreword: The Enduring Promise of a Privileged Scaffold
The imidazo[2,1-b]thiazole core, a fused bicyclic heteroaromatic ring system, stands as a testament to the power of privileged scaffolds in medicinal chemistry.[1] This stable, planar, and weakly basic molecule has proven to be a versatile framework for the design of a multitude of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the intricate structure-activity relationships (SAR) that govern the therapeutic potential of this remarkable heterocyclic system. By delving into the causality behind experimental choices and synthesizing field-proven insights, we will navigate the key structural modifications that unlock the diverse biological activities of imidazo[2,1-b]thiazole derivatives.
I. The Imidazo[2,1-b]thiazole Core: Physicochemical Properties and Synthetic Avenues
The imidazo[2,1-b]thiazole scaffold is formed by the fusion of an imidazole and a thiazole ring, sharing a nitrogen and a carbon atom.[1] This fusion results in a planar, aromatic system with a unique distribution of electrons, making it an excellent platform for molecular recognition by various biological targets. The presence of nitrogen and sulfur heteroatoms provides opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding.[3]
The synthesis of the imidazo[2,1-b]thiazole core is typically achieved through the reaction of a 2-aminothiazole derivative with an α-haloketone.[4] More contemporary and efficient methods, such as one-pot multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, have also been developed to generate diverse libraries of these compounds.[2]
Caption: Key SAR features of imidazo[2,1-b]thiazoles for anticancer activity.
Quantitative Data for Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6d | A549 (Lung) | 1.08 | [5] |
| Noscapine-thiazole amine conjugate | MIAPaCa-2 (Pancreatic) | 2.7 | [6] |
| Compound 26 | A375P (Melanoma) | Sub-micromolar | [7] |
| Compound 27 | A375P (Melanoma) | Sub-micromolar | [7] |
III. Structure-Activity Relationship in Antimicrobial Drug Discovery
The imidazo[2,1-b]thiazole scaffold has been extensively explored for the development of novel antimicrobial agents with activity against bacteria, fungi, and mycobacteria. [1]
A. Antitubercular Activity
Several imidazo[2,1-b]thiazole derivatives have demonstrated potent activity against Mycobacterium tuberculosis.
-
Benzo[d]imidazo[2,1-b]thiazole Derivatives: A series of benzo[d]imidazo[2,1-b]thiazole carboxamide triazole derivatives were synthesized and evaluated for their antimycobacterial activity. [8]The most active compound, IT10 , bearing a 4-nitrophenyl moiety, displayed an IC90 of 7.05 µM and an IC50 of 2.32 µM against M. tuberculosis H37Ra. [8]Another potent compound, IT06 , with a 2,4-dichlorophenyl group, also showed significant activity. [8]Molecular docking studies suggest that these compounds may target the pantothenate synthetase of M. tuberculosis. [8]* Substitutions at the 2- and 6-positions: The presence of a chlorine atom at the 2-position and a substituted phenyl ring at the 6-position has been shown to be crucial for antitubercular activity. [9]A 5-nitroso derivative of 6-p-chlorophenylimidazo[2,1-b]thiazole also exhibited potent activity. [9]
B. Antifungal and Antibacterial Activity
-
Antifungal Activity: Many imidazo[2,1-b]thiazole derivatives have shown promising antifungal activity. For instance, a series of newly synthesized compounds displayed very good antifungal activity with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. Docking studies on some derivatives suggest a probable involvement of CYP51 in the mechanism of their antifungal action. [10]* Antibacterial Activity: Certain imidazo[2,1-b]thiazole derivatives have shown slight to moderate activity against both Gram-positive and Gram-negative bacteria. [11]
Caption: Key SAR features of imidazo[2,1-b]thiazoles for antimicrobial activity.
Quantitative Data for Antimicrobial Activity
| Compound ID | Organism | Activity (MIC/IC50) | Reference |
| IT10 | M. tuberculosis H37Ra | IC50 = 2.32 µM | [8] |
| IT06 | M. tuberculosis H37Ra | IC50 = 2.03 µM | [8] |
| 4a1, 4a2, 4b3, 4b4, 4d5, 4e4 | M. tuberculosis | MIC = 1.6 µg/mL | |
| 4a2, 4b4, 4c4, 4d2 | Antifungal | MIC = 25 µg/mL |
IV. Structure-Activity Relationship in Anti-inflammatory Drug Discovery
Imidazo[2,1-b]thiazole derivatives have also been investigated as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. [12]
A. Selective COX-2 Inhibition
A series of imidazo[2,1-b]thiazole analogs containing a methyl sulfonyl COX-2 pharmacophore were synthesized and evaluated for their COX-2 inhibitory activity. [12]All the synthesized compounds were found to be selective inhibitors of the COX-2 isoenzyme. [12]The potency and selectivity were influenced by the type and size of the amine group at the C-5 position of the imidazo[2,1-b]thiazole ring. [12]Compound 6a , N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, emerged as a highly potent and selective COX-2 inhibitor with an IC50 of 0.08 µM and a selectivity index of 313.7. [12]
B. In Vivo Anti-inflammatory and Analgesic Activities
In a study of 2,6-diaryl-imidazo[2,1-b]t[2][5][8]hiadiazole derivatives, compound 5c showed better anti-inflammatory activity in a carrageenan-induced rat paw edema model compared to the standard drug diclofenac. [13][14]Several other compounds in the series also exhibited comparable antinociceptive activity to diclofenac, and importantly, none of the tested compounds showed ulcerogenic activity. [13][14]
V. Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for a representative synthesis and a key biological assay are provided below.
A. Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5)
This protocol is adapted from the synthesis described for COX-2 inhibitors. [12] Materials:
-
α-bromo-4-(methylsulfonyl)acetophenone (4)
-
2-aminothiazole
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve α-bromo-4-(methylsulfonyl)acetophenone (1 mmol) and 2-aminothiazole (1 mmol) in ethanol (20 mL) in a round bottom flask.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to afford the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5).
-
Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
B. In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Caption: A simplified workflow for the in vitro MTT cytotoxicity assay.
VI. Conclusion and Future Perspectives
The imidazo[2,1-b]thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific substitution patterns in dictating the biological activity of these compounds. The future of imidazo[2,1-b]thiazole-based drug discovery lies in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The application of computational tools, such as QSAR and molecular docking, will undoubtedly accelerate this process. [15][16]Furthermore, the exploration of novel hybrid molecules and the investigation of new therapeutic targets will continue to expand the pharmacological potential of this remarkable heterocyclic system.
VII. References
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One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. MDPI. Available from: [Link]
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A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. ResearchGate. Available from: [Link]
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Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed. Available from: [Link]
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Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available from: [Link]
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Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Connect Journals. Available from: [Link]
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Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles. PubMed. Available from: [Link]
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Quantitative Structure Activity Relationship of 2, 5, 6–Trisubstituted imidazo (2, 1-b)-1, 3, 4–Thiadiazole as Anticancer Compounds. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
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The structures of some imidazo[2,1-b]thiazoles having antitumor activity. ResearchGate. Available from: [Link]
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A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER. Available from: [Link]
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New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. Available from: [Link]
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BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[2][5][8]HIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available from: [Link]
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Synthesis of imidazo[2,1-b]thiazoles. ResearchGate. Available from: [Link]
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From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? MDPI. Available from: [Link]
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Chemistry of Imidazo[2,1-b]t[2][5][8]hiadiazoles. ResearchGate. Available from: [Link]
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Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Semantic Scholar. Available from: [Link]
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Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. ResearchGate. Available from: [Link]
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QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR) ANALYSIS ON IMIDAZO [2,1-b] [2][5][8]THIADIAZOLE DERIVATIVES AS MURINE LEUKEM. Connect Journals. Available from: [Link]
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Synthesis of imidazo[2,1‐b]t[2][5]hiazole Derivatives from... ResearchGate. Available from: [Link]
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Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed Central. Available from: [Link]
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SAR of imidazo[2,1-b]t[2][5][8]hiadiazole derivatives as antifungal agents. ResearchGate. Available from: [Link]
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Synthetic Approach to Diversified Imidazo[2,1-b]t[2][5]hiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. MDPI. Available from: [Link]
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New Imidazo[2,1-b]naphtha[2,1-d]t[2][5]hiazole Derivatives: Synthesis, Antimicrobial and Antifungal Activity. Iraqi Journal of Science. Available from: [Link]
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Quantitative Structure Activity Relationship of 2, 5, 6–Trisubstituted imidazo (2, 1-b)-1, 3, 4–Thiadiazole as Anticancer Compunds. ResearchGate. Available from: [Link]
-
Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b]t[2][5][8]hiadiazole Analogues. PubMed. Available from: [Link]
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[2][5][8]HIADIAZOLE DERIVATIVES: A REVIEW. ResearchGate. Available from: [Link]
-
Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. Available from: [Link]
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QSAR models of antiproliferative activity of imidazo[2,1-b]t[2][5][8]hiadiazoles in various cancer cell lines. ResearchGate. Available from: [Link]
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[2][5][8]hiadiazole Derivatives as Anti-Inflammatory Agents. NIH. Available from: [Link]
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Structures of Imidazo[2,1-b] thiazole derivatives. ResearchGate. Available from: [Link]
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[2][5][8]hiadiazole Derivatives as Anti-Inflammatory Agents. Semantic Scholar. Available from: [Link]
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Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega. Available from: [Link]
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Imidazo[2,1b ] Thiazole: Introduction, Current and Perspective. ResearchGate. Available from: [Link]
-
(PDF) Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[2][5][8]hiadiazole Derivatives as Anti-Inflammatory Agents. ResearchGate. Available from: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. Available from: [Link]
-
The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. PubMed Central. Available from: [Link]
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The Imidazo[2,1-b]thiazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[2,1-b]thiazole core, a fused heterocyclic system containing nitrogen and sulfur, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of imidazo[2,1-b]thiazole derivatives in drug discovery, delving into their synthesis, diverse biological applications, and mechanisms of action. We will explore their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights to empower researchers in this dynamic field.
The Imidazo[2,1-b]thiazole Core: A Foundation of Versatility
The imidazo[2,1-b]thiazole nucleus is a bicyclic system formed by the fusion of an imidazole and a thiazole ring. This arrangement creates a planar, aromatic structure with a unique distribution of heteroatoms, making it an attractive framework for designing molecules that can interact with various biological targets.[1][2] The versatility of this scaffold lies in the numerous positions available for substitution, allowing for the fine-tuning of physicochemical properties and biological activity.[3] This inherent adaptability has made it a focal point for the synthesis of extensive compound libraries in the quest for novel therapeutic agents.[4]
Synthetic Strategies: Building the Core and Its Analogs
The construction of the imidazo[2,1-b]thiazole core and its derivatives is primarily achieved through several key synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
One of the most common and efficient methods involves the condensation of a 2-aminothiazole derivative with an α-haloketone.[5] This reaction, often carried out under reflux in a suitable solvent like ethanol, provides a straightforward route to a wide range of substituted imidazo[2,1-b]thiazoles.[6]
Another powerful approach is the use of multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction (GBBR).[7] This one-pot synthesis strategy offers high atom economy and allows for the rapid generation of molecular diversity by combining three or more starting materials in a single step.[7]
The general synthetic workflow for the preparation of imidazo[2,1-b]thiazole derivatives can be visualized as follows:
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The Emergence of 3-Methylimidazo[2,1-b]thiazole Scaffolds: A Technical Guide to a Privileged Core in Drug Discovery
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-methylimidazo[2,1-b]thiazole core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable therapeutic versatility. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of novel compounds derived from this privileged structure. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and offer insights into the structure-activity relationships that govern the efficacy of these compounds. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation therapeutics based on the 3-methylimidazo[2,1-b]thiazole framework.
Introduction: The Strategic Advantage of the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole system, a fused bicyclic heterocycle, represents a "privileged scaffold" in drug discovery. Its rigid structure, combined with the presence of multiple hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a variety of biological targets. The incorporation of a methyl group at the 3-position can further enhance binding affinity and modulate the compound's pharmacokinetic profile.
Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide will focus on the recent advancements in the development of 3-methylimidazo[2,1-b]thiazole-based compounds, with a particular emphasis on their potential as targeted therapeutics.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of the 3-methylimidazo[2,1-b]thiazole core and its derivatives can be achieved through various synthetic routes. A common and efficient method is the Hantzsch thiazole synthesis, followed by cyclization. Additionally, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a streamlined one-pot approach to generate diverse libraries of these compounds.[3][4]
General Synthetic Protocol via Hantzsch Thiazole Synthesis and Cyclization
A widely employed synthetic route involves the initial formation of a 2-aminothiazole intermediate, followed by cyclization with an α-haloketone.
Step 1: Synthesis of 2-Amino-4-methylthiazole
This initial step involves the reaction of thiourea with a suitable α-haloketone, such as chloroacetone.
Step 2: Cyclization to form the 3-Methylimidazo[2,1-b]thiazole Core
The resulting 2-aminothiazole is then reacted with a second α-haloketone to construct the fused imidazole ring.
One-Pot Synthesis via Groebke–Blackburn–Bienaymé Reaction
The GBB reaction is a powerful tool for the rapid synthesis of imidazo[2,1-b]thiazole derivatives. This one-pot, three-component reaction involves a 2-aminothiazole, an aldehyde, and an isocyanide.[3][4]
Experimental Protocol: One-Pot Synthesis of a 3-(5-(substituted-amino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one derivative [3]
-
To a solution of 3-formylchromone (1 mmol) in anhydrous toluene (0.5 mL), add 2-aminothiazole (1 mmol) and the desired isocyanide (e.g., benzyl isocyanide, 1 mmol).
-
Stir the reaction mixture at room temperature for the time specified by TLC monitoring.
-
Upon completion, the product can be isolated by filtration or evaporation of the solvent.
-
Purify the crude product by column chromatography (e.g., hexanes–AcOEt).
-
Characterize the final product by NMR, IR, and mass spectrometry.[4]
Key Biological Targets and Mechanisms of Action
Recent research has identified several key biological targets for 3-methylimidazo[2,1-b]thiazole-based compounds, leading to a deeper understanding of their mechanisms of action.
Dihydrofolate Reductase (DHFR) Inhibition: A Novel Class of Antifolates
Several novel 3-methylimidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids.[1][5] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cancer cells.
Key Findings:
-
Compounds with specific substitutions have exhibited potent DHFR inhibitory profiles with IC50 values in the nanomolar range, comparable to the well-known DHFR inhibitor, methotrexate.[1][5]
-
These compounds have shown promising cytotoxicity against breast cancer cell lines, inducing cell cycle arrest and apoptosis.[1][5]
-
In vivo studies using an Ehrlich ascites carcinoma (EAC) solid tumor model demonstrated a significant reduction in tumor volume and body weight.[5]
Experimental Protocol: DHFR Inhibition Assay [5][6][7]
-
Reagent Preparation:
-
DHFR Assay Buffer: Prepare a suitable buffer (e.g., phosphate or Tris buffer) at the optimal pH for the enzyme.
-
DHFR Enzyme Solution: Dilute the DHFR enzyme stock in the assay buffer to a working concentration.
-
NADPH Solution: Prepare a stock solution of NADPH in the assay buffer.
-
Dihydrofolic Acid (DHF) Solution: Prepare a stock solution of DHF in the assay buffer.
-
Test Compound: Prepare serial dilutions of the 3-methylimidazo[2,1-b]thiazole derivative in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer, NADPH solution, and the test compound (or vehicle control) to each well.
-
Initiate the reaction by adding the DHFR enzyme solution.
-
Start the kinetic measurement by adding the DHF solution.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Kinase Inhibition: Targeting Oncogenic Signaling Pathways
The imidazo[2,1-b]thiazole scaffold has been successfully utilized to develop potent inhibitors of various kinases involved in cancer progression, including BRAF and Focal Adhesion Kinase (FAK).[1][8]
BRAF Inhibition:
-
Certain derivatives have shown high potency against the V600E mutant BRAF kinase, a key driver in melanoma.[1]
-
These compounds have demonstrated superior potency against melanoma cell lines compared to the standard drug sorafenib.[9]
Focal Adhesion Kinase (FAK) Inhibition:
-
Imidazo[2,1-b]thiazole derivatives have been investigated as inhibitors of FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[8]
-
Molecular docking studies have elucidated the binding modes of these compounds within the FAK active site.[8]
Experimental Protocol: Cell-Based BRAF Inhibition Assay [10][11][12]
-
Cell Culture: Culture a human melanoma cell line harboring the BRAF V600E mutation (e.g., A375) in appropriate media.
-
Compound Treatment: Seed the cells in 96-well plates and treat with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Determine cell viability using a suitable assay, such as the Presto Blue or MTT assay.
-
Western Blot Analysis: To confirm the mechanism of action, lyse the treated cells and perform Western blot analysis to assess the phosphorylation status of downstream effectors in the BRAF pathway, such as MEK and ERK. A reduction in phosphorylated MEK and ERK indicates inhibition of BRAF activity.
Microtubule Destabilization: Disrupting the Cytoskeleton
Several imidazo[2,1-b]thiazole-chalcone conjugates have been identified as potent microtubule-destabilizing agents.[13][14] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Key Findings:
-
Potent antiproliferative activity has been observed against a range of cancer cell lines with IC50 values in the sub-micromolar range.[13][15]
-
Flow cytometry analysis has confirmed cell cycle arrest at the G2/M phase.[15]
-
Immunofluorescence analysis has visually demonstrated the disruption of the microtubule network in treated cells.[13]
Experimental Protocol: Tubulin Polymerization Assay [13][14][16][17]
-
Reagent Preparation:
-
Tubulin: Use commercially available purified tubulin.
-
Polymerization Buffer: Prepare a buffer containing GTP to promote tubulin polymerization.
-
Test Compound: Prepare serial dilutions of the imidazo[2,1-b]thiazole derivative.
-
-
Assay Procedure:
-
In a 96-well plate, combine the tubulin, polymerization buffer, and the test compound.
-
Monitor the increase in fluorescence or absorbance over time at 37°C. The increase in signal corresponds to the polymerization of tubulin.
-
-
Data Analysis:
-
Calculate the rate of tubulin polymerization for each concentration of the test compound.
-
Determine the IC50 value for the inhibition of tubulin polymerization.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-methylimidazo[2,1-b]thiazole derivatives is highly dependent on the nature and position of substituents on the core structure.
| Position | Substituent Effect on Anticancer Activity |
| C2 | Substitution with bulky aromatic groups can enhance activity. |
| C5 | Introduction of a linker to another pharmacophore (e.g., chalcone) can lead to potent microtubule inhibitors. |
| C6 | Aryl substitutions are common and their electronic properties can influence activity. Electron-withdrawing or donating groups can modulate potency. |
Pharmacokinetics and Toxicity Profile: A Critical Consideration
While the 3-methylimidazo[2,1-b]thiazole scaffold holds great promise, it is crucial to address potential liabilities related to its pharmacokinetic and toxicity profiles.
ADMET Predictions and In Vitro Studies
-
In Silico ADMET Profiling: Computational tools can predict properties such as absorption, distribution, metabolism, excretion, and toxicity, guiding the selection of compounds with favorable drug-like properties.[9]
-
Metabolic Stability: The imidazo[2,1-b]thiazole core can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][18]
Reactive Metabolite Formation and Trapping
A significant concern with thiazole-containing compounds is the potential for bioactivation to reactive metabolites, which can lead to idiosyncratic toxicity.[1][18][19]
Key Findings:
-
Studies have shown that imidazo[2,1-b]thiazole derivatives can undergo oxidative metabolism to form reactive S-oxide species.[1][18]
-
These reactive metabolites can be trapped using nucleophiles like glutathione (GSH), and the resulting conjugates can be identified by mass spectrometry and NMR.[1][18]
Experimental Protocol: Reactive Metabolite Trapping with Glutathione [1][18]
-
Incubation: Incubate the test compound with human liver microsomes, NADPH (as a cofactor for P450 enzymes), and glutathione.
-
Sample Preparation: After incubation, precipitate the proteins and analyze the supernatant.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify potential glutathione conjugates of the test compound and its metabolites.
-
Structural Elucidation: If conjugates are detected, use high-resolution mass spectrometry and NMR spectroscopy to determine the site of glutathione conjugation and elucidate the structure of the reactive intermediate.
In Vivo Toxicity
Acute oral toxicity studies in animal models are essential to assess the in vivo safety of these compounds. Studies on related imidazo-based heterocycles have shown that at higher doses (e.g., ≥ 1000 mg/kg), signs of hepatotoxicity and spleen toxicity can be observed.[20][21]
Conclusion and Future Directions
The 3-methylimidazo[2,1-b]thiazole scaffold is a highly versatile and promising core for the development of novel therapeutics. The diverse range of biological targets and mechanisms of action associated with its derivatives underscores its potential in oncology, infectious diseases, and inflammatory disorders.
Future research should focus on:
-
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with enhanced potency and selectivity.
-
Optimization of Pharmacokinetic Properties: Modifying the scaffold to improve metabolic stability and reduce the potential for reactive metabolite formation.
-
Exploration of Novel Therapeutic Areas: Investigating the potential of these compounds in other disease areas where their identified targets play a role.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of clinically viable drug candidates based on the 3-methylimidazo[2,1-b]thiazole scaffold.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow and mechanisms of action.
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- 14. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[2,1-b]thiazole scaffold is a privileged structure, forming the core of various biologically active agents.[1][2] Understanding the fundamental physicochemical characteristics of this key carboxylic acid derivative is crucial for researchers engaged in the synthesis, characterization, and application of novel therapeutics based on this scaffold. This document synthesizes available data, provides detailed experimental protocols for its characterization, and offers insights into the causality behind these analytical choices, grounded in established scientific principles.
Introduction: The Imidazo[2,1-b]thiazole Scaffold in Drug Discovery
The fused heterocyclic system of imidazo[2,1-b]thiazole is a cornerstone in the development of a wide array of therapeutic agents. Its rigid, planar structure and distribution of heteroatoms make it an attractive scaffold for interacting with various biological targets. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antibacterial, antitubercular, and anticancer properties.[1][2][3][4]
Notably, derivatives of 3-Methylimidazo[2,1-b]thiazole have been investigated as a novel class of antifolates, targeting the dihydrofolate reductase (DHFR) enzyme, a validated target in oncology and infectious diseases.[2] The carboxylic acid moiety at the 2-position is a key functional group, often serving as a handle for further chemical modification or as a critical pharmacophoric element for target engagement. A thorough understanding of its intrinsic physicochemical properties is therefore a prerequisite for rational drug design, enabling the optimization of parameters such as solubility, permeability, and metabolic stability.
This guide will delve into the structural and physicochemical aspects of this compound, providing both compiled data and detailed methodologies for its empirical determination.
Molecular Structure and Core Physicochemical Properties
The foundational step in characterizing any molecule for drug development is to establish its fundamental physicochemical properties. These parameters govern its behavior in both chemical and biological systems.
Table 1: Core Physicochemical Properties of this compound and Related Analogs
| Property | This compound | Imidazo[2,1-b]thiazole-2-carboxylic acid (unmethylated analog) | Imidazo[2,1-b]thiazole-6-carboxylic acid (isomer) | Data Source Type |
| CAS Number | 1017273-59-4[5][6] | 773841-78-4[7] | 53572-98-8[8] | Registry Data |
| Molecular Formula | C₇H₆N₂O₂S | C₆H₄N₂O₂S[7] | C₆H₄N₂O₂S[8] | --- |
| Molecular Weight | 182.20 g/mol | 168.17 g/mol [7] | 168.17 g/mol | --- |
| Melting Point | Not Experimentally Reported | Not Experimentally Reported | 147.21 °C | Predicted (EPI Suite)[8] |
| pKa | Not Experimentally Reported | Not Experimentally Reported | Not Experimentally Reported | --- |
| LogP | Not Experimentally Reported | 1.094 | Not Experimentally Reported | Predicted[7] |
| Aqueous Solubility | Not Experimentally Reported | Not Experimentally Reported | 643.75 mg/L | Predicted (EPA T.E.S.T.)[8] |
| Topological Polar Surface Area (TPSA) | Not Experimentally Reported | 54.6 Ų | Not Experimentally Reported | Predicted[7] |
Note: A significant portion of the experimental data for the title compound is not available in the public domain. The data presented for related analogs and isomers are for comparative and estimation purposes.
Ionization Constant (pKa)
The pKa of the carboxylic acid group is a critical determinant of the molecule's charge state at physiological pH, which in turn influences its solubility, permeability, and binding to biological targets. While no experimental value has been reported for this compound, the pKa of heterocyclic carboxylic acids is influenced by the electron-withdrawing or -donating nature of the heterocyclic ring system. For comparison, the pKa values for other heterocyclic carboxylic acids can provide a reasonable estimation range.
Expertise & Experience: The electron-withdrawing character of the fused imidazo[2,1-b]thiazole ring system is expected to lower the pKa of the carboxylic acid group compared to a simple aliphatic carboxylic acid, likely placing it in the range of 3.5 to 4.5. The methyl group at the 3-position is anticipated to have a minor electron-donating effect, which might slightly increase the pKa relative to the unsubstituted analog.
Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH, is a key parameter in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. A predicted LogP of 1.094 for the closely related imidazo[2,1-b]thiazole-2-carboxylic acid suggests that the title compound will have moderate lipophilicity.[7] The addition of a methyl group would be expected to increase the LogP value slightly.
Solubility
Aqueous solubility is a prerequisite for the absorption and distribution of an orally administered drug. The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt. The predicted aqueous solubility for an isomer, imidazo[2,1-b]thiazole-6-carboxylic acid, is 643.75 mg/L, indicating moderate solubility.[8]
Synthesis and Purification
The synthesis of this compound typically proceeds through the hydrolysis of its corresponding ethyl ester. The ester, in turn, is synthesized via a condensation reaction.
Synthesis of Ethyl 3-Methylimidazo[2,1-b]thiazole-2-carboxylate
A common and efficient method for constructing the imidazo[2,1-b]thiazole core is the reaction of a 2-aminothiazole derivative with an α-halocarbonyl compound. While a specific protocol for the title compound's precursor is not detailed in the available literature, a general and reliable procedure can be adapted from the synthesis of analogous structures.[9]
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-4-methylthiazole (1.0 eq) in anhydrous ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Causality Behind Experimental Choices:
-
Anhydrous Ethanol: Serves as a polar protic solvent that facilitates the nucleophilic attack of the thiazole amine onto the α-halocarbonyl. It is also a suitable solvent for reflux conditions.
-
Reflux: Provides the necessary thermal energy to overcome the activation barrier of the condensation and cyclization reactions.
-
TLC Monitoring: Essential for determining the reaction endpoint, preventing the formation of byproducts from prolonged heating.
Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the carboxylic acid.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Acidification: Once the starting material is consumed, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of approximately 4-5 with 1N HCl.
-
Isolation: The carboxylic acid will precipitate upon acidification. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Causality Behind Experimental Choices:
-
LiOH: A strong base used for the saponification of the ester.
-
THF/Methanol co-solvent: Ensures the solubility of the ester starting material.
-
Acidification: Protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate, enabling its isolation.
Diagram of Synthetic Pathway:
Caption: Synthetic route to the title compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include two distinct aromatic protons on the imidazo[2,1-b]thiazole core, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. Spectroscopic data for the ethyl ester of a related isomer, 3-methylimidazo[2,1-b]thiazole-6-carboxylic acid, is publicly available and can serve as a reference for expected chemical shift ranges.[10][11]
Protocol for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) for full structural assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For related imidazo[2,1-b]thiazole derivatives, electrospray ionization (ESI) has been shown to be an effective ionization method.[1]
Expected Fragmentation: The fragmentation pattern would likely involve the loss of CO₂ from the carboxylic acid group and potential cleavages of the heterocyclic rings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorptions:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹.
-
C-H stretching and bending vibrations for the aromatic and methyl groups.
-
C=N and C=C stretching vibrations from the heterocyclic rings.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a compound.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm or a lambda max specific to the chromophore).
Workflow for Analytical Characterization:
Caption: Workflow for analytical characterization.
Safety and Handling
Based on the Safety Data Sheet for this compound, standard laboratory safety precautions should be observed.[5] While specific toxicity data is not available, related heterocyclic compounds may cause skin, eye, and respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Directions
This compound is a valuable building block in the synthesis of biologically active molecules. This guide has synthesized the available information on its physicochemical properties and provided a framework for its synthesis and characterization. While there is a clear need for more extensive experimental determination of its core properties like pKa, LogP, and solubility, the provided protocols and comparative data offer a solid foundation for researchers. Future work should focus on the empirical measurement of these key parameters to facilitate more accurate in silico modeling and a deeper understanding of the structure-activity relationships of its derivatives.
References
- Chemchart. (n.d.). Imidazo[2,1-b]thiazole-6-carboxylic acid (53572-98-8).
- SpectraBase. (n.d.). 3-METHYLIMIDAZO[2,1-b]THIAZOLE-6-CARBOXYLIC ACID, ETHYL ESTER.
- SpectraBase. (n.d.). 3-METHYLIMIDAZO[2,1-b]THIAZOLE-6-CARBOXYLIC ACID, ETHYL ESTER - Optional[13C NMR] - Chemical Shifts.
- Martinez-Vargas, A., et al. (2014). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 19(10), 15767-15779. [Link]
- Kumar, A., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1133. [Link]
- El-Naggar, A. M., et al. (2021). 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates: Synthesis, in vitro/in vivo bio-evaluation and molecular modeling simulations. Bioorganic Chemistry, 115, 105205. [Link]
- Kumar, A., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1133. [Link]
- Gürsoy, E., & Güzeldemirci, N. U. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777. [Link]
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- 12. fishersci.ca [fishersci.ca]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic Acid Esters
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[1][2] This fused bicyclic structure is the core of numerous compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.[3][4] Notably, derivatives of 3-methylimidazo[2,1-b]thiazole have been identified as potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, making them promising candidates for cancer chemotherapy.[5]
This document provides a comprehensive guide for the synthesis of 3-methylimidazo[2,1-b]thiazole-2-carboxylic acid esters, a key intermediate for the development of novel therapeutics. We will delve into the prevalent synthetic strategy, providing a detailed, step-by-step protocol, a thorough mechanistic explanation, and essential insights into reaction optimization and product characterization.
Synthetic Strategy: The Hantzsch-Type Condensation
The most direct and widely employed method for the synthesis of the this compound ester core is a Hantzsch-type condensation reaction between 2-aminothiazole and an α-halo-β-ketoester. Specifically, the reaction of 2-aminothiazole with ethyl 2-chloro-3-oxobutanoate provides a reliable route to the target compound, ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Reaction Mechanism
The reaction proceeds through a two-step sequence: an initial SN2 reaction followed by an intramolecular condensation and dehydration.
-
N-Alkylation: The nucleophilic endocyclic nitrogen atom of 2-aminothiazole attacks the electrophilic carbon bearing the chlorine atom in ethyl 2-chloro-3-oxobutanoate. This SN2 displacement of the chloride leaving group forms a thiazolium salt intermediate. The choice of an aprotic polar solvent like 1,4-dioxane or DMF facilitates this step by stabilizing the charged intermediate.
-
Intramolecular Condensation and Dehydration: The exocyclic amino group of the thiazolium intermediate then acts as a nucleophile, attacking the adjacent ketone carbonyl. This intramolecular cyclization forms a hemiaminal intermediate. Subsequent dehydration (loss of a water molecule) leads to the formation of the stable, aromatic this compound ester. The formation of the conjugated aromatic system is the thermodynamic driving force for this step.
Figure 1: Reaction mechanism for the synthesis of ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Experimental Protocol
This protocol details the synthesis of ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-Aminothiazole | 96-50-4 | 100.14 |
| Ethyl 2-chloro-3-oxobutanoate | 609-15-4 | 164.59 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Hexane | 110-54-3 | 86.18 |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |
| Saturated sodium bicarbonate solution | - | - |
| Brine | - | - |
Safety Precautions
-
Ethyl 2-chloro-3-oxobutanoate is corrosive, a lachrymator, and harmful if ingested. It can cause severe skin burns and eye damage.[1][2]
-
2-Aminothiazole is harmful if swallowed and may cause skin irritation.
-
1,4-Dioxane is a flammable liquid and is suspected of causing cancer.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiazole (5.0 g, 49.9 mmol, 1.0 eq).
-
Addition of Reagents: Add anhydrous 1,4-dioxane (100 mL) to the flask and stir until the 2-aminothiazole is fully dissolved. To this solution, add ethyl 2-chloro-3-oxobutanoate (9.0 g, 54.9 mmol, 1.1 eq) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 3:1) to afford the pure ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate. A representative yield for this type of reaction is approximately 80%.[6]
Figure 2: General experimental workflow for the synthesis of ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Characterization and Validation
The structure and purity of the synthesized ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | A triplet at ~1.4 ppm (3H, -CH₂CH₃ ), a quartet at ~4.4 ppm (2H, -CH₂ CH₃), a singlet at ~2.5 ppm (3H, -CH₃ ), a doublet at ~7.2 ppm (1H, thiazole proton), and a doublet at ~7.8 ppm (1H, thiazole proton). Chemical shifts are reported in ppm relative to TMS. |
| ¹³C NMR | Signals for the ethyl ester carbons (~14 ppm, ~61 ppm, ~163 ppm), the methyl group carbon (~15 ppm), and the aromatic carbons of the imidazo[2,1-b]thiazole core (in the range of 110-150 ppm). |
| IR | Characteristic absorption bands for the C=O stretch of the ester (~1720 cm⁻¹), C=N and C=C stretching of the aromatic rings (~1600-1450 cm⁻¹). |
| Mass Spec | The molecular ion peak (M⁺) corresponding to the calculated mass of C₉H₁₀N₂O₂S (m/z = 210.05). |
Optimization and Troubleshooting
-
Reaction Time: The reaction should be monitored by TLC to determine the optimal reaction time. Prolonged heating can lead to decomposition and the formation of side products.
-
Solvent: While 1,4-dioxane is effective, other aprotic polar solvents such as DMF or acetonitrile can also be used. The choice of solvent may influence the reaction rate and yield.
-
Base: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, can be explored to neutralize the HCl generated during the reaction, which may improve the yield by preventing potential side reactions.
-
Purification: If the product is difficult to purify by column chromatography due to co-eluting impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be attempted.
Conclusion
The Hantzsch-type condensation of 2-aminothiazole and ethyl 2-chloro-3-oxobutanoate is a robust and efficient method for the synthesis of ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate. The protocol provided herein, along with the mechanistic insights and troubleshooting tips, offers a solid foundation for researchers to produce this valuable building block for the development of novel therapeutic agents. Adherence to safety precautions is paramount throughout the experimental process.
References
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts.
- YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties.
- PubMed Central. (n.d.). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents.
- PubMed. (2021). 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates: Synthesis, in vitro/in vivo bio-evaluation and molecular modeling simulations.
- Taylor & Francis Online. (n.d.). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents.
- RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents.
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The Strategic Utility of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic Acid in Contemporary Organic Synthesis and Drug Discovery
Abstract
The imidazo[2,1-b]thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds. This bicyclic heterocyclic system is endowed with a unique electronic architecture and conformational rigidity, making it an attractive framework for the design of novel therapeutic agents. Among the various derivatives of this scaffold, 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid emerges as a particularly versatile and powerful building block. Its strategic placement of a carboxylic acid handle on the electron-rich imidazo[2,1-b]thiazole core allows for a diverse array of chemical transformations, enabling the systematic exploration of chemical space in the pursuit of new drug candidates. This comprehensive guide provides an in-depth exploration of the synthesis and application of this pivotal building block, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Introduction: The Privileged Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a recurring motif in compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The fusion of the imidazole and thiazole rings creates a planar, aromatic system that can engage in various non-covalent interactions with biological targets. The nitrogen and sulfur heteroatoms play crucial roles in defining the molecule's polarity, hydrogen bonding capacity, and metabolic stability.
The introduction of a methyl group at the 3-position and a carboxylic acid at the 2-position of the imidazo[2,1-b]thiazole scaffold provides a unique combination of features. The methyl group can provide beneficial steric interactions and enhance metabolic stability, while the carboxylic acid serves as a versatile functional handle for the construction of more complex molecular architectures through reactions such as amide bond formation and esterification. This strategic functionalization makes this compound a highly valuable starting material for the generation of compound libraries for high-throughput screening and lead optimization programs.
Synthesis of the Building Block: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step sequence involving an initial condensation reaction to form the heterocyclic core, followed by hydrolysis of an ester intermediate. The following protocol is based on established methodologies for the synthesis of analogous imidazo[2,1-b]thiazole derivatives.[4]
Synthesis Workflow
Caption: Synthetic route to this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
-
To a solution of 2-amino-4-methylthiazole (1.0 eq) in 1,4-dioxane (10 volumes), add ethyl 2-chloro-3-oxobutanoate (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 101 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., a 3:1:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with a suitable acid (e.g., 1N HCl).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR signals (DMSO-d₆) | Expected ¹³C NMR signals (DMSO-d₆) |
| Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate | C₉H₁₀N₂O₂S | 210.25 | δ 7.8-8.0 (d, 1H), 7.2-7.4 (d, 1H), 4.2-4.4 (q, 2H), 2.5-2.6 (s, 3H), 1.2-1.4 (t, 3H) | δ 160-162, 145-147, 140-142, 120-122, 115-117, 60-62, 14-16, 12-14 |
| This compound | C₇H₆N₂O₂S | 182.20 | δ 13.0-13.5 (br s, 1H), 7.8-8.0 (d, 1H), 7.2-7.4 (d, 1H), 2.5-2.6 (s, 3H) | δ 162-164, 145-147, 141-143, 121-123, 116-118, 12-14 |
Applications in Organic Synthesis: Derivatization Protocols
The carboxylic acid functionality of this compound is a gateway to a vast array of derivatives. The following protocols detail standard procedures for amide bond formation and esterification, two of the most common and valuable transformations for this building block.
Amide Coupling Reactions
The synthesis of amides from carboxylic acids is a cornerstone of medicinal chemistry.[5] Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly employed to activate the carboxylic acid for nucleophilic attack by an amine.[6][7]
Caption: General workflow for amide bond formation.
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Esterification Reactions
Esterification of this compound can be achieved through various methods, including the Steglich esterification, which is particularly effective for coupling with a wide range of alcohols, including sterically hindered ones.[8][9]
-
Dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Wash the filtrate with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Causality and Mechanistic Considerations
The successful application of this compound as a building block hinges on an understanding of the underlying reaction mechanisms.
-
Amide Coupling: The role of coupling reagents like HATU and EDC is to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by the amine. The base is essential to deprotonate the amine and neutralize any acidic byproducts, driving the reaction to completion.[10]
-
Steglich Esterification: In this reaction, DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming a more reactive N-acylpyridinium species, which is readily attacked by the alcohol.[8] This catalytic cycle allows the reaction to proceed under mild conditions with high efficiency.
Trustworthiness and Self-Validation
The protocols described herein are designed to be robust and reproducible. To ensure the successful synthesis and derivatization of this compound, the following self-validating measures are recommended:
-
Reaction Monitoring: Consistent use of TLC or LC-MS to monitor reaction progress is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: Proper purification of intermediates and final products by column chromatography or recrystallization is essential to obtain materials of high purity.
-
Spectroscopic Analysis: Unambiguous characterization of all synthesized compounds by ¹H NMR, ¹³C NMR, and mass spectrometry is necessary to confirm their identity and purity.
Conclusion
This compound stands out as a building block of significant strategic value in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatility of its carboxylic acid handle provide a reliable platform for the creation of diverse molecular entities. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the potential of this important scaffold in their quest for novel molecules with therapeutic promise.
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Application of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic Acid and its Analogs in Cancer Research: A Technical Guide
The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel scaffolds that can yield potent and selective therapeutic agents. The imidazo[2,1-b]thiazole core has emerged as a privileged heterocyclic system, demonstrating a remarkable breadth of biological activities, including significant potential as anticancer agents. This technical guide focuses on the application of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid and its derivatives in cancer research, providing in-depth insights into their mechanisms of action, and offering detailed protocols for their evaluation.
Introduction: The Imidazo[2,1-b]thiazole Scaffold in Oncology
The imidazo[2,1-b]thiazole framework, a fused bicyclic heterocycle, has garnered substantial interest in medicinal chemistry due to its versatile biological profile.[1][2] Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anthelmintic activities.[2] In the realm of oncology, these compounds have demonstrated potent antiproliferative effects across a multitude of cancer cell lines through diverse mechanisms of action.[2][3] These mechanisms include the inhibition of crucial cellular targets like kinases, tubulin, and metabolic enzymes, highlighting the therapeutic pliability of this chemical scaffold.[2][4][5]
Notably, the introduction of a methyl group at the 3-position and a carboxylic acid at the 2-position of the imidazo[2,1-b]thiazole ring system has paved the way for a new class of antifolates, with promising preclinical activity.[6][7]
Mechanism of Action: Targeting Dihydrofolate Reductase (DHFR)
A key mechanism through which 3-methyl-imidazo[2,1-b]thiazole derivatives exert their anticancer effects is through the inhibition of Dihydrofolate reductase (DHFR).[6][7] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and several amino acids. Consequently, the inhibition of DHFR leads to a depletion of the nucleotide pool, disrupting DNA synthesis and repair, and ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[6][7]
Certain novel 3-methyl-imidazo[2,1-b]thiazole-based analogs have exhibited potent inhibitory profiles against DHFR, with IC50 values comparable to the well-established DHFR inhibitor, Methotrexate (MTX).[6][7] Molecular modeling simulations have suggested that these compounds can bind with high affinity within the DHFR binding pocket, forming key interactions with residues such as Arg22 and Phe31 through π-π stacking and hydrogen bonding.[6]
Below is a diagram illustrating the proposed mechanism of action:
Caption: Inhibition of DHFR by 3-Methylimidazo[2,1-b]thiazole derivatives.
Broader Anticancer Mechanisms of the Imidazo[2,1-b]thiazole Scaffold
Beyond DHFR inhibition, the broader family of imidazo[2,1-b]thiazole derivatives has been shown to target other critical pathways in cancer progression:
-
Tubulin Polymerization Inhibition: Certain conjugates of imidazo[2,1-b]thiazole have been identified as microtubule-targeting agents.[5] They inhibit tubulin polymerization, leading to a disruption of the mitotic spindle, which in turn causes cell cycle arrest in the G2/M phase and induces apoptosis.[5][8]
-
Kinase Inhibition: Various derivatives have demonstrated potent inhibitory activity against several protein kinases that are pivotal in cancer cell signaling. These include:
-
Pan-RAF Inhibition: Targeting the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in melanoma and other cancers.[4]
-
VEGFR-2 Inhibition: Blocking angiogenesis, a critical process for tumor growth and metastasis.[9]
-
PTK2/FAK Inhibition: Affecting cell adhesion, migration, and survival.[10]
-
-
COX-2 Inhibition: Some imidazo[2,1-b]thiazole analogs have been developed as selective COX-2 inhibitors, which can play a role in inflammation-associated cancers.[11]
The versatility of the imidazo[2,1-b]thiazole scaffold allows for chemical modifications that can tune its selectivity towards different biological targets, making it a highly attractive platform for the development of novel anticancer therapeutics.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative imidazo[2,1-b]thiazole derivatives across various cancer cell lines.
| Compound Class/Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Methyl-imidazo[2,1-b]thiazole Analogs | DHFR | MCF-7 (Breast) | 0.079 - 0.085 | [6][7] |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d) | Tubulin | A549 (Lung) | 1.08 | [5] |
| (Imidazo[2,1-b]thiazol-5-yl)pyrimidine derivative (38a) | Pan-RAF | Melanoma cells | Not specified | [4] |
| Imidazo[2,1-b]thiazole-Coupled Noscapine (7a) | Tubulin | MIAPaCa-2 (Pancreatic) | 4.2 | [12] |
| N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide | VEGFR-2 | MCF-7 (Breast) | 8.38 - 11.67 (cell); 0.33 (enzyme) | [9] |
| Imidazo[2,1-b][2][12][13]thiadiazole derivative (12a) | PTK2/FAK | NCI-60 panel | 0.23 - 11.4 | [10] |
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound and its analogs.
In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, to quantify the DNA content of cells. The fluorescence intensity is directly proportional to the amount of DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histograms.
Western Blotting for Apoptosis Markers
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the proteins of interest (e.g., Caspase-3, PARP, Bcl-2, Bax).
Protocol:
-
Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin, GAPDH).
Experimental and Investigative Workflow
The following diagram outlines a logical workflow for the preclinical investigation of a novel 3-Methylimidazo[2,1-b]thiazole derivative.
Caption: A typical workflow for investigating novel anticancer compounds.
Conclusion and Future Directions
The this compound scaffold and its broader imidazo[2,1-b]thiazole family represent a highly promising class of compounds for cancer research and drug development. Their ability to engage with multiple, clinically validated anticancer targets underscores their potential. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive in vivo studies to validate their therapeutic efficacy and safety profiles. The protocols and insights provided in this guide offer a robust starting point for researchers aiming to explore the full potential of this exciting class of molecules in the fight against cancer.
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- Kumar, A., et al. (2022). Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1-b] thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC. [Link]
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Application Notes and Protocols for the Use of 3-Methylimidazo[2,1-b]thiazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Imidazo[2,1-b]thiazole Derivatives in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has made kinases one of the most important classes of drug targets in modern medicine. The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1] Notably, this heterocyclic system has proven to be a fertile ground for the development of potent kinase inhibitors, showing promise in the inhibition of key oncogenic signaling pathways.[2][3]
This technical guide provides an in-depth overview of the application of 3-methylimidazo[2,1-b]thiazole derivatives as kinase inhibitors. We will delve into their mechanism of action against critical cancer-related kinases such as RAF, Focal Adhesion Kinase (FAK), and Cyclin-Dependent Kinases (CDKs). Detailed, field-proven protocols for in vitro and cell-based assays are provided to enable researchers to effectively screen and characterize these and similar compounds.
Targeted Signaling Pathways
The RAF-MEK-ERK Signaling Cascade
The RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression and preventing apoptosis. The RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF) are key components of this pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are found in a high percentage of melanomas and other cancers.[3] Imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of both wild-type and mutant forms of B-RAF.[2][3][4]
Focal Adhesion Kinase (FAK) Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[5] Overexpression and activation of FAK are frequently observed in various cancers and are associated with tumor progression and metastasis.[5][6] FAK signaling is initiated by the clustering of integrins upon binding to the extracellular matrix, leading to FAK autophosphorylation and the recruitment of other signaling proteins. Imidazo[2,1-b]thiazole derivatives have demonstrated potent inhibitory activity against FAK.[1][6]
Cyclin-Dependent Kinase (CDK) and Cell Cycle Regulation
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle. CDKs form complexes with cyclins, and the sequential activation of different CDK-cyclin complexes drives the progression of the cell through different phases of the cell cycle. Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation.[7] Certain imidazo[2,1-b]thiazole-based compounds have been shown to inhibit CDK1, leading to cell cycle arrest.[8]
Quantitative Biological Data
The following table summarizes the inhibitory activities of representative imidazo[2,1-b]thiazole derivatives against various kinases. It is important to note that the specific substitutions on the imidazo[2,1-b]thiazole core significantly influence the potency and selectivity of these compounds.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Imidazothiazole Derivative (Compound 1zb) | V600E-B-RAF | 0.978 | [2][3] |
| Imidazothiazole Derivative (Compound 1zb) | C-RAF (RAF1) | 8.2 | [2][3] |
| Imidazothiazole-Thiazolidinone Hybrids | FAK | 44.6 - 70.19 | [1] |
| Imidazo[2,1-b][2][3][9]thiadiazole Derivative | FAK | 0.85 - 2.37 µM (GI50) | [5][6] |
| Imidazo[2,1-b]thiazole-2-indolinone | CDK1/cyclin B | ~1 µM | [8] |
| Thiazolo[4,5-d]pyridazine Analog | DHFR | 0.05 - 0.06 µM | [10] |
Experimental Protocols
The following protocols are provided as a guide for the in vitro and cell-based evaluation of 3-methylimidazo[2,1-b]thiazole derivatives as kinase inhibitors.
Protocol 1: In Vitro RAF Kinase Assay (B-RAF V600E)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the constitutively active B-RAF V600E mutant kinase.
Materials:
-
Recombinant active B-RAF V600E (e.g., from MilliporeSigma or Thermo Fisher Scientific)
-
Kinase-inactive MEK1 substrate
-
ATP (Adenosine triphosphate)
-
Test compound (3-methylimidazo[2,1-b]thiazole derivative)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for the dilution series is 100 µM.
-
Enzyme and Inhibitor Addition: Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of diluted B-RAF V600E enzyme solution to each well.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding 2.5 µL of a solution containing the MEK1 substrate and ATP. The final ATP concentration should be at or near its Km for B-RAF.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves adding the reagent and incubating for a specified time.
-
Data Acquisition: Read the signal (e.g., luminescence or fluorescence) on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Western Blot for Phospho-ERK Inhibition
This protocol assesses the ability of a test compound to inhibit the RAF-MEK-ERK signaling pathway in a cellular context by measuring the phosphorylation of ERK.
Materials:
-
Cancer cell line with a known B-RAF mutation (e.g., A375 melanoma cells)
-
Cell culture medium and supplements
-
Test compound (3-methylimidazo[2,1-b]thiazole derivative)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
Procedure:
-
Cell Culture and Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample.
Protocol 3: In Vitro FAK Kinase Assay
This protocol outlines a method to determine the IC50 of a test compound against FAK.
Materials:
-
Recombinant active FAK (e.g., from BPS Bioscience or Promega)
-
Poly (Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
ATP
-
Test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Kinase detection reagent (e.g., Kinase-Glo® Max, Promega)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Setup: In a white 96-well plate, add the following components in order:
-
Test compound or DMSO (vehicle control)
-
FAK enzyme
-
Substrate/ATP mixture to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Detection: Add the Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of FAK activity relative to the vehicle control and determine the IC50 value from the dose-response curve.
Protocol 4: Cell Migration (Wound Healing) Assay
This assay assesses the effect of a FAK inhibitor on cell migration.
Materials:
-
Cancer cell line known to be dependent on FAK for migration (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium
-
Test compound
-
24-well plates
-
Pipette tips or a cell scraper to create a "wound"
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow them to a confluent monolayer.
-
Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of the test compound.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Data Analysis: Measure the width of the wound at each time point for each condition. Calculate the percentage of wound closure relative to the initial wound area. Compare the migration rate between treated and untreated cells.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a CDK inhibitor on cell cycle progression.
Materials:
-
Cancer cell line (e.g., HeLa cervical cancer cells)
-
Cell culture medium
-
Test compound
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in a specific phase indicates cell cycle arrest.
Conclusion and Future Perspectives
The 3-methylimidazo[2,1-b]thiazole scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The derivatives of this core structure have demonstrated potent activity against key oncogenic kinases, including RAF, FAK, and CDKs. The detailed protocols provided in this guide offer a robust framework for the preclinical evaluation of these and other small molecule kinase inhibitors.
Future research in this area will likely focus on optimizing the potency and selectivity of these compounds, as well as exploring their efficacy in combination with other anticancer agents. A deeper understanding of the structure-activity relationships will be crucial for designing next-generation inhibitors with improved pharmacological properties. The continued application of the in vitro and cell-based assays described herein will be essential for advancing these promising therapeutic candidates from the laboratory to the clinic.
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- Peng, Y., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. Journal of Medicinal Chemistry, 58(10), 4265-4270.
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- Ye, N., et al. (2015). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 20(10), 18886-18900.
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- Al-Omair, M. A., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]thiazole carboxamide derivatives as potential anti-mycobacterial agents. RSC Advances, 12(35), 22699-22713.
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Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of 3-Methylimidazo[2,1-b]thiazole Amides
Foreword
The dramatic rise of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel therapeutic agents, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the imidazo[2,1-b]thiazole scaffold has garnered significant attention due to its diverse and potent biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific, promising subclass: 3-Methylimidazo[2,1-b]thiazole amides.
These application notes are designed to transcend a simple recitation of procedural steps. Instead, they offer a deeper, mechanistic understanding of the experimental choices, ensuring that the described protocols are not merely followed, but are understood as self-validating systems for generating robust and reproducible data.
The Imidazo[2,1-b]thiazole Core: A Privileged Scaffold in Medicinal Chemistry
The imidazo[2,1-b]thiazole system is a fused heterocyclic ring structure that has been extensively explored in medicinal chemistry. Its rigid, bicyclic nature and the presence of nitrogen and sulfur heteroatoms provide a unique three-dimensional arrangement for interaction with biological targets.[1][3] Various derivatives of this core have demonstrated a wide spectrum of pharmacological activities.[2][3] The introduction of a methyl group at the 3-position and an amide functionality can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby modulating its biological activity.
Potential Mechanisms of Action
While the precise mechanisms of action for 3-Methylimidazo[2,1-b]thiazole amides are a subject of ongoing investigation, related compounds in the imidazo[2,1-b]thiazole family have been shown to target various cellular pathways in pathogens. These include:
-
Inhibition of essential enzymes: Some derivatives have been found to inhibit crucial enzymes involved in microbial metabolism or cell wall synthesis.[4][5]
-
Disruption of cellular membranes: The lipophilic nature of the scaffold may facilitate interaction with and disruption of microbial cell membranes, leading to cell death.
-
Interference with nucleic acid synthesis: Certain heterocyclic compounds can intercalate with DNA or inhibit enzymes involved in DNA replication and transcription.
A thorough understanding of these potential mechanisms is crucial for designing and interpreting the results of antimicrobial and antifungal assays.
Experimental Workflow for Antimicrobial and Antifungal Evaluation
The following diagram illustrates a typical workflow for the initial screening and characterization of the antimicrobial and antifungal properties of novel 3-Methylimidazo[2,1-b]thiazole amides.
Caption: High-level workflow for antimicrobial and antifungal evaluation.
Detailed Protocols for In Vitro Susceptibility Testing
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide standardized methods to ensure reproducibility and comparability of results.[6][7][8][9][10]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[7][11]
Rationale: This method is quantitative and allows for the testing of multiple compounds against various microorganisms in a high-throughput manner. It provides a precise MIC value, which is a critical parameter in the early stages of drug discovery.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inocula, adjusted to the appropriate density (typically 0.5 McFarland standard)
-
3-Methylimidazo[2,1-b]thiazole amide compounds, dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (medium only)
-
Growth control (medium with inoculum, no compound)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plates. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
Culture the test microorganisms overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).[7]
-
-
Reading the Results:
Data Presentation:
| Compound ID | Test Organism | MIC (µg/mL) |
| 3-MIBA-01 | Staphylococcus aureus | 16 |
| 3-MIBA-01 | Escherichia coli | 32 |
| 3-MIBA-01 | Candida albicans | 8 |
| 3-MIBA-02 | Staphylococcus aureus | 8 |
| 3-MIBA-02 | Escherichia coli | >64 |
| 3-MIBA-02 | Candida albicans | 4 |
| Ciprofloxacin | Staphylococcus aureus | 1 |
| Ciprofloxacin | Escherichia coli | 0.5 |
| Fluconazole | Candida albicans | 2 |
Protocol 2: Disk Diffusion Assay for Qualitative Screening
The disk diffusion assay is a qualitative method used to assess the antimicrobial activity of a compound.[11]
Rationale: This method is simple, cost-effective, and suitable for rapid primary screening of a large number of compounds. It provides a visual indication of antimicrobial activity through the formation of an inhibition zone.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks
-
Bacterial or fungal inocula (adjusted to 0.5 McFarland standard)
-
Test compounds at a known concentration
-
Positive control antibiotic/antifungal disks
-
Solvent control disks
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted microbial suspension and streak it evenly over the entire surface of an MHA plate to create a uniform lawn of growth.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known amount of the test compound solution.
-
Aseptically place the disks onto the inoculated agar surface.
-
Place positive and solvent control disks on the same plate for comparison.
-
-
Incubation:
-
Incubate the plates under the same conditions as the broth microdilution assay.
-
-
Reading the Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
Data Presentation:
| Compound ID | Test Organism | Zone of Inhibition (mm) |
| 3-MIBA-01 | Staphylococcus aureus | 18 |
| 3-MIBA-01 | Escherichia coli | 14 |
| 3-MIBA-01 | Candida albicans | 20 |
| 3-MIBA-02 | Staphylococcus aureus | 22 |
| 3-MIBA-02 | Escherichia coli | 6 (no inhibition) |
| 3-MIBA-02 | Candida albicans | 25 |
| Ciprofloxacin | Staphylococcus aureus | 25 |
| Ciprofloxacin | Escherichia coli | 30 |
| Fluconazole | Candida albicans | 28 |
Advanced Characterization Protocols
For compounds that demonstrate promising activity in primary screening, further characterization is necessary to understand their cidal versus static effects and their rate of microbial killing.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Rationale: While MIC indicates growth inhibition, MBC/MFC confirms the killing activity of a compound, which is a crucial parameter for therapeutic potential.
Procedure:
-
Perform a standard MIC assay as described in Protocol 1.
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto fresh, antibiotic-free agar plates.
-
-
Incubation:
-
Incubate these plates under appropriate conditions to allow for the growth of any surviving microorganisms.
-
-
Reading the Results:
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum.
-
Synthesis of 3-Methylimidazo[2,1-b]thiazole Amides: A Conceptual Pathway
The synthesis of the target compounds is a critical first step. While numerous synthetic routes exist for the imidazo[2,1-b]thiazole core, a common approach involves the reaction of a 2-aminothiazole derivative with an α-haloketone.[12]
Caption: A conceptual synthetic pathway for 3-Methylimidazo[2,1-b]thiazole amides.
Concluding Remarks and Future Directions
The protocols and application notes presented herein provide a robust framework for the systematic evaluation of 3-Methylimidazo[2,1-b]thiazole amides as potential antimicrobial and antifungal agents. The journey from a promising scaffold to a clinically viable drug is long and arduous, requiring a multidisciplinary approach. Future investigations should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the lead compounds for enhanced potency and reduced toxicity.
-
In vivo efficacy studies: To evaluate the performance of lead compounds in animal models of infection.
-
Mechanism of action studies: To elucidate the precise molecular targets of these compounds.
By adhering to standardized protocols and employing a rational, data-driven approach, the scientific community can effectively explore the therapeutic potential of this exciting class of compounds in the ongoing battle against infectious diseases.
References
- Routledge. Antimicrobial Susceptibility Testing Protocols.
- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(7), ofaa257.
- Taylor & Francis Group. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- World Organisation for Animal Health (OIE). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols.
- Schwalbe, R., et al. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Pfaller, M. A., & Andes, D. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00032-20.
- Li, Y., et al. (2023).
- Miceli, M. H., & Wiederhold, N. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S29-S36.
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- Oxford Academic. Practical Guide to Antifungal Susceptibility Testing.
- ResearchGate. Reaction mechanism of formation of imidazo[2,1-b][6][8][9]thiadiazoles.
- Küçükgüzel, İ., et al. (2015). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Medicinal Chemistry Research, 24(1), 1-13.
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- National Institutes of Health (NIH). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][6][8][9]thiadiazoles.
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Application Notes and Protocols: Leveraging 3-Methylimidazo[2,1-b]thiazole-2-carboxylic Acid Scaffolds for the Synthesis of Potent and Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors based on the imidazo[2,1-b]thiazole scaffold. This class of compounds holds significant promise for the development of next-generation anti-inflammatory agents with improved safety profiles.
Introduction: The Imperative for Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2][3] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[3] However, the existence of two primary COX isoforms, COX-1 and COX-2, presents a significant therapeutic challenge. COX-1 is constitutively expressed and plays a crucial role in maintaining gastrointestinal homeostasis and renal function.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3][4]
Classical NSAIDs non-selectively inhibit both isoforms, leading to a high incidence of adverse effects, including gastrointestinal ulceration and renal dysfunction, due to the inhibition of COX-1.[2][3][4] This has driven the development of selective COX-2 inhibitors, which can provide potent anti-inflammatory and analgesic effects while minimizing the risks associated with COX-1 inhibition.[3][4] The imidazo[2,1-b]thiazole scaffold has emerged as a promising heterocyclic system for the design of such selective inhibitors.[3][5] Derivatives of this scaffold have demonstrated potent anti-inflammatory, analgesic, and anticancer activities.[1][6]
This guide focuses on a synthetic strategy employing the imidazo[2,1-b]thiazole core, functionalized with a methylsulfonyl COX-2 pharmacophore, to generate a series of potent and selective inhibitors.[3][5]
Synthetic Pathway Overview
The synthetic route to the target 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives is a multi-step process that begins with readily available starting materials. The key steps involve the formation of a substituted acetophenone, followed by bromination and subsequent cyclization with 2-aminothiazole to construct the core imidazo[2,1-b]thiazole ring system. The final step involves the introduction of various amine functionalities at the C-5 position.
Figure 1: General synthetic workflow for imidazo[2,1-b]thiazole-based COX-2 inhibitors.
Detailed Synthetic Protocols
The following protocols are adapted from established synthetic methodologies for 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives.[3][7]
Protocol 1: Synthesis of 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Intermediate 5)
This protocol outlines the synthesis of the core imidazo[2,1-b]thiazole scaffold.
Step 1: Synthesis of 4-(Methylthio)acetophenone (2)
-
Rationale: This Friedel-Crafts acylation introduces the acetyl group onto the thioanisole ring, which is a necessary precursor for the subsequent oxidation and cyclization steps.
-
To a solution of thioanisole (1) in a suitable solvent, add acetyl chloride and aluminum chloride.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product to obtain 4-(methylthio)acetophenone (2).
Step 2: Synthesis of 4-(Methylsulfonyl)acetophenone (3)
-
Rationale: The methylthio group is oxidized to the electron-withdrawing methylsulfonyl group, a key pharmacophore for COX-2 selectivity. Oxone is a mild and effective oxidizing agent for this transformation.[8]
-
Dissolve 4-(methylthio)acetophenone (2) in a mixture of tetrahydrofuran (THF) and water.
-
Add Oxone to the solution and stir the mixture at room temperature overnight.
-
After the reaction is complete (monitored by TLC), evaporate the THF.
-
The product, 4-(methylsulfonyl)acetophenone (3), will precipitate from the aqueous solution.
Step 3: Synthesis of α-Bromo-4-(methylsulfonyl)acetophenone (4)
-
Rationale: Bromination at the α-carbon of the acetophenone is required for the subsequent cyclization reaction with 2-aminothiazole.
-
Dissolve 4-(methylsulfonyl)acetophenone (3) in chloroform (CHCl3).
-
Slowly add a solution of bromine in CHCl3 at room temperature.
-
Stir the reaction until completion.
-
Isolate the product, α-bromo-4-(methylsulfonyl)acetophenone (4).
Step 4: Synthesis of 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5)
-
Rationale: This is the key cyclization step where the imidazo[2,1-b]thiazole core is formed through the reaction of the α-bromoketone with the amino group of 2-aminothiazole.
-
Treat α-bromo-4-(methylsulfonyl)acetophenone (4) with 2-aminothiazole in a suitable solvent.
-
Heat the reaction mixture to facilitate the cyclization.
-
After completion, cool the reaction mixture and isolate the crude product.
-
Purify the product to yield 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5).
Protocol 2: Synthesis of N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)
This protocol describes the final step to introduce a dimethylaminomethyl group at the C-5 position of the imidazo[2,1-b]thiazole ring.
-
Rationale: The Mannich reaction is employed to introduce a substituted aminomethyl group at the electron-rich C-5 position of the imidazo[2,1-b]thiazole ring. The nature of this amine substituent has been shown to significantly influence COX-2 inhibitory potency and selectivity.[3][5]
-
In a reaction flask, combine acetic acid, a ~36% formalin solution (1.37 mmol), and dimethylamine (1.37 mmol) at 0 °C.[7]
-
Add 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) (0.3 g, 1.10 mmol) to the mixture.[7]
-
Stir the reaction mixture at 50 °C until the reaction is complete.[7]
-
Cool the reaction mixture to below 10 °C and adjust the pH to ~8-9 with a 20% sodium hydroxide solution.[7]
-
Filter the resulting solid and wash it with water.
-
Purify the crude product by chromatography to obtain N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) as a yellow powder (Yield: 61%).[7]
Characterization and Analysis
The synthesized compounds should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the sulfonyl group (SO2).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecules.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
Biological Evaluation: In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be evaluated using a chemiluminescent enzyme assay.[3]
-
Incubate the enzyme (COX-1 or COX-2) with the test compounds for a short period in an appropriate buffer.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the enzyme activity by detecting the light produced during the reaction.
-
Celecoxib can be used as a reference drug for comparison.[8]
-
Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Quantitative Data: COX-2 Inhibitory Activity
The following table summarizes the in vitro COX-1 and COX-2 inhibitory data for a series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives.
| Compound | Amine Substituent at C-5 | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6a | N,N-dimethylaminomethyl | 0.08 | >100 | 313.7 |
| 6b-g | Other aliphatic amines | 0.08 - 0.16 | >100 | - |
| Celecoxib | - | - | - | - |
Data adapted from reference[3][5].
Structure-Activity Relationship (SAR) Insights
The biological data reveals key structure-activity relationships for this class of compounds:
-
The 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole scaffold is a suitable template for designing selective COX-2 inhibitors.[3]
-
The methylsulfonyl group at the para position of the C-6 phenyl ring is a crucial pharmacophore for potent COX-2 inhibition, likely by interacting with the secondary pocket of the COX-2 active site.
-
The type and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring significantly impact both the potency and selectivity of COX-2 inhibition.[3][5][9][10]
-
Compound 6a , with a N,N-dimethylaminomethyl substituent, was identified as a particularly potent and selective COX-2 inhibitor.[3][5]
Mechanism of Action: Selective COX-2 Inhibition
The selective inhibition of COX-2 by these imidazo[2,1-b]thiazole derivatives is attributed to their ability to exploit the structural differences between the active sites of the two COX isoforms.
Figure 2: Proposed binding mode of imidazo[2,1-b]thiazole derivatives in the COX-2 active site.
The larger and more flexible active site of COX-2 features a hydrophilic side pocket that is absent in COX-1. The methylsulfonyl group of the inhibitor is thought to bind within this side pocket, leading to a strong and selective interaction with the COX-2 enzyme. This prevents the binding of arachidonic acid to the active site, thereby blocking the production of prostaglandins and mediating the anti-inflammatory effect.
Conclusion
The 3-methylimidazo[2,1-b]thiazole-2-carboxylic acid scaffold and its derivatives represent a valuable platform for the development of potent and selective COX-2 inhibitors. The synthetic protocols outlined in this guide provide a clear pathway for the preparation of these compounds, and the accompanying biological data and SAR insights offer a strong foundation for further optimization and drug discovery efforts in the field of anti-inflammatory therapeutics.
References
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- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed Central.
- Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. ResearchGate.
- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed.
- Synthesis and biological evaluation of substituted imidazo [2,1-b]-1,3,4-thiadiazole derivatives as anti-inflammatory agents. ResearchGate.
- Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Brieflands.
- Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI.
- From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. MDPI.
- Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. PubMed Central.
- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. ResearchGate.
- Synthesis of new thiazolo-celecoxib analogues as dual cyclooxygenase-2/15-lipoxygenase inhibitors: Determination of regio-specific different pyrazole cyclization by 2D NMR. PubMed.
- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands.
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Antiviral Applications of Imidazo[2,1-b]thiazole Core Structures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[2,1-b]thiazole Scaffold - A Privileged Structure in Antiviral Drug Discovery
The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This bicyclic structure, composed of fused imidazole and thiazole rings, serves as a versatile scaffold for the development of novel therapeutic agents.[2][3] Its rigid framework and the presence of multiple points for substitution allow for the fine-tuning of steric and electronic properties, making it an ideal candidate for interaction with various biological targets. In the realm of infectious diseases, derivatives of the imidazo[2,1-b]thiazole nucleus have demonstrated a broad spectrum of antiviral activities, positioning them as promising leads for the development of next-generation antiviral drugs.[1][3][4]
This document provides a comprehensive guide for researchers interested in exploring the antiviral potential of imidazo[2,1-b]thiazole derivatives. It covers synthetic strategies, detailed protocols for antiviral screening, and methodologies for elucidating the mechanism of action.
Part 1: Synthesis of the Imidazo[2,1-b]thiazole Core
The synthesis of the imidazo[2,1-b]thiazole scaffold is typically achieved through well-established synthetic routes. One of the most common methods involves the condensation of a 2-aminothiazole derivative with an α-haloketone. This versatile approach allows for the introduction of a wide range of substituents on the imidazole ring.
Protocol 1: General Synthesis of Substituted Imidazo[2,1-b]thiazoles
This protocol describes a general procedure for the synthesis of 6-substituted-imidazo[2,1-b]thiazoles.
Materials:
-
Substituted 2-aminothiazole
-
Substituted α-bromoacetophenone
-
Ethanol
-
Sodium bicarbonate
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminothiazole (1 equivalent) in ethanol.
-
Addition of Reagents: Add the substituted α-bromoacetophenone (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired imidazo[2,1-b]thiazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Antiviral Screening Cascade
A systematic approach is crucial for identifying and characterizing the antiviral activity of newly synthesized imidazo[2,1-b]thiazole derivatives. The following screening cascade outlines a logical progression from initial cytotoxicity assessment to specific antiviral assays.
Experimental Workflow for Antiviral Screening
Caption: Inhibition of the host factor PI4KB by imidazo[2,1-b]thiazole derivatives disrupts the formation of viral replication organelles.
Part 4: Structure-Activity Relationship (SAR) Studies
Systematic modification of the imidazo[2,1-b]thiazole scaffold and evaluation of the antiviral activity of the resulting analogs can provide valuable insights into the structure-activity relationship (SAR). This information is critical for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
| R1-substituent | R2-substituent | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 4-Chlorophenyl | Acetylhydrazono-thiazolidinone | Influenza A (H1N1) | >100 | >100 | - | [5] |
| 4-Chlorophenyl | Hydrazone moiety | Feline Coronavirus | 7.5 | >100 | >13 | [4] |
| Phenyl | Carbohydrate moiety | Junin Virus | < Ribavirin | >100 | - | [6] |
| Various aryl | Morpholine | Influenza A (H1N1) | 1.1 - 2.0 | >300 | 150 - 273 | [7] |
| Substituted Phenyl | Various | Human Rhinovirus (via PI4KB) | 0.007 - 0.027 | >10 | >370 | [8] |
Note: The table above provides a generalized summary. Specific activities are highly dependent on the exact substitutions and the viral strain tested.
Conclusion and Future Directions
The imidazo[2,1-b]thiazole core represents a privileged scaffold in the design and development of novel antiviral agents. Its synthetic tractability and the broad spectrum of antiviral activities exhibited by its derivatives make it an attractive starting point for drug discovery programs. The protocols and application notes provided herein offer a framework for researchers to systematically explore the antiviral potential of this important class of heterocyclic compounds.
Future research should focus on:
-
Expanding the diversity of imidazo[2,1-b]thiazole libraries through innovative synthetic methodologies.
-
Screening against a wider range of emerging and re-emerging viral pathogens.
-
In-depth mechanistic studies to identify novel viral and host targets.
-
Optimization of lead compounds to improve their pharmacokinetic and safety profiles for in vivo evaluation.
By leveraging the insights gained from such studies, the scientific community can continue to unlock the full therapeutic potential of the imidazo[2,1-b]thiazole scaffold in the fight against viral diseases.
References
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- Gürsoy, E., Dincel, E. D., Naesens, L., & Ulusoy Güzeldemirci, N. (2020). Design and Synthesis of Novel Imidazo[2,1-b]thiazole Derivatives as Potent Antiviral and Antimycobacterial Agents. Bioorganic Chemistry, 95, 103496. [Link]
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High-throughput screening of 3-Methylimidazo[2,1-b]thiazole derivative libraries
Application Note & Protocol
Topic: High-Throughput Screening of 3-Methylimidazo[2,1-b]thiazole Derivative Libraries for Novel Kinase Inhibitors
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimycobacterial, and anti-inflammatory properties.[1] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a 3-methylimidazo[2,1-b]thiazole derivative library. We detail a robust, luminescence-based biochemical assay, from initial development and validation to primary screening, hit confirmation, and dose-response analysis. The protocols herein are designed to be self-validating, incorporating rigorous quality control metrics and explaining the scientific rationale behind key experimental choices to ensure the generation of reliable and actionable data.
Introduction: The Rationale for Screening Imidazo[2,1-b]thiazole Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify starting points for therapeutic development.[2][3] The success of any HTS campaign is contingent on two key factors: a high-quality, diverse chemical library and a robust, sensitive, and reproducible assay.[4]
The 3-methylimidazo[2,1-b]thiazole core represents a versatile scaffold that has yielded compounds with potent antiproliferative activity against various human cancer cell lines.[5][6] Many of these effects are mediated through the inhibition of protein kinases, a class of enzymes that are critical regulators of cellular processes and have become major targets for cancer therapy.[7] Therefore, screening a focused library of these derivatives against a therapeutically relevant kinase is a logical and promising strategy for identifying novel drug candidates.
This guide will use a generic tyrosine kinase as a representative target to illustrate the development of a luminescence-based assay, a technology widely adopted in HTS for its high sensitivity and broad dynamic range.[8][9] The principles and protocols described can be readily adapted to other enzyme targets and assay formats.
Foundational Stage: Assay Development and Validation
Before embarking on a full-scale screen, the development and validation of a robust assay is paramount. The goal is to create an assay that is sensitive, reproducible, and suitable for the miniaturized, automated environment of HTS.[10][11]
Principle of the Luminescence Kinase Assay
The protocol described here utilizes an ATP-depletion assay format (e.g., Kinase-Glo®). In this homogenous "mix-and-read" assay, the kinase transfers phosphate from ATP to a substrate. After the kinase reaction, a luciferase-based reagent is added. The luciferase utilizes the remaining ATP to produce a luminescent signal.[7] Therefore, the signal intensity is inversely proportional to kinase activity:
-
High Kinase Activity = High ATP consumption = Low Luminescence
-
Low Kinase Activity (Inhibition) = Low ATP consumption = High Luminescence
This format is advantageous for HTS due to its simplicity and high signal-to-background ratio.[8]
Protocol: Enzyme and Substrate Titration
Causality: The concentrations of enzyme and substrate are critical. The enzyme concentration must be high enough to produce a robust signal but low enough to remain in the linear range of the reaction. For inhibitor screening, the ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[12]
Step-by-Step Protocol:
-
Enzyme Titration:
-
Prepare a 2-fold serial dilution of the kinase in kinase buffer in a 384-well white, opaque microplate.
-
Add the peptide substrate and ATP (at a fixed, saturating concentration for this step) to initiate the reaction.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Add the luminescence detection reagent according to the manufacturer's protocol.
-
Incubate for 10 minutes to stabilize the signal.
-
Read luminescence on a plate reader.
-
Goal: Identify the enzyme concentration that yields approximately 80% of the maximum signal (EC80), ensuring the reaction is in the linear range.
-
-
ATP Km Determination:
-
Using the determined EC80 enzyme concentration, set up reactions with a serial dilution of ATP.
-
Follow the incubation and detection steps as above.
-
Plot luminescence (or calculated % activity) against ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value.
-
Goal: Use an ATP concentration equal to the determined Km for the screening assay.
-
Protocol: Assay Validation and Z'-Factor Calculation
Causality: The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[13][14] It measures the separation between the positive and negative controls, taking into account the data variation within each. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[15]
Step-by-Step Protocol:
-
Prepare a 384-well plate with control wells:
-
Negative Control (Max Signal): 16 wells containing kinase buffer, enzyme, substrate, ATP, and DMSO (vehicle). This represents 0% inhibition.
-
Positive Control (Min Signal): 16 wells containing a known, potent inhibitor of the kinase at a concentration that gives maximal inhibition (e.g., 100x IC50). This represents 100% inhibition.
-
-
Dispense reagents and incubate as determined in the previous steps.
-
Read luminescence.
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
-
Where SD is the standard deviation and Mean is the average of the control signals.
-
Table 1: Interpretation of HTS Assay Quality Control Metrics
| Metric | Formula | Acceptable Range | Interpretation |
| Z'-Factor | 1 - [3(SDpos+SDneg) / | Meanpos-Meanneg | ] |
| 0 to 0.5 | Doable, but requires optimization. | ||
| < 0 | Unacceptable for screening.[13] | ||
| Signal-to-Background (S/B) | Meanneg / Meanpos | > 5 | Indicates a sufficient dynamic range for the assay. |
HTS Campaign Execution
Once the assay is validated, the primary screen of the entire 3-methylimidazo[2,1-b]thiazole library can commence. This stage requires automation, including robotic liquid handlers and plate readers, to ensure throughput and consistency.[3][16]
Library and Plate Management
-
Source Plate Preparation: The 3-methylimidazo[2,1-b]thiazole derivatives are typically stored as 10 mM stock solutions in 100% DMSO.
-
Assay-Ready Plates: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of each compound from the source plates into 384-well assay plates. This results in a final screening concentration of, for example, 10 µM with a final DMSO concentration of ≤0.5%.
-
Plate Mapping: Each plate must contain dedicated control wells:
-
Columns 1 & 2: Negative Controls (DMSO only)
-
Columns 23 & 24: Positive Controls (Reference Inhibitor)
-
Columns 3-22: Library Compounds
-
Protocol: Primary HTS of the Library
This protocol assumes the use of automated liquid handling systems.
-
Compound Dispensing: Prepare assay-ready plates containing the library compounds as described above.
-
Enzyme Addition: Dispense the kinase (at 2x the final concentration) into all wells of the assay plates.
-
Pre-incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Dispense the substrate/ATP mix (at 2x the final concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Signal Detection: Add the Kinase-Glo® reagent to all wells to stop the reaction and initiate the luminescent signal.
-
Final Incubation: Incubate for 10 minutes to stabilize the signal.
-
Data Acquisition: Read the luminescent signal using a compatible plate reader.
Caption: Primary HTS workflow for identifying kinase inhibitors.
Post-Screening: Hit Confirmation and Characterization
Raw hits from the primary screen must be subjected to a rigorous confirmation process to eliminate false positives and prioritize the most promising compounds for further study.[4]
Data Analysis and Hit Selection
-
Quality Control: For each plate, calculate the Z'-factor. Plates with a Z' < 0.5 should be flagged for review or re-screening.[17]
-
Normalization: Calculate the percent inhibition for each compound using the plate controls:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
Hit Threshold: Define a statistical cutoff to identify primary hits. A common starting point is a percent inhibition > 50% or three standard deviations above the mean of the sample population.
Protocol: Hit Confirmation (Re-test)
Causality: Re-testing hits from the original source material is a critical step to confirm activity and rule out experimental errors from the primary screen, such as liquid handling mistakes or compound precipitation.
Step-by-Step Protocol:
-
Select all compounds that met the hit criteria in the primary screen.
-
From the original stock plates, re-test these compounds in triplicate at the same concentration used in the primary screen.
-
Run the same validated kinase assay.
-
Definition of a Confirmed Hit: A compound that again demonstrates inhibition above the defined threshold.
Protocol: Dose-Response and IC50 Determination
Causality: For confirmed hits, determining the half-maximal inhibitory concentration (IC50) is essential for quantifying potency and ranking compounds.[18] This involves testing the compound over a range of concentrations to generate a dose-response curve.
Step-by-Step Protocol:
-
For each confirmed hit, prepare an 8-point, 3-fold serial dilution series in DMSO, starting from a high concentration (e.g., 100 µM).
-
Dispense the dilutions into a 384-well plate in triplicate.
-
Perform the validated kinase assay.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point.
-
Plot percent inhibition versus the log of the inhibitor concentration.[19]
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism.[20][21]
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition.
-
Caption: Workflow for hit confirmation and potency determination.
Table 2: Example Dose-Response Data for IC50 Calculation
| Compound Conc. (µM) | Log [Conc.] | % Inhibition (Mean) |
| 100 | -4.00 | 98.5 |
| 33.3 | -4.48 | 95.2 |
| 11.1 | -4.95 | 88.1 |
| 3.70 | -5.43 | 75.4 |
| 1.23 | -5.91 | 48.9 |
| 0.41 | -6.39 | 22.3 |
| 0.14 | -6.86 | 8.1 |
| 0.05 | -7.34 | 2.5 |
| Resulting IC50 | 1.27 µM |
Troubleshooting Common HTS Issues
Even with a validated assay, problems can arise during a large-scale screen.[22] Proactive monitoring and systematic troubleshooting are essential.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Reagent degradation (enzyme, ATP)- Inconsistent liquid handling- Incorrect concentrations | - Prepare fresh reagents daily.- Service and calibrate automated liquid handlers.- Verify concentrations of all stock solutions. |
| High Well-to-Well Variability | - Incomplete mixing- Bubbles in wells- Edge effects on plates | - Ensure proper plate mixing after reagent addition.- Centrifuge plates briefly before reading.- Use a plate shaker with controlled speed.- Analyze plate maps for systematic errors like edge effects.[23] |
| False Positives | - Compound autofluorescence/autoluminescence- Compound precipitates interfering with signal- Non-specific enzyme inhibition | - Perform a counterscreen (run the assay without the enzyme) to identify interfering compounds.- Visually inspect plates for precipitation.- Use orthogonal secondary assays to confirm the mechanism of action. |
| False Negatives | - Compound instability in assay buffer- Insufficient compound concentration | - Assess compound stability over the assay duration.- Consider re-screening at a higher concentration if feasible. |
Conclusion
This application note outlines a comprehensive and robust strategy for the high-throughput screening of a 3-methylimidazo[2,1-b]thiazole derivative library to discover novel kinase inhibitors. By emphasizing rigorous assay development, continuous quality control using metrics like the Z'-factor, and a systematic hit confirmation process, researchers can confidently identify and prioritize potent and selective compounds for the drug discovery pipeline. The detailed protocols and workflows provided here serve as a practical guide to navigate the complexities of HTS and maximize the probability of success.
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Application Notes and Protocols for the Cellular Evaluation of 3-Methylimidazo[2,1-b]thiazole Compounds
Introduction: Unveiling the Therapeutic Potential of 3-Methylimidazo[2,1-b]thiazoles
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This versatile core structure, found in the FDA-approved immunomodulatory drug Levamisole, has inspired the development of numerous derivatives with enhanced therapeutic profiles.[2][3] Recent investigations have highlighted a particular subclass, the 3-Methylimidazo[2,1-b]thiazole derivatives, as a promising new class of antifolates that target the dihydrofolate reductase (DHFR) enzyme, a clinically validated target in oncology.[4] These compounds have demonstrated potent cytotoxic effects against cancer cell lines, inducing cell cycle arrest and apoptosis.[4]
Given the significant therapeutic interest, robust and reproducible cell-based assays are critical for elucidating the mechanism of action, quantifying the potency, and determining the selectivity of these novel compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate 3-Methylimidazo[2,1-b]thiazole derivatives. Moving beyond a simple recitation of steps, this document explains the causality behind experimental choices, outlines self-validating systems for trustworthy data, and is grounded in authoritative scientific literature.
Our experimental approach begins with a primary assessment of cytotoxicity to establish a therapeutic window. Subsequently, we delve into mechanistic assays to probe for hallmarks of apoptosis and cell cycle disruption, which are anticipated outcomes for potent DHFR inhibitors. Finally, we provide protocols to explore the potential anti-inflammatory activities of this compound class, another area of significant interest for imidazo[2,1-b]thiazole derivatives.[5][6]
I. Foundational Assays: Assessing Cytotoxicity and Cell Viability
The initial step in characterizing any potential therapeutic agent is to determine its cytotoxic or cytostatic effect on cancer cells. This not only establishes the compound's potency (e.g., IC50 value) but also defines the non-toxic concentration range for subsequent mechanistic studies.
A. Principle of Cytotoxicity Assessment
Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[7] Common methods rely on quantifying markers of metabolic activity or membrane integrity. A decrease in metabolic activity is often correlated with a reduction in cell viability and proliferation.[8]
B. Recommended Cell Lines
The choice of cell line is critical and should be guided by the therapeutic hypothesis. Based on published data for imidazo[2,1-b]thiazole derivatives, the following cell lines are recommended for initial screening:
-
MCF-7 (Breast Cancer): Known to be sensitive to antifolate drugs and has been used to evaluate 3-methyl-imidazo[2,1-b]thiazole derivatives.[1][4]
-
A549 (Lung Cancer): A common cell line for evaluating novel anticancer agents.[9]
-
HCT-116 (Colon Cancer): Frequently used in anticancer drug screening.[1][10]
-
DU-145 (Prostate Cancer): Another relevant cell line for broad-spectrum anticancer activity assessment.[9][11]
-
HEK-293 (Normal Embryonic Kidney Cells): Used as a non-cancerous control to assess for selective cytotoxicity.[11]
C. Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]
Materials:
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-Methylimidazo[2,1-b]thiazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (see Table 1) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-Methylimidazo[2,1-b]thiazole compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin or Methotrexate).[11]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Concentration Range | 0.01 µM to 100 µM (log dilutions) | A wide range is necessary to capture the full dose-response curve and accurately determine the IC50. |
| Incubation Time | 48 - 72 hours | Allows for multiple cell doublings, making it possible to observe cytostatic or cytotoxic effects. |
| Positive Control | Doxorubicin or Methotrexate | Validates the assay's ability to detect cytotoxic and antifolate effects, respectively.[11] |
Table 1: Key parameters for the MTT cytotoxicity assay.
II. Mechanistic Assays: Investigating Apoptosis and Cell Cycle Arrest
Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. For compounds targeting DHFR, such as the 3-Methylimidazo[2,1-b]thiazole derivatives, induction of apoptosis and disruption of the cell cycle are expected outcomes.[4]
A. Experimental Workflow for Mechanistic Studies
The following workflow provides a systematic approach to dissecting the mode of action of the test compounds.
Caption: Workflow for evaluating the anticancer mechanism.
B. Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is a gold standard for detecting apoptosis.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 3-Methylimidazo[2,1-b]thiazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
C. Protocol: Cell Cycle Analysis by PI Staining
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Antifolate agents that inhibit DNA synthesis are expected to cause an accumulation of cells in the S phase or G1 arrest.[11]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
III. Advanced Mechanistic Assays: Target-Specific Investigations
While the above assays provide a broad phenotypic understanding, more specific assays can be employed to confirm the mechanism of action and explore other potential activities.
A. Protocol: In Vitro Tubulin Polymerization Assay
Some imidazo[2,1-b]thiazole derivatives have been shown to target microtubules.[9] An in vitro tubulin polymerization assay can directly measure the effect of a compound on the assembly of purified tubulin into microtubules. This is typically monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add the 3-Methylimidazo[2,1-b]thiazole compound to a 96-well plate. Include a known polymerization inhibitor (e.g., Nocodazole) and an enhancer (e.g., Paclitaxel) as controls.
-
Initiation of Polymerization: Add the tubulin reaction mix to the wells and immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the fluorescence intensity over time.
-
Data Analysis: Plot the fluorescence intensity versus time. Inhibitors of tubulin polymerization will decrease the rate and extent of the fluorescence increase.
B. Anti-inflammatory Activity: NF-κB Signaling and Mediator Release
The imidazo[2,1-b]thiazole scaffold is also associated with anti-inflammatory properties.[5][6] These effects are often mediated through the inhibition of pro-inflammatory signaling pathways like NF-κB and the subsequent reduction in inflammatory mediators.
Cell Model: RAW 264.7 murine macrophages are a standard cell line for in vitro inflammation studies. Inflammation is typically induced by lipopolysaccharide (LPS).[12][13]
Workflow for Anti-inflammatory Assays:
Caption: Workflow for assessing anti-inflammatory effects.
1. Nitric Oxide (NO) Production (Griess Assay):
-
Principle: Measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.[12]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat with non-toxic concentrations of the compound for 1 hour.
-
Stimulate with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the supernatant and mix with Griess reagent.
-
Measure absorbance at 540 nm and quantify nitrite using a standard curve.
-
2. Pro-inflammatory Cytokine Measurement (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of cytokines like TNF-α and IL-6 into the culture medium.[12]
-
Protocol:
-
Collect supernatant from LPS-stimulated cells treated with the compound.
-
Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.
-
3. NF-κB Translocation Assay (Immunofluorescence):
-
Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus to activate gene transcription. This can be visualized by immunofluorescence microscopy.
-
Protocol:
-
Grow RAW 264.7 cells on coverslips and treat with the compound and LPS.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against an NF-κB subunit (e.g., p65).
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Visualize the subcellular localization of NF-κB using a fluorescence microscope.
-
IV. Data Interpretation and Reporting
For all assays, it is crucial to include appropriate controls (vehicle, positive, and negative) to ensure the validity of the results. Data should be presented clearly, with statistical analysis to determine significance. IC50 values should be calculated from dose-response curves using non-linear regression. For mechanistic studies, results should be presented as fold changes or percentages relative to the control, and representative images or histograms should be included.
Conclusion
The 3-Methylimidazo[2,1-b]thiazole scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. The systematic application of the cell-based assays detailed in this guide will enable a thorough characterization of these compounds. By moving from broad phenotypic screening to more focused mechanistic studies, researchers can effectively identify lead candidates, elucidate their mechanisms of action, and build a strong foundation for further preclinical development.
References
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- 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates: Synthesis, in vitro/in vivo bio-evaluation and molecular modeling simul
- Synthesis of Thiazole Linked Imidazo[2, 1- b ]Thiazoles as Anticancer Agents. (2019).
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
- Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. (2019). Semantic Scholar. [Link]
- In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][9][11][12]thiadiazoles. (2023).
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- SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][9][11][12]THIADIAZOLE DERIV
- A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. (2024). YMER. [Link]
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- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Publishing. [Link]
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- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (2015).
- Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][7][11][12]triazole and Imidazo[2,1-b][9][11][12]thiadiazole Deriv
- Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. (2024). MDPI. [Link]
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- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (2022). RSC Publishing. [Link]
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Application Notes and Protocols for the In Vitro and In Vivo Evaluation of 3-Methylimidazo[2,1-b]thiazole-Based Drugs
This comprehensive guide provides detailed application notes and robust protocols for the preclinical evaluation of 3-methylimidazo[2,1-b]thiazole-based compounds. This class of heterocyclic molecules has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for consistent and reproducible in vitro and in vivo testing.
I. Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a fused bicyclic system that has proven to be a versatile scaffold in drug discovery. Its rigid structure and potential for diverse substitutions allow for the fine-tuning of pharmacological properties. Derivatives of this scaffold have been reported to exhibit a range of biological activities, making them attractive candidates for therapeutic development.[1][2] Notably, various analogs have demonstrated potent activity as inhibitors of key enzymes such as Dihydrofolate Reductase (DHFR) and Cyclooxygenase-2 (COX-2), and have shown efficacy against various cancer cell lines and microbial pathogens like Mycobacterium tuberculosis.[1][3][4]
The successful progression of any novel 3-methylimidazo[2,1-b]thiazole-based drug candidate from discovery to clinical application is contingent upon rigorous and systematic preclinical evaluation. This guide provides a foundational set of protocols to assess the biological activity and preliminary safety profile of these compounds.
II. In Vitro Evaluation: Assessing Cellular and Enzymatic Activity
In vitro assays are the first critical step in characterizing the biological effects of novel compounds. They provide essential information on cytotoxicity, target engagement, and mechanism of action in a controlled cellular or acellular environment.
A. General Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[5][6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[6][7]
Living cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5][6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7]
-
Cell Seeding:
-
Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 3-methylimidazo[2,1-b]thiazole-based drug in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Read the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
B. Target-Specific Enzymatic Assays
Many 3-methylimidazo[2,1-b]thiazole derivatives exert their effects by inhibiting specific enzymes. Below are protocols for assessing the inhibitory activity against two common targets: COX-2 and DHFR.
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[9]
The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. A specific probe fluoresces upon reaction with Prostaglandin G2, and the signal is proportional to the enzyme's activity.[10][11]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.
-
Prepare a 10x solution of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
Prepare the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[11]
-
-
Assay Procedure:
-
To a 96-well white opaque plate, add 10 µL of the diluted test inhibitor or vehicle control.
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of a diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.[11]
-
-
Measurement and Data Analysis:
-
Immediately measure the fluorescence (Excitation = 535 nm, Emission = 587 nm) in a kinetic mode at 25°C for 5-10 minutes.[10][11]
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
-
DHFR is a crucial enzyme in the folate metabolic pathway, and its inhibition disrupts DNA synthesis, making it a target for anticancer and antimicrobial drugs.[12]
This assay measures the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which involves the oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored to determine enzyme activity.[3]
-
Reagent Preparation:
-
Prepare a 1x DHFR Assay Buffer.
-
Prepare stock solutions of DHF and NADPH.
-
Dilute the DHFR enzyme to the desired working concentration in cold assay buffer.[12]
-
Prepare serial dilutions of the 3-methylimidazo[2,1-b]thiazole-based inhibitor.
-
-
Assay Procedure:
-
In a 96-well clear flat-bottom plate, add the inhibitor dilutions to the respective wells.
-
Add the diluted DHFR enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[12][13]
-
Initiate the reaction by adding a mixture of DHF and NADPH to all wells.[12]
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 340 nm in a kinetic mode, with readings every 15-30 seconds for 10-20 minutes.[12]
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of inhibitor concentration.
-
C. Antimicrobial Activity Assessment: Microplate Alamar Blue Assay (MABA)
The MABA is a rapid and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis and other bacteria.[4][14][15]
The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink when reduced by metabolically active cells. A blue color indicates inhibition of bacterial growth, while a pink color signifies growth.[14]
-
Inoculum Preparation:
-
Prepare a suspension of the mycobacterial strain (e.g., H37Rv) in an appropriate broth (e.g., Middlebrook 7H9 with supplements).
-
Adjust the turbidity of the suspension to a McFarland standard of 1.0.
-
-
Compound Dilution:
-
In a 96-well plate, perform serial twofold dilutions of the test compound in the broth.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a drug-free control well (bacterial growth control) and a well with medium only (sterility control).
-
Seal the plate and incubate at 37°C for 5-7 days.
-
-
Alamar Blue Addition and Reading:
-
After incubation, add a mixture of Alamar Blue solution and 20% Tween 80 to each well.[16]
-
Re-incubate the plate for 24 hours.
-
Visually assess the color change or measure the fluorescence or absorbance to determine the MIC. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.[16]
-
III. In Vivo Evaluation: Assessing Efficacy and Preliminary Safety
In vivo studies are essential to evaluate the therapeutic potential and safety of a drug candidate in a whole-organism context. Rodent models are commonly used for these initial assessments.
A. Pharmacokinetic (PK) Studies in Mice
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound, which is crucial for establishing an effective dosing regimen.[17][18]
-
Animal Model: Use healthy, adult mice (e.g., C57BL/6 or BALB/c), with an equal number of males and females.
-
Drug Formulation and Administration:
-
Formulate the 3-methylimidazo[2,1-b]thiazole-based drug in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).
-
Administer a single dose of the compound to the mice.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma or serum.
-
-
Bioanalysis:
-
Quantify the concentration of the drug (and any major metabolites) in the plasma/serum samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½).[18]
-
B. Efficacy Studies in Xenograft Mouse Models
For anticancer drug candidates, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating in vivo efficacy.[2][19]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).[2]
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[21]
-
-
Drug Administration:
-
Administer the test compound and vehicle control according to the predetermined dosing schedule and route.
-
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight regularly (e.g., twice weekly).[21]
-
The primary endpoint is typically tumor growth inhibition.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
C. Preliminary Toxicology Studies in Mice
Initial toxicology studies aim to identify the maximum tolerated dose (MTD) and any potential acute or sub-chronic toxicity.[22][23][24]
-
Dose Range-Finding Study:
-
Repeated-Dose Toxicity Study:
-
Administer the compound daily or on a specified schedule for a set period (e.g., 7, 14, or 28 days) at doses up to the MTD.
-
Monitor the animals for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy and histopathological examination of major organs.
-
IV. Data Presentation and Visualization
Quantitative Data Summary
| Assay Type | Parameters Measured | Example Data Presentation |
| In Vitro Cytotoxicity | IC₅₀ (µM) | Table of IC₅₀ values against a panel of cancer cell lines. |
| Enzyme Inhibition | IC₅₀ (µM) | Table of IC₅₀ values for the target enzyme(s). |
| Antimicrobial Activity | MIC (µg/mL) | Table of MIC values against various microbial strains. |
| In Vivo Efficacy | Tumor Growth Inhibition (%) | Graph of mean tumor volume vs. time for each treatment group. |
| Pharmacokinetics | Cmax, Tmax, AUC, t½ | Table of key PK parameters. |
| Toxicology | MTD (mg/kg), Clinical Observations | Summary of observed toxicities and the determined MTD. |
Experimental and Pathway Diagrams
Caption: General workflow for the in vitro evaluation of 3-methylimidazo[2,1-b]thiazole-based drugs.
Caption: Mechanism of action for DHFR-inhibiting 3-methylimidazo[2,1-b]thiazole-based drugs.
V. Conclusion
The protocols and application notes provided in this guide offer a solid foundation for the systematic in vitro and in vivo evaluation of novel 3-methylimidazo[2,1-b]thiazole-based drug candidates. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug development process. As with any experimental work, careful optimization and validation of these protocols for specific compounds and biological systems are highly recommended.
VI. References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of some imidazo[2,1-b]thiazoles having antitumor activity. Retrieved from [Link]
-
R Discovery. (2015, January 1). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
National Institutes of Health. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
-
SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]
-
Springer. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF. Retrieved from [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazoles as potential anticancer agents. Retrieved from [Link]
-
protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]
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University of Nebraska-Lincoln. (n.d.). Pharmacokinetics Protocol – Rodents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
ASM Journals. (n.d.). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculo. Retrieved from [Link]
-
MuriGenics. (n.d.). Toxicology. Retrieved from [Link]
-
ACS Publications. (2019, November 5). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents | ACS Omega. Retrieved from [Link]
-
PubMed. (n.d.). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Retrieved from [Link]
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ACS Publications. (2021, May 17). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity | Journal of Medicinal Chemistry. Retrieved from [Link]
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Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link]
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ResearchGate. (2021, October 31). (PDF) In Silico Analysis, Synthesis and Biological Evaluation of DHFR Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Retrieved from [Link]
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Bentham Science. (n.d.). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Retrieved from [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
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Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat). Retrieved from [Link]
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National Institutes of Health. (2024, December 18). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. Retrieved from [Link]
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MDPI. (2019, March 22). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Retrieved from [Link]
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Application Notes & Protocols: Comprehensive Analytical Characterization of 3-Methylimidazo[2,1-b]thiazole Compounds
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system integral to numerous pharmacologically active molecules, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The 3-methyl substituted variant, in particular, is a common motif in medicinal chemistry research.[4][5] Rigorous analytical characterization is paramount to ensuring the identity, purity, structural integrity, and quality of these compounds, which is a prerequisite for advancing them through the drug development pipeline. This guide provides a comprehensive overview of the principal analytical methodologies and detailed, field-proven protocols for the characterization of 3-Methylimidazo[2,1-b]thiazole compounds, designed for researchers, scientists, and drug development professionals. The protocols are grounded in established scientific principles and align with the validation standards set forth by the International Council for Harmonisation (ICH) guidelines.[6][7]
Introduction: The Imperative for Rigorous Characterization
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is underpinned by a foundation of robust analytical data. For 3-Methylimidazo[2,1-b]thiazole derivatives, this is no exception. A comprehensive characterization dossier serves multiple critical functions:
-
Unambiguous Structure Confirmation: Verifies that the intended molecular structure has been synthesized.
-
Purity and Impurity Profiling: Quantifies the purity of the active substance and identifies any process-related impurities or degradation products.
-
Quality Control: Establishes a set of specifications to ensure batch-to-batch consistency.
-
Regulatory Compliance: Provides the necessary data to support regulatory submissions, demonstrating that the analytical procedures are fit for their intended purpose.[7]
This document outlines an integrated analytical strategy, combining spectroscopic and chromatographic techniques to build a complete profile of the target compound.
Structural Elucidation: Confirming Molecular Identity
The first step in characterization is the unequivocal confirmation of the molecular structure. A combination of spectroscopic techniques provides orthogonal data points that, when pieced together, leave no ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Expertise & Causality: ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For the 3-Methylimidazo[2,1-b]thiazole core, specific chemical shifts and coupling patterns serve as a unique fingerprint. Deuterated solvents like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are chosen based on the compound's solubility; DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar compounds.[2][8][9]
Protocol 2.1.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.
Data Interpretation: For a typical 3-Methylimidazo[2,1-b]thiazole scaffold, characteristic signals are expected. For instance, the protons of the heterocyclic rings often appear in the aromatic region (δ 7.0-8.5 ppm), while the methyl group protons will appear as a singlet in the aliphatic region (δ 2.0-3.0 ppm).[4][8][9] The carbon signals for the fused ring system typically resonate between δ 100-150 ppm.[2][9]
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition.
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), often using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) analyzer, is the gold standard. ESI is a soft ionization technique that typically produces the protonated molecular ion ([M+H]⁺), minimizing fragmentation and simplifying spectral interpretation. The high mass accuracy of a TOF analyzer allows for the determination of the elemental formula.[1][8]
Protocol 2.2.1: HRMS Analysis (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system at a low flow rate (5-10 µL/min).
-
Ionization: Operate the ESI source in positive ion mode to generate [M+H]⁺ ions.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Compare the experimentally measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.
Expertise & Causality: The technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. While the "fingerprint" region (<1500 cm⁻¹) is complex, characteristic stretching and bending vibrations for C-H, C=C, and C-N bonds within the heterocyclic structure can be identified. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.[1][8]
Protocol 2.3.1: Fourier-Transform IR (FTIR) Analysis
-
Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact and collect the spectrum.
-
Background Correction: A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
-
Data Interpretation: Identify characteristic absorption bands. For example, aromatic C-H stretching typically appears above 3000 cm⁻¹, and C=N/C=C stretching vibrations are observed in the 1650-1450 cm⁻¹ region.[2][8]
Purity Assessment and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of pharmaceutical compounds and for quantifying them in various matrices.
Expertise & Causality: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common and effective method for analyzing moderately polar compounds like imidazo[2,1-b]thiazole derivatives.[10][11] A gradient elution (where the mobile phase composition is changed over time) is often employed to ensure that both early and late-eluting impurities are resolved effectively.[12] UV detection is standard, with the wavelength set at or near the compound's absorption maximum (λmax) for optimal sensitivity.
Caption: HPLC workflow for purity analysis.
Protocol 3.1: Reversed-Phase HPLC Method for Purity Determination
This protocol provides a starting point for method development.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Standard/Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., Acetonitrile/Water 50:50) at a concentration of approximately 1 mg/mL. Prepare the working sample for injection by diluting to ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Set up the HPLC system with the conditions outlined in Table 1.
-
-
Analysis: Inject the sample and run the gradient program.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Table 1: Typical HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase; good balance of efficiency and backpressure. |
| Mobile Phase | A: Water w/ 0.1% FAB: ACN w/ 0.1% FA | Provides good peak shape and is MS-compatible. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves reproducibility of retention times. |
| Injection Vol. | 10 µL | A typical volume for analytical work. |
| Detection | UV Diode Array Detector (DAD) | Set at λmax (e.g., 280-310 nm); DAD allows for peak purity assessment. |
Analytical Method Validation (Per ICH Q2(R2))
Once a suitable HPLC method is developed, it must be validated to prove its reliability for its intended purpose, such as purity testing.[6][7] Validation involves a series of experiments to assess key performance characteristics.[13][14]
Expertise & Causality: Method validation is not merely a checklist; it is a systematic process to build confidence in the analytical results. For example, Specificity is crucial to ensure that you are only measuring the target analyte. This is demonstrated by showing that impurities, degradation products, and excipients do not co-elute with the main peak. Linearity confirms that the detector response is proportional to the analyte concentration over a defined range, which is essential for accurate quantification.[13][15]
Caption: Logical relationship of validation parameters.
Protocol 3.2.1: Key Validation Experiments
-
Specificity: Analyze a blank (diluent), a placebo (if in formulation), the sample, and a spiked sample containing known impurities. The analyte peak should be free of interference.
-
Linearity: Prepare at least five standard solutions of known concentrations spanning 50-150% of the expected sample concentration. Plot the peak area versus concentration and perform a linear regression.
-
Accuracy: Analyze samples of a known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%). Calculate the percent recovery at each level.
-
Precision (Repeatability): Perform at least six replicate injections of the same homogenous sample. Calculate the Relative Standard Deviation (%RSD) of the peak areas.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Often established as the concentration giving a signal-to-noise ratio of ~10:1.
-
Robustness: Make small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±0.1 in mobile phase pH, ±5% in organic mobile phase composition) and assess the impact on the results.[14][15]
Table 2: Typical Acceptance Criteria for HPLC Method Validation
| Parameter | Acceptance Criterion |
| Specificity | Peak is spectrally pure and resolved from other components. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery within 98.0% - 102.0% |
| Precision | %RSD ≤ 2.0% |
| LOQ | %RSD ≤ 10.0% |
| Robustness | System suitability parameters remain within limits. |
Conclusion: An Integrated Approach
The characterization of 3-Methylimidazo[2,1-b]thiazole compounds relies on the synergistic application of multiple analytical techniques. Spectroscopic methods (NMR, MS, IR) provide an unshakeable confirmation of the molecular structure, while chromatographic methods (HPLC) deliver precise and reliable data on purity and potency. Following the detailed protocols and validation principles outlined in this guide ensures the generation of high-quality, defensible data that is essential for advancing promising compounds in the fields of chemical research and drug development.
References
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- YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
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- MDPI. (n.d.). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts.
- National Institutes of Health. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][6][7][14]Thiadiazole Derivatives as Anti-Inflammatory Agents.
- Brieflands. (n.d.). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors.
- ResearchGate. (2011). Chemistry of Imidazo[2,1-b][6][7][14]thiadiazoles.
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- Royal Society of Chemistry. (n.d.). Iron-Catalyzed unprecedented formation of Benzo[d] imidazo [2,1-b] thiazoles under Solvent-Free Conditions.
- MDPI. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents.
- PubMed. (n.d.). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents.
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- ResearchGate. (n.d.). New imidazo[2,1- b ]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential | Request PDF.
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Application Notes and Protocols for 3-Methylimidazo[2,1-b]thiazole Derivatives as Antifolates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the application of a novel class of antifolates, the 3-Methylimidazo[2,1-b]thiazole derivatives, in preclinical cancer research. We provide the scientific rationale for their mechanism of action as inhibitors of dihydrofolate reductase (DHFR), a clinically validated target in oncology. This document offers field-proven, step-by-step protocols for the in vitro and in vivo evaluation of these compounds, including enzyme inhibition assays, cell-based cytotoxicity and apoptosis studies, and preliminary in vivo efficacy models. Each protocol is designed to be a self-validating system, with explanations of the causality behind key experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Targeting the Folate Pathway
The folate metabolic pathway is indispensable for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are the fundamental building blocks for DNA synthesis, repair, and cellular replication.[1] Consequently, this pathway is a critical dependency for rapidly proliferating cells, most notably cancer cells.[2] Antifolates are a class of antimetabolite drugs that antagonize the action of folic acid (Vitamin B9), thereby disrupting these essential biosynthetic processes and leading to cell cycle arrest and apoptosis.[3]
The primary target for many classical and novel antifolates is Dihydrofolate Reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for one-carbon transfer reactions.[4] Inhibition of DHFR leads to a depletion of THF, which in turn halts the synthesis of thymidylate and purines, ultimately leading to "thymineless death" in cancer cells. Clinically successful drugs like Methotrexate (MTX) validate DHFR as a prime therapeutic target.[3] However, the emergence of drug resistance, often through mechanisms like impaired membrane transport or increased DHFR expression, necessitates the development of new generations of antifolates with improved pharmacological profiles.[2]
The 3-methyl-imidazo[2,1-b]thiazole scaffold represents a promising new chemical entity for the development of novel DHFR inhibitors. Recent studies have demonstrated that derivatives of this class exhibit potent inhibition of DHFR, comparable to MTX, and significant cytotoxicity against cancer cell lines such as MCF7 breast cancer. This guide provides the necessary protocols to explore the potential of these derivatives as next-generation antifolates.
Mechanism of Action: 3-Methylimidazo[2,1-b]thiazole Derivatives as DHFR Inhibitors
The primary mechanism of action for this class of compounds is the competitive inhibition of the DHFR enzyme. By mimicking the structure of the natural substrate, dihydrofolic acid, these derivatives bind to the active site of DHFR, preventing the reduction of DHF to THF. This blockade of the folate pathway is the foundational principle behind their anticancer activity.
Caption: Inhibition of the Folate Pathway by 3-Methylimidazo[2,1-b]thiazole Derivatives.
Experimental Protocols: A Validated Workflow
The following protocols provide a comprehensive workflow for the characterization of novel 3-Methylimidazo[2,1-b]thiazole derivatives, from target engagement to cellular effects and preliminary in vivo efficacy.
Caption: A logical workflow for the evaluation of novel antifolate compounds.
Protocol 1: In Vitro DHFR Inhibition Assay (Spectrophotometric)
Principle: This assay measures the activity of the DHFR enzyme by monitoring the decrease in absorbance at 340 nm, which results from the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.[3][5] The presence of an inhibitor, such as a 3-Methylimidazo[2,1-b]thiazole derivative, will slow the rate of NADPH oxidation, resulting in a reduced rate of absorbance decrease. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key measure of potency.
Materials:
-
Purified recombinant human DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolic acid (DHF)
-
NADPH
-
Test compounds (3-Methylimidazo[2,1-b]thiazole derivatives)
-
Positive control inhibitor: Methotrexate (MTX)
-
96-well, UV-transparent flat-bottom plates
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
DHFR Assay Buffer (1x): Prepare according to the manufacturer's instructions or laboratory standards. Keep at room temperature.[3]
-
NADPH Solution (e.g., 0.3 mM): Dissolve NADPH in 1x DHFR Assay Buffer. Prepare fresh daily and keep on ice, protected from light.
-
DHF Solution (e.g., 0.1 mM): Dissolve DHF in 1x DHFR Assay Buffer. Prepare fresh daily and keep on ice, protected from light.[3]
-
DHFR Enzyme Solution: Dilute the DHFR enzyme stock in ice-cold 1x DHFR Assay Buffer to a concentration that provides a linear rate of NADPH oxidation for at least 5-10 minutes. The optimal concentration should be determined empirically.
-
Test Compound and MTX Stock Solutions: Prepare 10 mM stock solutions in 100% DMSO. Create serial dilutions in 1x DHFR Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations may inhibit the enzyme.
-
-
Assay Plate Setup (per well):
-
Blank (No Enzyme): 98 µL Assay Buffer + 2 µL DMSO
-
Enzyme Control (EC, 100% activity): 98 µL DHFR Enzyme Solution + 2 µL DMSO
-
Inhibitor Control (IC): 98 µL DHFR Enzyme Solution + 2 µL MTX dilution
-
Test Compound (S): 98 µL DHFR Enzyme Solution + 2 µL test compound dilution
-
-
Assay Protocol: a. Add 98 µL of the appropriate solutions (Assay Buffer or DHFR Enzyme Solution) to the wells of a 96-well plate. b. Add 2 µL of the corresponding compound dilution (DMSO, MTX, or test compound) to each well. c. Add 40 µL of the NADPH solution to all wells. Mix gently by tapping the plate. d. Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.[6] e. Initiate the reaction by adding 60 µL of the DHF solution to all wells.[6] f. Immediately place the plate in the microplate reader and begin kinetic measurement of the absorbance at 340 nm, taking readings every 15-30 seconds for 5-10 minutes.
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_EC - V_inhibitor) / V_EC] * 100[3]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC50 value.
| Compound | Target | IC50 (µM) | Reference |
| Compound 22 | DHFR | 0.079 | |
| Compound 23 | DHFR | 0.085 | |
| Methotrexate (MTX) | DHFR | 0.087 |
Protocol 2: Cell-Based Cytotoxicity Assay (SRB Assay)
Principle: The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[7][8] It is a reliable and sensitive method for assessing the cytotoxicity of anticancer compounds. The amount of bound dye is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into 96-well plates at an optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. The optimal seeding density should ensure cells are in an exponential growth phase at the end of the experiment and should be determined empirically for each cell line.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-Methylimidazo[2,1-b]thiazole derivatives and a positive control (e.g., Doxorubicin or MTX) in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO in medium).
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
Cell Fixation and Staining: a. After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.[9] b. Wash the plates four to five times with slow-running tap water to remove TCA and excess medium.[1] c. Allow the plates to air-dry completely at room temperature. d. Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1] e. Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10] f. Allow the plates to air-dry completely.
-
Absorbance Measurement: a. Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8] b. Place the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution. c. Read the absorbance at 510 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value using non-linear regression analysis.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 22 | MCF7 | 1.25 | |
| Compound 23 | MCF7 | 1.98 |
Protocol 3: Mechanism of Action Assays
Principle: Antifolates are expected to induce cell cycle arrest, typically in the S-phase, due to the inhibition of DNA synthesis. This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.[11]
-
Centrifuge to remove the ethanol and wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[11]
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.
-
Model the resulting DNA content histograms using appropriate software (e.g., ModFit, FlowJo) to determine the percentage of cells in each phase of the cell cycle.[11]
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and is used to detect this PS externalization.[2] Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells), where it stains the nucleus.
Procedure:
-
Seed and treat cells as described for the cell cycle analysis.
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Protocol 4: In Vivo Efficacy Study in a Solid Tumor Model
Principle: The Ehrlich ascites carcinoma (EAC) solid tumor model is a commonly used murine model to evaluate the in vivo efficacy of novel anticancer agents.[12][13] This model involves the subcutaneous injection of EAC cells into mice, leading to the formation of a palpable solid tumor.
Materials:
-
Immunocompetent mice (e.g., Swiss albino)
-
Ehrlich ascites carcinoma (EAC) cells
-
Sterile PBS
-
Test compound formulation
-
Vehicle control
-
Positive control (e.g., Doxorubicin)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation:
-
Harvest EAC cells from the peritoneal cavity of a donor mouse bearing the ascitic tumor.
-
Wash the cells with sterile PBS and resuspend to a concentration of approximately 2.5 x 10⁶ viable cells in 0.1 mL of PBS.[12]
-
Inject 0.1 mL of the cell suspension subcutaneously into the right hind limb of the experimental mice.
-
-
Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle control, Test Compound, Positive Control).
-
Administer the treatments as per the defined schedule, dose, and route (e.g., intraperitoneal, oral gavage).
-
-
Monitoring:
-
Study Endpoint:
-
The study is typically terminated when the tumors in the control group reach a predetermined maximum size or after a fixed treatment duration.
-
At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis:
-
Compare the mean tumor volume and tumor weight between the treated and control groups.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Analyze body weight changes to assess treatment-related toxicity.
Protocol 5: Preliminary Pharmacokinetic (PK) Studies
Principle: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development. Preliminary PK studies in mice provide essential data on parameters like half-life (t₁/₂), maximum concentration (Cmax), and bioavailability (F%).[15]
General Procedure:
-
Administer the test compound to mice via intravenous (i.v.) and oral (p.o.) routes.[16]
-
Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[15]
-
Process the blood to obtain plasma and store frozen until analysis.
-
Quantify the concentration of the parent compound in the plasma samples using a validated analytical method, typically LC-MS/MS.
-
Use pharmacokinetic software to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to determine key PK parameters.[15]
Key Parameters to Evaluate:
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t₁/₂): The time required for the drug concentration to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Conclusion and Future Directions
The 3-Methylimidazo[2,1-b]thiazole scaffold serves as a promising foundation for the development of novel antifolate agents. The protocols outlined in this guide provide a robust framework for the comprehensive preclinical evaluation of these derivatives. Successful progression through this workflow, demonstrating potent DHFR inhibition, significant cellular cytotoxicity, a clear mechanism of action involving cell cycle arrest and apoptosis, and favorable in vivo efficacy and pharmacokinetic profiles, will identify lead candidates worthy of further development as next-generation cancer therapeutics. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and drug-like properties, as well as evaluation in a broader range of cancer models, including those resistant to existing antifolates.
References
- Antifolate - Wikipedia.
- Goldman, I. D., & Zhao, R. (2012). The antifolates. Oncohema Key.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.
- Abdel-Maksoud, M. S., et al. (2021). 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates: Synthesis, in vitro/in vivo bio-evaluation and molecular modeling simulations. Bioorganic Chemistry, 115, 105205.
- Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1983.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116.
- Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
- ResearchGate. (2021). 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates: Synthesis, in vitro/in vivo bio-evaluation and molecular modeling simulations.
- protocols.io. (2023). SRB assay for measuring target cell killing.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
- Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science, 5(8), 698–710.
- Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS pharmacology & translational science.
- Scherer, O., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. Pharmaceuticals, 15(4), 402.
- Kim, H. J., & Lee, G. (2019). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 49(1), e88.
- ResearchGate. (2017). What is correct way to study cell cycle analysis using flow cytometry?
- Bio-Rad Antibodies. (n.d.). Flow Cytometry Protocols.
- ResearchGate. (n.d.). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?
- ResearchGate. (2020). (PDF) Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) v1.
- Kumar, A., et al. (2011). In Vitro Phase I Cytochrome P450 Metabolism, Permeability and Pharmacokinetics of SB639, a Novel Histone Deacetylase Inhibitor in Preclinical Species. Biological and Pharmaceutical Bulletin, 34(8), 1237-1244.
- Medeiros, P., et al. (2017). The Ehrlich Tumor Induces Pain-Like Behavior in Mice: A Novel Model of Cancer Pain for Pathophysiological Studies and Pharmacological Screening. BioMed Research International, 2017, 9592751.
- Johnson, J. I., & Decker, S. (2009). Drug Efficacy Testing in Mice. In: Genetically Engineered Mice for Cancer Research. Humana Press.
- ResearchGate. (n.d.). Histopathological examination of tumor tissues (Ehrlich ascites...).
- Radulski, D. R., et al. (2023). Features and applications of Ehrlich tumor model in cancer studies: a literature review. Translational Breast Cancer Research, 4, 33.
- ResearchGate. (n.d.). Induction of Ehrlich solid tumor. A: mouse bearing Ehrlich ascites carcinoma (EAC). B.
- El-Far, A. H., et al. (2023). Antitumor Activity of Luteolin Against Ehrlich Solid Carcinoma in Rats via Blocking Wnt/β-Catenin/SMAD4 Pathway. Cancer Investigation, 41(5), 458-469.
- Allegra, C. J., et al. (1985). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 31(10), 1665-1668.
- Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
- Allegra, C. J., et al. (1985). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 31(10), 1665-1668.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor Activity of Luteolin Against Ehrlich Solid Carcinoma in Rats via Blocking Wnt/β-Catenin/SMAD4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 3-Methylimidazo[2,1-b]thiazole Synthesis
Welcome to the technical support guide for the synthesis of 3-Methylimidazo[2,1-b]thiazole. This document is designed for researchers, medicinal chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your experiments effectively. The imidazo[2,1-b]thiazole scaffold is a privileged core in many biologically active compounds, known for a wide range of activities including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] Mastering its synthesis is a key step in developing novel chemical entities.
The most common and direct route to this scaffold is a variation of the Hantzsch thiazole synthesis, involving the condensation of 2-aminothiazole with an α-haloketone—in this case, chloroacetone or bromoacetone. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter.
General Reaction Scheme
The synthesis proceeds via an initial S-alkylation of the endocyclic nitrogen of 2-aminothiazole by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system.
Caption: General synthesis pathway for 3-Methylimidazo[2,1-b]thiazole.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low (<30%) or I've isolated no product at all. What are the likely causes?
This is the most frequent challenge. A low or zero yield is typically traced back to one of four key areas: reagent quality, reaction conditions, stoichiometry, or insufficient reaction time. Let's break down the diagnostic process.
A1.1: Reagent Quality & Purity
-
α-Haloketone Stability: Chloroacetone and bromoacetone are lachrymators and are susceptible to degradation, especially through self-condensation or hydrolysis. Using an old bottle or one that has been improperly stored can be a primary cause of failure. It is highly recommended to use freshly opened reagents or to distill the α-haloketone prior to use.[4]
-
2-Aminothiazole Purity: Ensure the 2-aminothiazole is of high purity and dry. Impurities can interfere with the initial nucleophilic attack.
A1.2: Reaction Conditions (Solvent and Temperature)
The choice of solvent and reaction temperature is critical and interdependent. The reaction generally requires heating to drive the intramolecular cyclization and dehydration steps.[4]
-
Solvent Polarity: Protic solvents like ethanol or isopropanol are most commonly used and are effective at solvating the intermediate salts formed during the reaction.[5][6] Some protocols have also reported success in higher-boiling solvents like 1-butanol or even under solvent-free conditions.[4][7]
-
Temperature Control: Refluxing is the standard procedure. Suboptimal temperatures will result in a sluggish reaction where the intermediate may be formed but does not cyclize efficiently. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.
Table 1: Comparison of Typical Reaction Conditions
| Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes | Reference(s) |
| Ethanol | Reflux (~78°C) | 18 - 24 | Most common solvent, good for moderate yields. | [5][6] |
| 1-Butanol | Reflux (~117°C) | 4 - 8 | Higher temperature can reduce reaction time. | [4][7] |
| Toluene | Reflux (~110°C) | 30 min - 2h | Used in multicomponent variations, often with a catalyst. | [1] |
| Solvent-Free | 100 - 120°C | 0.5 - 1 | Can enhance rates but may require careful temperature control. | [4] |
A1.3: Stoichiometry and Reagent Addition
-
Molar Ratio: A 1:1 molar ratio of 2-aminothiazole to the α-haloketone is typical. Using a slight excess (1.05 to 1.1 equivalents) of the α-haloketone can sometimes help drive the reaction to completion, but a large excess will increase byproduct formation.
-
Order of Addition: While not always critical in this specific synthesis, adding the α-haloketone dropwise to a heated solution of the 2-aminothiazole can sometimes help to control the initial exothermic reaction and minimize side reactions.
Q2: My final product is impure. My TLC plate shows multiple spots, and purification is difficult. How can I minimize byproduct formation?
Impurity is often a result of side reactions or an incomplete reaction. The primary culprits are the reactive starting materials themselves.
A2.1: Common Side Reactions
The most common side reaction is the self-condensation of the α-haloketone. Additionally, if the reaction is not driven to completion, you will have to separate your product from unreacted 2-aminothiazole, which can be challenging due to their similar polarities.
A2.2: The Role of a Base
The reaction generates HBr or HCl as a byproduct, which forms an acid salt with the basic nitrogen atoms in the system. While the reaction can often proceed without an external base, some protocols include a mild, non-nucleophilic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[5] The base neutralizes the generated acid, which can prevent potential acid-catalyzed degradation and may improve yields by ensuring the thiazole nitrogen remains sufficiently nucleophilic for the cyclization step.
A2.3: Purification Strategy
-
Work-up: After the reaction, a typical work-up involves cooling the mixture, neutralizing it with a weak base (e.g., saturated sodium bicarbonate solution), and extracting the product with an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: If recrystallization fails to yield a pure product, column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) is an effective purification method.
Troubleshooting Workflow
If you are facing issues, follow this logical diagnostic workflow to identify the root cause.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism?
The reaction is a classic example of the Hantzsch thiazole synthesis applied to a fused-ring system. It proceeds in two key steps:
-
S-N Alkylation: The sulfur atom of the thioamide-like portion of 2-aminothiazole acts as a nucleophile, attacking the α-carbon of chloroacetone in an Sₙ2 reaction. This displaces the chloride ion and forms a thiazolium salt intermediate.[8]
-
Intramolecular Condensation: The exocyclic amino group of the intermediate then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a dehydration (loss of a water molecule) to form the stable, aromatic imidazo[2,1-b]thiazole ring system.[8]
Q2: Which α-haloketone is a better choice: chloroacetone or bromoacetone?
Bromoacetone is generally more reactive than chloroacetone because bromide is a better leaving group than chloride. This can lead to shorter reaction times. However, bromoacetone is also more expensive, more toxic, and potentially less stable. For routine synthesis, chloroacetone is often sufficient and more cost-effective, though the reaction may require longer reflux times to achieve a comparable yield.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the best method.
-
Setup: Use silica gel plates. A good mobile phase to start with is 30-50% ethyl acetate in hexanes.
-
Visualization: Visualize the spots under a UV lamp (254 nm). 2-aminothiazole and the product are typically UV-active.
-
Interpretation: The reaction is complete when the spot corresponding to 2-aminothiazole (the limiting reagent) has completely disappeared. You should see a new spot appear for the product, which will likely have a different Rf value.
Q4: What is a reliable, step-by-step protocol for this synthesis?
The following is a representative lab-scale protocol synthesized from multiple literature sources.[5]
Experimental Protocol: Synthesis of 3-Methylimidazo[2,1-b]thiazole
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminothiazole (e.g., 2.0 g, 20 mmol) and absolute ethanol (40 mL).
-
Reagent Addition: While stirring, add chloroacetone (e.g., 1.94 g, 1.6 mL, 21 mmol, 1.05 eq.).
-
Reaction: Heat the mixture to reflux and maintain it for 24 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete (disappearance of 2-aminothiazole), cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (often an oil or solid) can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like isopropanol to yield the pure product.
References
- Rachedi, Y., Bouherrou, H., Saidoun, A., Dumas, F., Demenceau, A., Abderrahmani, A., & Abdellaziz, L. (2018).
- Perez-Picaso, L., et al. (2023).
- ResearchGate. (n.d.). Reaction mechanism of formation of imidazo[2,1-b][1][7][10]thiadiazoles.
- Fassihi, A., et al. (2015). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 14(4), 1099–1108. [Link]
- Gudipati, R., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1133-1148. [Link]
- ResearchGate. (n.d.). Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives.
- Benzenine, D., et al. (2014). Synthesis of imidazo[2,1-b]thiazoles.
- Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28, 927-932. [Link]
- Saliyeva, L. M., et al. (2023). Methods for the synthesis of imidazo[2,1-b][1][7]thiazines, their annulated and hydrogenated analogs. Chemistry of Heterocyclic Compounds, 59(6/7), 368–385. [Link]
- Syed, M. A., et al. (2017). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Indian Journal of Heterocyclic Chemistry, 27(4), 329-336. [Link]
- Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles.
- Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][1][7][10]thiadiazoles. Tetrahedron, 67(35), 6339-6360. [Link]
- Gudipati, R., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. [Link]
- The Organic Chemistry Tutor. (2019). Hantzsch Thiazole Synthesis. YouTube. [Link]
- Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry, 26(9), 2470-2483. [Link]
- Fassihi, A., et al. (2015). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands. [Link]
- Yurttaş, L., et al. (2015). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 947-954. [Link]
- El-Sayed, N. N. E., et al. (2021). 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates: Synthesis, in vitro/in vivo bio-evaluation and molecular modeling simulations. Bioorganic Chemistry, 115, 105205. [Link]
- Gudipati, R., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. [Link]
- Bîcu, E., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][7][10]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2389. [Link]
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- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The imidazo[2,1-b]thiazole scaffold is a key pharmacophore in many biologically active molecules, and its efficient synthesis is crucial for further research and development.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to support your synthetic efforts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to provide direct and actionable solutions.
Question 1: Low or no yield of the final product, this compound.
Answer:
Low or no yield is a common issue that can stem from several factors throughout the synthetic sequence. The primary route to the target molecule involves the cyclization of 2-amino-4-methylthiazole with an appropriate α-halo ketoester, followed by hydrolysis of the resulting ester. Let's break down the potential problem areas:
-
Purity of Starting Materials: The purity of 2-amino-4-methylthiazole and the α-halo ketoester (e.g., ethyl 2-chloro-3-oxobutanoate) is critical. Impurities in the aminothiazole can interfere with the initial nucleophilic attack, while impurities or decomposition of the α-halo ketoester can lead to numerous side products. It is recommended to use freshly purified starting materials.
-
Reaction Conditions for Cyclization: The cyclization step is typically sensitive to temperature and solvent.
-
Temperature: Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of the reactants and product. A systematic temperature screen is advisable.
-
Solvent: The choice of solvent is crucial for solubility and reaction rate. While alcohols like ethanol are commonly used, aprotic solvents such as DMF or dioxane can sometimes offer better results by avoiding side reactions with the solvent.[3]
-
-
Inefficient Hydrolysis: The final step, hydrolysis of the ester to the carboxylic acid, can be problematic.
-
Incomplete Hydrolysis: The ester may be sterically hindered, requiring more forcing conditions (e.g., higher temperature, longer reaction time, or a stronger base like LiOH) for complete conversion.
-
Product Degradation: The imidazo[2,1-b]thiazole ring system can be sensitive to harsh basic conditions, leading to ring-opening or other decomposition pathways. Careful monitoring of the reaction progress by TLC or LC-MS is essential to avoid over-running the reaction.
-
-
Work-up and Purification: The product's amphoteric nature (containing both a basic imidazole nitrogen and an acidic carboxylic acid) can complicate extraction and purification. Acid-base extractions must be performed carefully to avoid product loss.
Question 2: The formation of a significant amount of dark, tarry side products is observed during the cyclization reaction.
Answer:
The formation of tar is often indicative of side reactions, such as polymerization or decomposition, which can be minimized by carefully controlling the reaction parameters.
-
Exothermic Reaction: The initial reaction between the aminothiazole and the α-halo ketoester can be exothermic. If the addition of the haloester is too rapid or the reaction is not adequately cooled, localized overheating can lead to uncontrolled side reactions. Slow, dropwise addition of the α-halo ketoester to a solution of the aminothiazole is recommended.
-
Air Sensitivity: Some intermediates in the reaction may be sensitive to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of colored impurities.
-
Purity of the α-Halo Ketoester: As mentioned previously, the stability of the α-halo ketoester is a key factor. Older or improperly stored reagents can contain acidic impurities (e.g., HCl from the decomposition of a chloro-ketoester) that can catalyze polymerization and tar formation. Distillation or flash chromatography of the α-halo ketoester before use is a good practice.
Question 3: Difficulty in isolating the pure this compound after hydrolysis.
Answer:
The purification of the final product can be challenging due to its physical properties.
-
Solubility: The carboxylic acid may have limited solubility in common organic solvents, making extraction and recrystallization difficult. A screen of different solvent systems for recrystallization is recommended. For example, a mixture of a polar solvent like ethanol or acetic acid with water can be effective.
-
Amphoteric Nature: As an amino acid-like molecule, the product can form zwitterions, affecting its solubility and behavior during chromatography.
-
Isoelectric Point Precipitation: Carefully adjusting the pH of the aqueous solution to the isoelectric point of the molecule will minimize its solubility and cause it to precipitate. This is often the most effective purification method.
-
Chromatography: If column chromatography is necessary, using a silica gel column with a mobile phase containing a small amount of acid (e.g., acetic acid or formic acid) can help to protonate the basic nitrogen and improve the peak shape. Alternatively, reverse-phase chromatography can be a good option.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct route is a two-step process:
-
Hantzsch-type condensation: Reaction of 2-amino-4-methylthiazole with an ethyl 2-halo-3-oxobutanoate (e.g., ethyl 2-chloro-3-oxobutanoate) to form ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.[3]
-
Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid using a base such as sodium hydroxide or lithium hydroxide, followed by acidic workup.[4]
Q2: Are there alternative synthetic strategies to consider?
A2: Yes, while the Hantzsch-type synthesis is prevalent, other methods exist for constructing the imidazo[2,1-b]thiazole core, which could be adapted. These include multi-component reactions that can offer higher atom economy and procedural simplicity.[5] However, for the specific substitution pattern of the target molecule, the two-step approach is generally the most straightforward.
Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A3:
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) is also highly recommended for tracking the reaction and identifying any major side products.
-
Product Characterization: The structure of the final product should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms and the presence of the desired functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the carboxylic acid (O-H and C=O) and the aromatic rings.
-
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
α-Halo Ketoesters: These are lachrymators and skin irritants. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like sodium hydroxide and lithium hydroxide are corrosive. Handle with care and wear appropriate PPE.
-
Solvents: Use flammable solvents in a fume hood and away from ignition sources.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Methylimidazo[2,1-b]thiazole-2-carboxylate
-
To a solution of 2-amino-4-methylthiazole (1.0 eq) in anhydrous ethanol (10 mL/mmol of aminothiazole) in a round-bottom flask equipped with a reflux condenser, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate.
Protocol 2: Hydrolysis to this compound
-
Dissolve the ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until all the starting ester has been consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with a dilute solution of hydrochloric acid (e.g., 1 M HCl). A precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the this compound.
Data Presentation
| Parameter | Cyclization Reaction | Hydrolysis Reaction |
| Key Reagents | 2-Amino-4-methylthiazole, Ethyl 2-chloro-3-oxobutanoate | Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate, NaOH |
| Solvent | Ethanol | Ethanol/Water |
| Temperature | Reflux | Reflux |
| Typical Reaction Time | 4-8 hours | 2-6 hours |
| Work-up | Extraction | Precipitation |
| Purification | Column Chromatography | Recrystallization/Precipitation |
| Typical Yield | 60-80% | 70-90% |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for low yield issues.
References
- PrepChem. (n.d.). Synthesis of ethyl 2-methylimidazo[2,1-b]benzothiazole-3-carboxylate.
- ResearchGate. (n.d.). Synthesis of imidazo[2,1‐b]thiazole by the reaction of cyclization of....
- ResearchGate. (2025). Synthetic Access to Imidazo[2,1-b]thiazoles.
- National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]
- Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b].
- ResearchGate. (n.d.). Synthesis of imidazo[2,1-b]thiazoles.
- MDPI. (n.d.).
- ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates.
- ResearchGate. (n.d.). Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate.
- PrepChem. (n.d.). Synthesis of 2-ethyl-3-methyl-imidazo-(2,1-b)thiazole-6-carboxylic acid.
- ResearchGate. (2011). Chemistry of Imidazo[2,1-b][2][6][7]thiadiazoles.
- National Center for Biotechnology Information. (2017). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. European Journal of Medicinal Chemistry, 126, 993-1003. [Link]
- ResearchHub. (2022). Synthesis of selected functionalized derivatives of thiaz....
- National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Medicinal Chemistry, 13(9), 1101-1111. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-Methylimidazo[2,1-b]thiazole Derivatives
Welcome to the technical support center for the purification of 3-methylimidazo[2,1-b]thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile and pharmaceutically important heterocyclic scaffold. The unique physicochemical properties of the imidazo[2,1-b]thiazole core, particularly its inherent basicity, can present specific challenges during purification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and achieve high purity for your target compounds.
I. Understanding the Core Challenges
The imidazo[2,1-b]thiazole ring system is a stable, aromatic heterocycle.[1] While generally stable, the presence of nitrogen atoms imparts a weak basicity to the molecule. This property is a primary contributor to many of the purification difficulties encountered, especially in normal-phase chromatography on standard silica gel.
Key physicochemical properties to consider:
-
Weak Basicity: The nitrogen atoms in the imidazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potential irreversible adsorption.[2]
-
Polarity: The polarity of 3-methylimidazo[2,1-b]thiazole derivatives can vary widely depending on the nature and position of substituents. This variability requires careful optimization of purification methods for each new analog.
-
Solubility: Solubility can be a challenge, particularly for crystalline solids. Finding a suitable solvent system for both chromatography and recrystallization is crucial.
II. Troubleshooting Guides
A. Flash Column Chromatography
Flash column chromatography is the most common method for the purification of 3-methylimidazo[2,1-b]thiazole derivatives.[2] However, success is not always straightforward. This guide addresses the most frequent issues.
Diagram: General Workflow for Purification
Caption: General workflow for the purification of 3-methylimidazo[2,1-b]thiazole derivatives.
Issue 1: Peak Tailing or Streaking on TLC and Column Chromatography
-
Cause: This is the most common issue and is typically caused by the interaction of the basic nitrogen atoms of your compound with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow and uneven elution, resulting in tailed or streaked spots and broad peaks.[2]
-
Solutions:
-
Use a Basic Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system. This is highly effective but be aware that it is UV-active and needs to be removed under high vacuum.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a component of the polar phase of your eluent system (e.g., using 1-2% of this solution in your methanol portion).
-
-
Switch to a Different Stationary Phase:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for basic compounds.[2]
-
Reversed-Phase (C18): Reversed-phase chromatography is generally less problematic for basic compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) to improve peak shape by protonating the compound.
-
-
Issue 2: Poor Separation of Product and Impurities (Co-elution)
-
Cause: Impurities may have very similar polarities to your desired product, making separation difficult. This is common if side-reactions produce structurally similar byproducts. For instance, in syntheses involving Vilsmeier-Haack formylation, residual starting material may be close in polarity to the aldehyde product.[3]
-
Solutions:
-
Optimize the Solvent System:
-
Systematic TLC Analysis: Test a wide range of solvent systems with varying polarities and compositions. Use different solvent classes (e.g., ethers like diethyl ether or MTBE, chlorinated solvents like dichloromethane, or esters like ethyl acetate) in combination with non-polar solvents like hexanes or heptane.
-
Gradient Elution: If isocratic elution fails, a shallow gradient can often resolve closely eluting spots.
-
-
Change the Stationary Phase: As mentioned above, switching to alumina or reversed-phase can alter the selectivity of the separation, potentially resolving your compounds of interest.
-
Consider Derivatization: In some cases, it may be easier to purify a derivative of your compound. For example, if your compound has a reactive functional group, protecting it may change its polarity enough to allow for better separation.
-
Table 1: Suggested Starting Solvent Systems for Flash Chromatography
| Derivative Type | Polarity | Suggested Starting Eluent (v/v) | Modifier (if needed) |
| Unsubstituted Aryl at C6 | Low | 20-30% Ethyl Acetate in Hexanes | 0.5% Et₃N |
| Electron-donating groups on C6-aryl (e.g., OMe) | Moderate | 40-60% Ethyl Acetate in Hexanes | 0.5% Et₃N |
| Electron-withdrawing groups on C6-aryl (e.g., NO₂) | High | 70-100% Ethyl Acetate in Hexanes or 5% Methanol in DCM | 1% Et₃N |
| Carboxaldehyde at C5 (from Vilsmeier-Haack) | High | 5-10% Methanol in Dichloromethane | 1% Et₃N |
Note: These are starting points. Always optimize based on TLC analysis of your specific crude mixture.
Protocol: Flash Chromatography of a 3-Methyl-6-aryl-imidazo[2,1-b]thiazole Derivative
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot on a TLC plate and test various solvent systems (e.g., 30% EtOAc/Hexanes, 50% EtOAc/Hexanes, 70% EtOAc/Hexanes).
-
Add 0.5% triethylamine to the chosen solvent system and run another TLC to observe the effect on peak shape. The ideal Rf for the target compound is between 0.2 and 0.4.
-
-
Column Preparation:
-
Choose an appropriately sized column for your sample amount (typically, use a mass of silica gel that is 50-100 times the mass of your crude material).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude material in a suitable solvent (e.g., methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the optimized solvent system.
-
Collect fractions and monitor by TLC.
-
If a gradient is needed, gradually increase the polarity of the eluent.
-
-
Work-up:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure.
-
Place the residue under high vacuum to remove any residual triethylamine.
-
B. Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material, especially as a final purification step after chromatography.
Issue 1: Compound "Oils Out" Instead of Crystallizing
-
Cause: The solution is too supersaturated, or the temperature has dropped too quickly, causing the compound to come out of solution as a liquid (oil) rather than forming crystals. The presence of impurities can also inhibit crystallization.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent. Allow the solution to cool more slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of the pure compound (if available) to induce crystallization.
-
Issue 2: No Crystals Form Upon Cooling
-
Cause: The solution may not be saturated enough, or there are no nucleation sites for crystal growth to begin.
-
Solutions:
-
Evaporate Some Solvent: Gently evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Induce Crystallization: Use the scratching or seeding techniques described above.
-
Use a Two-Solvent System: If a single solvent is not working, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
Table 2: Common Solvents for Recrystallization
| Solvent | Polarity | Comments |
| Ethanol/Water | High | Good for more polar derivatives. Dissolve in hot ethanol and add water dropwise until cloudy. |
| Isopropanol | Moderate | A good general-purpose solvent for this class of compounds. |
| Ethyl Acetate | Moderate | Can be effective, but solubility may be high even at low temperatures, leading to lower recovery. |
| Toluene | Low | Useful for less polar derivatives. |
| Chloroform/Hexane | Biphasic | Dissolve in a minimum of hot chloroform and add hexanes as the anti-solvent.[3] |
III. Frequently Asked Questions (FAQs)
Q1: Why is my 3-methylimidazo[2,1-b]thiazole derivative showing a long streak on the TLC plate even with different solvent systems?
A1: This is a classic sign of the interaction between a basic compound and acidic silica gel. The nitrogen atoms in the imidazo[2,1-b]thiazole core are weakly basic and can form strong hydrogen bonds with the silanol groups on the TLC plate. This causes the compound to "stick" and elute slowly and unevenly. The best solution is to add 0.5-1% triethylamine or a few drops of ammonia solution to your TLC developing chamber to neutralize the silica gel.[2]
Q2: I've purified my compound by column chromatography, but the NMR spectrum still shows some impurities. What should I do?
A2: If column chromatography does not yield a pure product, recrystallization is often the best next step. It purifies based on a different principle (solubility and crystal lattice formation) and can be very effective at removing small amounts of closely related impurities.
Q3: Can I use an acidic modifier in my eluent during chromatography?
A3: While acidic modifiers (like formic or acetic acid) are sometimes used to improve the peak shape of acidic compounds, they are generally not recommended for basic compounds like imidazo[2,1-b]thiazole derivatives in normal-phase chromatography. An acidic modifier could protonate your compound, making it highly polar and causing it to stick irreversibly to the silica gel. However, in reversed-phase chromatography, an acidic modifier is often used to ensure consistent protonation and good peak shape.
Q4: My compound seems to be decomposing on the silica gel column. How can I confirm this and what can I do?
A4: To confirm decomposition, spot your compound on a TLC plate, and after the spot has dried, let the plate sit on the bench for 30-60 minutes before developing it. If you see new spots that were not in the original sample, your compound is likely unstable on silica. To mitigate this, you can use a less acidic stationary phase like neutral alumina, or try to run the column quickly with a slightly more polar solvent system to minimize the time your compound spends on the column.[2]
Diagram: Troubleshooting Chromatography
Caption: Decision tree for troubleshooting common flash chromatography issues.
IV. References
-
Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. ResearchGate. Available at: [Link]
-
A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (n.d.). Semantic Scholar. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Bioactivity of 3-Methylimidazo[2,1-b]thiazole Compounds
Welcome to the technical support center for researchers working with synthesized 3-Methylimidazo[2,1-b]thiazole compounds. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the evaluation of their biological activity. As a Senior Application Scientist, my goal is to equip you with the rationale behind experimental choices, ensuring the integrity and reproducibility of your results.
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anthelmintic properties. However, transitioning from a successfully synthesized compound to one that demonstrates robust bioactivity can be a journey fraught with unexpected hurdles. This guide will walk you through a systematic approach to diagnosing and resolving issues of low or inconsistent bioactivity.
Section 1: Foundational Troubleshooting Workflow
Low bioactivity is rarely a single-issue problem. It often stems from a cascade of factors, from the purity of the synthesized compound to the nuances of the biological assay. The following workflow provides a logical progression for identifying the root cause.
Technical Support Center: Enhancing the Solubility of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic Acid for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid in biological assays. Our goal is to equip you with the scientific understanding and step-by-step protocols to overcome solubility challenges and ensure the integrity and reproducibility of your experimental data.
Understanding the Molecule: this compound
The solubility of a compound is intrinsically linked to its chemical structure. This compound is a heterocyclic compound featuring a fused imidazothiazole ring system with a methyl group and a carboxylic acid moiety. The presence of the carboxylic acid group suggests that its solubility will be highly dependent on the pH of the solution. At physiological pH, the carboxylic acid is expected to be deprotonated, increasing its polarity and, theoretically, its aqueous solubility. However, the planar, fused ring system can contribute to strong crystal lattice energy, which can counteract this effect and lead to poor overall solubility.
| Parameter | Predicted Value | Implication for Solubility |
| pKa (Carboxylic Acid) | ~3-5 | The compound's solubility will significantly increase at pH values above this range due to deprotonation. |
| logP | ~1.5 - 2.5 | This moderate lipophilicity suggests that while it has some preference for non-polar environments, it is not excessively "greasy." |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to dissolve this compound?
A1: The most common and recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is an excellent choice due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media.[1] Prepare a 10 mM or higher stock solution in 100% anhydrous DMSO.
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What's happening and how can I fix it?
A2: This phenomenon, known as "precipitation upon dilution," is a common challenge with compounds that are highly soluble in organic solvents but have limited aqueous solubility.[2] When the DMSO stock is introduced into the aqueous buffer, the solvent environment abruptly changes, causing the compound to crash out of solution. Here are several strategies to address this:
-
Optimize the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤0.5%) to minimize solvent-induced artifacts.[3] However, sometimes a slightly higher, yet non-toxic, concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Order of Addition: Add the DMSO stock to your assay buffer, not the other way around. This ensures that the compound is immediately dispersed in a larger volume of the final solvent system.
-
Temperature: Gently warming the assay buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious of compound stability at elevated temperatures.
Q3: How can I use pH to my advantage to increase the solubility of this compound?
A3: Given the presence of the carboxylic acid group, pH manipulation is a powerful tool. The solubility of this compound is expected to increase significantly at pH values above its pKa (predicted to be in the 3-5 range).[4] At a higher pH, the carboxylic acid will be deprotonated to its more soluble carboxylate form. Consider using a buffer system with a pH of 7.4 or higher for your biological assays.
Q4: Are there any other additives I can use to improve solubility in my assay buffer?
A4: Yes, several solubility-enhancing excipients can be incorporated into your assay buffer:
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used, but their compatibility with your specific assay must be validated.[5]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[6][7] Sulfobutyl ether β-cyclodextrin (SBE-β-CD), commercially known as Captisol®, is particularly effective for solubilizing compounds, including those with ionizable groups.[8][9]
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
If you are encountering persistent solubility problems, follow this systematic troubleshooting workflow.
Solubility Troubleshooting Workflow
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Materials: this compound, anhydrous DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer.
-
Procedure:
-
Accurately weigh the desired amount of the compound.
-
Transfer the compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: pH-Modified Buffer Preparation for Enhanced Solubility
This protocol outlines the preparation of a phosphate buffer (pH 7.4) which should significantly improve the solubility of the acidic compound.
-
Materials: Sodium phosphate monobasic (NaH₂PO₄), Sodium phosphate dibasic (Na₂HPO₄), deionized water, pH meter.
-
Procedure:
-
Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic.
-
To prepare 100 mL of 0.1 M phosphate buffer at pH 7.4, mix approximately 19 mL of the 0.1 M NaH₂PO₄ solution with 81 mL of the 0.1 M Na₂HPO₄ solution.
-
Verify the pH using a calibrated pH meter and adjust as necessary by adding small volumes of either the monobasic or dibasic solution.
-
Sterilize the buffer by autoclaving or filtration before use in cell-based assays.
-
Protocol 3: Utilizing Cyclodextrins for Solubility Enhancement
This protocol describes the use of Sulfobutyl ether β-cyclodextrin (SBE-β-CD) to prepare a more soluble formulation.
-
Materials: this compound, SBE-β-CD (Captisol®), deionized water or desired buffer, vortex mixer, sonicator.
-
Procedure:
-
Prepare a solution of SBE-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Add the powdered this compound directly to the SBE-β-CD solution.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved. This may take some time as the inclusion complex forms.
-
This solution can then be further diluted into your assay medium. Remember to include a vehicle control with the same final concentration of SBE-β-CD.
-
Key Solubilization Strategies
Concluding Remarks
Enhancing the solubility of this compound for biological assays requires a systematic and multi-faceted approach. By understanding the physicochemical properties of the molecule and employing the strategies outlined in this guide—from optimizing DMSO-based stock solutions to leveraging pH and solubility enhancers like cyclodextrins—researchers can overcome common solubility hurdles. Always remember to include appropriate vehicle controls in your experiments to ensure that the observed biological effects are due to the compound itself and not the solubilization method.
References
- Stella, V. J., & He, Q. (2008). Cyclodextrins.
- Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical research, 18(10), 1473-1479. [Link]
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]
- Kole, P. L., & Seetula, V. (2010). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A, 114(27), 7445-7451. [Link]
- Mansouri, K., & Williams, A. J. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
- Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. [Link]
- Popa, M., & Găină, L. (2015). Cyclodextrins in drug delivery systems. Farmacia, 63(4), 485-490. [Link]
- Samala, S., & Basappa. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1143-1154. [Link]
- Stella, V. J. (2020). Sulfobutylether-β-cyclodextrin. Journal of Pharmaceutical Sciences, 109(9), 2684-2692. [Link]
- ACD/Labs. (2021).
- ACD/Labs. (2023). Decades of Reliable pKa Predictions. [Link]
- Patsnap. (2025).
- ACD/Labs.
- Balogh, G. T., & Tarcsay, A. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 49(12), 2754-2763. [Link]
- Delalande, C., et al. (2025). Fast Release of Carboxylic Acid inside Cells. ChemMedChem. [Link]
- Box, K. J. (2012). Novel formulation strategies to overcome poorly water soluble compounds. University of Huddersfield. [Link]
- ResearchGate. How to check the Drug solubility DMSO solvent ..?. [Link]
- Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. [Link]
- ResearchGate. Can someone please help! My drug is dissolve in 100% DMSO and my control is also 100% DMSO.
- Zappaterra, F. (2021). Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. University of Ferrara. [Link]
- Andreani, A., et al. (2013). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Bioorganic & medicinal chemistry, 21(13), 3743-3751. [Link]
- Asadi, M., & Safavi, M. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Pharmaceutical and Biomedical Research, 4(2), 37-44. [Link]
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- Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC medicinal chemistry, 13(9), 1143-1154. [Link]
- Supplementary Material for Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1. [Link]
- Biointerface Research in Applied Chemistry. (2021). N-(5-Morpholino-2-arylimidazo[2,1-b][5][6][8]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. [Link]837.2021.11.3.1.pdf)
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Overcoming resistance mechanisms to 3-Methylimidazo[2,1-b]thiazole-based drugs
Prepared by: Senior Application Scientist, Advanced Therapeutics Division
Welcome to the technical support center for researchers working with 3-Methylimidazo[2,1-b]thiazole-based compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the emergence of drug resistance. Our goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate, identify, and overcome resistance mechanisms in your experiments.
The imidazo[2,1-b]thiazole scaffold is a versatile heterocyclic system that has been explored for a wide range of therapeutic applications, including anticancer, antitubercular, and antiviral agents.[1][2][3] As with many targeted therapies, the development of resistance is a significant clinical and experimental hurdle.[4][5] This document synthesizes field-proven insights and published data to help you navigate this complex challenge.
Section 1: Foundational Knowledge & FAQs
This section addresses common initial questions researchers have when they begin to observe or suspect drug resistance.
Q1: My 3-Methylimidazo[2,1-b]thiazole compound is showing decreased efficacy in my cancer cell line experiments. What is the likely underlying mechanism of action and how does resistance typically develop?
A1: While the specific target can vary, many potent anticancer compounds based on the imidazo[2,1-b]thiazole scaffold function by inhibiting critical cellular processes like metabolism or signal transduction.[3][6] A well-documented parallel is the glutaminase (GLS) inhibitor, Telaglenastat (CB-839), which targets cancer's dependence on glutamine.[7] Resistance to such metabolic inhibitors often arises not from mutations in the target itself, but from the cancer cells' ability to reroute their metabolic networks to survive.[8]
Key mechanisms of acquired resistance frequently involve:
-
Metabolic Reprogramming: Cancer cells can upregulate compensatory pathways to bypass the inhibited step. For instance, if your compound inhibits glutaminolysis, cells might increase their reliance on other nutrients like pyruvate or fatty acids to fuel the TCA cycle and maintain energy production.[8][9]
-
Target Isoform Switching: Some enzymes have multiple isoforms. Cells may begin to express a different isoform of the target enzyme that is less sensitive to your inhibitor. A known example is the switch between glutaminase isoforms (GAC to KGA) in prostate cancer, which drives therapeutic resistance.[10]
-
Drug Efflux: Increased expression of multidrug resistance (MDR) pumps, like P-glycoprotein (P-gp), can actively remove the compound from the cell, lowering its intracellular concentration to sub-therapeutic levels.[11]
Q2: How can I be sure that what I'm observing is acquired resistance and not an issue with my experimental setup?
A2: This is a critical first step. Before proceeding with complex mechanistic studies, you must validate that the observed loss of efficacy is a true biological phenomenon. Here's a checklist:
-
Compound Integrity: Re-verify the concentration, purity, and stability of your compound stock. Has it been stored correctly? Was the correct dilution used?
-
Cell Line Authenticity: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification or contamination is a common source of unexpected results.
-
Mycoplasma Contamination: Test your cultures for mycoplasma. This common contamination can alter cellular metabolism and drug response, mimicking resistance.[12]
-
Assay Reproducibility: Ensure your cell viability or proliferation assays are reproducible. Pay close attention to cell seeding density, edge effects on plates, and reagent consistency.[13][14]
If these factors are controlled for and you still observe a consistent, rightward shift in your dose-response curve (i.e., a significantly increased IC50 value), you are likely dealing with acquired resistance.
Section 2: Troubleshooting Guide - Investigating Resistance
This guide provides a structured approach to troubleshooting common experimental hurdles encountered when characterizing resistance.
Q3: My dose-response curve has shifted, indicating resistance. How do I quantify this change and establish a resistant cell line model for further study?
A3: Quantifying resistance and developing a stable resistant model are essential for mechanistic investigation.[15]
-
Initial Confirmation: The first step is to repeatedly perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to compare the IC50 (half-maximal inhibitory concentration) of your parental (sensitive) cell line with the suspected resistant population. A 3- to 5-fold increase in IC50 is generally considered a clear indication of resistance.[15]
-
Developing a Resistant Cell Line: To create a stable model, you will use a dose-escalation protocol. This is a labor-intensive process requiring patience.[15][16] The basic principle is to chronically expose the parental cell line to your compound, starting at a low concentration (e.g., the IC20) and gradually increasing the dose as the cells adapt and resume proliferation.[15] It is crucial to cryopreserve cells at each concentration step.[15]
Below is a workflow for this process.
Q4: I have a resistant cell line. I suspect metabolic reprogramming is the cause. What are the first experiments I should run?
A4: To investigate metabolic reprogramming, you need to assess how the resistant cells generate energy and building blocks compared to their sensitive counterparts.
-
Hypothesis: Resistant cells have activated compensatory metabolic pathways to survive inhibition of the primary target pathway.[8]
-
Key Experiments:
-
Seahorse XF Analysis: This is a powerful first step. A Mitochondrial Stress Test can reveal changes in oxidative phosphorylation (OXPHOS), while a Glycolysis Stress Test measures glycolytic activity. If your drug inhibits a mitochondrial process, you might see resistant cells with restored or even enhanced OXPHOS fueled by an alternative substrate.
-
Metabolite Tracing: Use stable isotope-labeled nutrients (e.g., ¹³C-glucose, ¹³C-glutamine, ¹³C-palmitate) to trace their fate through metabolic pathways. By analyzing the incorporation of these isotopes into downstream metabolites via mass spectrometry, you can directly identify which pathways are being used to compensate. For example, if resistance is driven by pyruvate anaplerosis, you would see increased incorporation of ¹³C from pyruvate into TCA cycle intermediates.[9]
-
Western Blotting/qRT-PCR: Profile the expression levels of key enzymes in suspected compensatory pathways. For example, if you suspect increased fatty acid oxidation (FAO), probe for CPT1A (Carnitine Palmitoyltransferase 1A). If you suspect increased pyruvate entry into the TCA cycle, check pyruvate carboxylase (PC) levels.[8]
-
Q5: My results don't strongly point to metabolic changes. What other common resistance mechanisms should I investigate?
A5: If metabolic shifts aren't the primary driver, consider these alternatives:
-
Target Modification/Expression:
-
Western Blot: Check the protein expression level of the presumed target. Has it been downregulated in the resistant line?
-
Sanger/Next-Gen Sequencing: Sequence the gene encoding the target protein in both parental and resistant lines to check for mutations in the drug-binding pocket.
-
-
Drug Efflux Pump Expression:
-
qRT-PCR/Western Blot: Measure the expression of common ABC transporters like ABCB1 (MDR1/P-gp) and ABCG2 (BCRP). A significant upregulation in the resistant line is a strong indicator of this mechanism.
-
Functional Assay: Use a fluorescent substrate of these pumps (e.g., Rhodamine 123 for P-gp). Resistant cells will show lower intracellular fluorescence. This effect should be reversible by co-incubation with a known efflux pump inhibitor like verapamil.
-
Section 3: Strategies to Overcome Resistance
Once a resistance mechanism is identified, the next logical step is to devise a strategy to overcome it. Combination therapy is the most common and effective approach.[8][17]
Q6: How do I design a combination therapy experiment to overcome the identified resistance mechanism?
A6: The goal of a rational combination therapy is to block both the primary pathway and the compensatory resistance pathway simultaneously, creating synthetic lethality.[17]
-
Example Scenario: Your 3-Methylimidazo[2,1-b]thiazole drug (Drug A) inhibits glutaminase (GLS). Your mechanistic studies show that resistant cells have upregulated glycolysis to compensate.
-
Strategy: Combine Drug A with an inhibitor of glycolysis, such as 2-deoxy-D-glucose (2-DG) or a more specific inhibitor targeting an enzyme like hexokinase 2 (HK2).
-
Experimental Design:
-
Matrix Titration: Perform a checkerboard assay where you test a range of concentrations of Drug A against a range of concentrations of Drug B.
-
Calculate Synergy: Use the results to calculate a Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Validate Synergy: Confirm the synergistic combination in functional assays like colony formation or apoptosis assays (e.g., Annexin V/PI staining).[18]
-
| Drug A (nM) | Drug B (µM) | % Inhibition (Observed) | Combination Index (CI) | Interpretation |
| 50 | 0 | 25% | - | Single Agent |
| 0 | 100 | 15% | - | Single Agent |
| 50 | 100 | 70% | 0.65 | Synergy |
| 100 | 0 | 45% | - | Single Agent |
| 0 | 200 | 30% | - | Single Agent |
| 100 | 200 | 92% | 0.40 | Strong Synergy |
Section 4: Key Experimental Protocols
This section provides abbreviated, step-by-step protocols for core experiments discussed in this guide. Always adapt these to your specific cell line, reagents, and equipment.
Protocol 1: Determination of IC50 using a Luminescent Viability Assay
This protocol is adapted from standard cell-based assay procedures.[13][14]
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of complete medium. Incubate for 24 hours.
-
Drug Dilution: Prepare a 10x serial dilution of your 3-Methylimidazo[2,1-b]thiazole compound in culture medium.
-
Treatment: Add 10 µL of the 10x drug dilutions to the appropriate wells. Include "vehicle control" (e.g., DMSO) and "no cells" (medium only) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Assay: Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo®) to room temperature. Add reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Measurement: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Analysis: Subtract the background (no cells) reading. Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[15]
Protocol 2: Development of a Drug-Resistant Cell Line
This protocol is based on established methods for inducing drug resistance in vitro.[15]
-
Baseline IC50: Determine the IC50 of the parental cell line as described in Protocol 1.
-
Initiation: Begin culturing the parental cells in medium containing the drug at a concentration equal to its IC10 or IC20.
-
Monitoring: Initially, a significant portion of cells may die. Continue to culture the surviving cells, changing the drug-containing medium every 2-3 days, until the growth rate appears to recover to a level similar to the parental line. This can take several weeks.
-
Dose Escalation: Once the cells are stably proliferating, double the drug concentration. Again, expect an initial period of cell death followed by recovery.
-
Iteration: Repeat Step 4, gradually increasing the drug concentration. If cells fail to recover after a dose increase, revert to the previous concentration for a longer period or try a smaller fold-increase (e.g., 1.2-1.5 fold).[15]
-
Cryopreservation: At each stable concentration step, freeze down multiple vials of the adapted cells. This is a critical backup.
-
Maintenance: Once the desired level of resistance is achieved (e.g., stable growth at 10x the parental IC50), the resistant line can be maintained in medium containing that concentration of the drug to preserve the resistant phenotype.[15]
-
Validation: Periodically re-determine the IC50 of the resistant line and compare it to a freshly thawed vial of the parental line to ensure the phenotype is stable.
References
- Khan, N., et al. (2023).
- Wang, Z., et al. (2020). Glutaminase inhibitor resistance through alternate metabolic pathways.
- Mattaini, K. R., et al. (2020).
- Kim, J., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
- Audet, M., et al. (2022). Therapeutic Potential of Glutaminase Inhibition Targeting Metabolic Adaptations in Resistant Melanomas to Targeted Therapy. MDPI. [Link]
- Momcilovic, M., et al. (2018). Targeting Glutaminase May Overcome Resistance to mTOR Inhibition. Cancer Research. [Link]
- Eskandar, R., et al. (2021).
- Luo, J., et al. (2021). A glutaminase isoform switch drives therapeutic resistance and disease progression of prostate cancer.
- Various Authors. (n.d.). Clinical trials of glutaminase inhibitor CB-839 (Telaglenastat) against various types of cancers.
- Varghese, S., et al. (2020). The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies. Clinical Cancer Research. [Link]
- Farghaly, T. A., et al. (2022). Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents.
- Wagener, J., & Bonke, E. (2021).
- Harding, J. J., et al. (2022). A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors. Clinical Cancer Research. [Link]
- Maeda, T., et al. (2020). Experimental evolution reveals how bacteria gain drug resistance. RIKEN. [Link]
- Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. [Link]
- Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic Chemistry. [Link]
- Küçükgüzel, I., et al. (2015). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Medicinal Chemistry Research. [Link]
- Barboni, G., et al. (2020). Imidazo[2,1-b][8][9][15]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells. European Journal of Medicinal Chemistry. [Link]
- Verma, R. S., et al. (2025). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties.
- Shaik, A. B., et al. (2022). Biological Applications of Imidazothiazole Scaffolds: A Current Review.
- Galdina, E., et al. (2021).
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- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid
An in-depth guide to navigating the challenges of synthesizing 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid, with a focus on scaling from laboratory to pilot plant production.
This guide provides practical, field-tested advice for researchers and process chemists involved in the synthesis and scale-up of this compound. We will address common experimental pitfalls and scale-up challenges through a detailed troubleshooting guide and frequently asked questions.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process rooted in the principles of the Hantzsch thiazole synthesis.[1][2][3] The process involves the initial condensation of 2-amino-4-methylthiazole with an α-halo-keto acid equivalent, followed by hydrolysis if an ester is used as the starting material. The most common route involves the reaction with 3-bromopyruvic acid.
Reaction Scheme
The core reaction involves the nucleophilic attack of the endocyclic nitrogen of 2-amino-4-methylthiazole on the α-carbon of 3-bromopyruvic acid, followed by an intramolecular condensation and dehydration to form the fused bicyclic imidazo[2,1-b]thiazole system.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol (Lab-Scale)
This protocol provides a baseline for a 10-gram scale synthesis.
Step 1: Synthesis of Starting Materials
-
2-Amino-4-methylthiazole: This can be synthesized from chloroacetone and thiourea.[4] The reaction is often exothermic and requires careful temperature control. It can also be purchased commercially.
-
3-Bromopyruvic acid: Typically prepared by the bromination of pyruvic acid.[5][6] This reagent is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[7][8]
Step 2: Cyclization to form this compound
-
Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-4-methylthiazole (11.4 g, 0.1 mol) and 200 mL of ethanol.
-
Dissolution: Stir the mixture until the thiazole is fully dissolved. Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: Dissolve 3-bromopyruvic acid (16.7 g, 0.1 mol) in 50 mL of ethanol. Add this solution dropwise to the cooled thiazole solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. A precipitate (the hydrobromide salt of the product) will form.
-
Isolation: Filter the solid precipitate and wash it with cold ethanol (2 x 30 mL) and then with diethyl ether (2 x 30 mL).
-
Neutralization & Purification: Suspend the crude salt in 150 mL of water. While stirring, adjust the pH to ~6.5-7.0 with a saturated sodium bicarbonate solution. The free acid will precipitate.
-
Final Collection: Stir the slurry for 1 hour in an ice bath, then filter the white to off-white solid. Wash the product with cold water (3 x 50 mL) and dry it under vacuum at 50 °C to a constant weight.
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) Target |
| 2-Amino-4-methylthiazole | 11.4 g (0.1 mol) | 1.14 kg (10.0 mol) |
| 3-Bromopyruvic acid | 16.7 g (0.1 mol) | 1.67 kg (10.0 mol) |
| Solvent (Ethanol) | 250 mL | 25 L |
| Addition Time | 60-90 min | 3-5 hours (controlled) |
| Reaction Temperature | 0-10 °C (addition), RT (reaction) | 0-5 °C (addition), 20-25 °C (reaction) |
| Typical Yield | 75-85% | 70-80% |
Troubleshooting Guide (Q&A Format)
Issue 1: Low Yield and Tar Formation During Cyclization
-
Question: My reaction mixture turns dark brown or black, and after work-up, I get a low yield of a sticky, impure product. What's going wrong?
-
Answer: This is a classic sign of an uncontrolled exotherm and subsequent side reactions.
-
Causality: The initial reaction between the amine and the α-haloketone is highly exothermic. If the temperature rises uncontrollably, it can lead to polymerization of the starting materials and degradation of the product. 3-bromopyruvic acid is particularly unstable at elevated temperatures.[6]
-
Troubleshooting Steps:
-
Improve Temperature Control: Ensure your cooling bath is efficient. For larger scales, a jacketed reactor with a chiller is essential. The key is to remove heat faster than it is generated.
-
Slow Down the Addition: The addition rate of the 3-bromopyruvic acid solution is the most critical parameter. A longer, slower addition (as noted in the table above) gives the system time to dissipate the generated heat.
-
Check Purity of Starting Materials: Impurities in either 2-amino-4-methylthiazole (e.g., residual chloroacetone) or 3-bromopyruvic acid can act as catalysts for decomposition.[4] Use freshly prepared or high-purity reagents.
-
Consider Reverse Addition: Add the thiazole solution to the bromopyruvic acid solution. While less common, for some systems this can help maintain a low concentration of the more stable component, mitigating side reactions.
-
-
Issue 2: Product Fails to Precipitate or OILS Out
-
Question: After the reaction time, I don't see the expected solid precipitate. Or, during neutralization, the product separates as an oil instead of a crystalline solid. Why?
-
Answer: This issue typically points to problems with solvent choice, concentration, or pH.
-
Causality: The hydrobromide salt of the product has specific solubility characteristics in the reaction solvent. If the reaction is too dilute, it may remain in solution. Oiling out during neutralization often happens when the pH change is too rapid or the temperature is too high, preventing proper crystal lattice formation.
-
Troubleshooting Steps:
-
Solvent System: While ethanol is common, if solubility is an issue, consider a mixture of ethanol and a less polar co-solvent to encourage precipitation of the salt.
-
Concentration: If the product remains in solution, you can try to carefully remove some solvent under reduced pressure to reach the saturation point. Be cautious with temperature to avoid degradation.
-
Controlled Neutralization: During the pH adjustment, perform the addition of the base slowly and with vigorous stirring while maintaining a low temperature (0-5 °C). This provides the necessary environment for controlled crystallization.
-
Seeding: If you have a small amount of pure, crystalline product, adding a few seed crystals to the supersaturated solution during neutralization can induce proper crystallization and prevent oiling.
-
-
Issue 3: Final Product has Poor Purity (Persistent Impurities)
-
Question: My final product looks clean, but HPLC or NMR analysis shows persistent impurities. What are they and how do I get rid of them?
-
Answer: Impurities often arise from unreacted starting materials or side reactions.
-
Causality & Common Impurities:
-
Unreacted 2-amino-4-methylthiazole: Indicates an incomplete reaction. Can be removed by washing the final product with a slightly acidic solution (e.g., pH 4-5 water) where the starting material is more soluble than the product.
-
Self-condensation Products: Especially at higher temperatures, starting materials can react with themselves.
-
Over-bromination Products: If the synthesis of 3-bromopyruvic acid was not clean.
-
-
Troubleshooting Steps:
-
Stoichiometry Check: Ensure a 1:1 molar ratio of reactants. A slight excess of the less expensive reagent is sometimes used in manufacturing, but this must be carefully evaluated.[2]
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction to completion. Stop the reaction only when the limiting reagent is consumed to prevent downstream purification issues.
-
Recrystallization: If simple washing is insufficient, recrystallization is the best option. A solvent system like ethanol/water or acetic acid/water can be effective. The goal is to find a solvent where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
-
-
FAQs for Scaling Up the Synthesis
Caption: Key stages and considerations for scaling up the synthesis process.
-
Question 1: The reaction exotherm was manageable in the lab. Why is it a major concern at the kilogram scale?
-
Answer: This is due to the change in the surface-area-to-volume ratio. As you scale up a reactor, the volume (which generates heat) increases by a cubic factor (r³), while the surface area available for cooling (the reactor wall) only increases by a square factor (r²). This means a large reactor is much less efficient at dissipating heat than a small flask.[9] An exotherm that raises the temperature by 5 °C in the lab could lead to a dangerous runaway reaction at the 100 L scale. Performing reaction calorimetry studies is essential before scaling to quantify the heat of reaction and determine the required cooling capacity.
-
Question 2: What are the primary safety risks when handling kilogram quantities of 3-bromopyruvic acid?
-
Answer: The risks are significantly amplified at scale.
-
Toxicity & Exposure: 3-Bromopyruvic acid is a strong lachrymator and is corrosive.[7] At the kilogram scale, exposure risk during charging is high. Use of closed-transfer systems, personal protective equipment (PPE) including respiratory protection, and engineering controls like laminar flow hoods are mandatory.
-
Reactivity: It is a reactive α-haloketone. It should not be stored near bases or nucleophiles. Ensure it is stored in a cool, dry, well-ventilated area away from incompatible materials.
-
Spill Response: A large spill is a significant hazard. Your facility must have a documented and practiced spill response procedure, including access to large quantities of a neutralizing agent like sodium bicarbonate.
-
-
Question 3: My final product has inconsistent particle size and morphology after scaling up. Why is this happening and why does it matter?
-
Answer: Inconsistent particle characteristics are often a result of uncontrolled crystallization during the neutralization and isolation steps.[9]
-
Why it happens: At a large scale, achieving uniform mixing and temperature control in a large vessel is challenging. If the neutralizing agent is added too quickly or locally, it creates pockets of high supersaturation, leading to rapid, uncontrolled precipitation (crashing out) rather than controlled crystal growth. This results in a wide distribution of particle sizes and potentially amorphous material.
-
Why it matters: For a pharmaceutical intermediate or active pharmaceutical ingredient (API), particle size, crystal form (polymorphism), and bulk density are critical quality attributes. They directly impact downstream processes like filtration and drying, as well as the final drug product's properties, such as dissolution rate and bioavailability.[9]
-
Solution: Develop a controlled crystallization protocol. This involves defining a specific cooling profile, controlling the rate of base addition, defining the agitation rate, and potentially using a seeding strategy to ensure the desired, consistent polymorphic form is produced batch after batch.
-
References
- Dodson, R. M., & King, L. C. (1945). The preparation of 2-amino-4-methylthiazole. Journal of the American Chemical Society, 67(12), 2242-2242.
- Hirschbein, B. L., Mazenod, F. P., & Whitesides, G. M. (1982). Synthesis of 3-bromopyruvic acid. Journal of Organic Chemistry, 47(19), 3765-3766.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding 3-Bromopyruvic Acid: Properties, Synthesis, and Supply in China.
- Kaur, H., & Singh, J. (2019). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2, 1-b] thiazoles. Current Drug Discovery Technologies, 16(3), 255-277.
- Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][4][6][10]thiadiazoles. Tetrahedron, 67(19), 3289-3316.
- Google Patents. (2013). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
- Gan, L., et al. (2024). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. Dalton Transactions, 53(2), 793-802.
- Yadav, P., et al. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(5), 796-810.
- Royal Society of Chemistry. (2024). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand.
- Kumar, A., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1134.
- Zarghi, A., et al. (2015). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 14(4), 1097–1105.
- Sharma, D., et al. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. New Journal of Chemistry, 48(1), 40-62.
- Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis of some new 5- substituted of.
- Wikipedia. (n.d.). 2-Aminothiazole.
- Tirelli, N., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(30), 4285-4311.
- Google Patents. (2014). CN103804177A - Production process for synthesizing bromopyruvate.
- Royal Society of Chemistry. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition.
- Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
- Kumar, A., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1134.
- ResearchGate. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
- ChemHelpASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- Banik, B. K., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4758.
- Wang, Z. (2010). Hantzsch Thiazole Synthesis. Comprehensive Organic Name Reactions and Reagents.
- Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles.
- Research Square. (2022). Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1.
- MDPI. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Ukrainian Chemical-Pharmaceutical Journal. (2022). Synthesis of selected functionalized derivatives of thiazolo[3,2-b][4][5][10]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][4][6][10]thiadiazole.
- Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic Chemistry, 78, 229-240.
- MDPI. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts.
- Semantic Scholar. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b].
- Connect Journals. (2017). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles.
- PubMed. (2021). 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates: Synthesis, in vitro/in vivo bio-evaluation and molecular modeling simulations.
Sources
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- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
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- 5. 3-Bromopyruvic acid synthesis - chemicalbook [chemicalbook.com]
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- 7. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Refinement of Purification Techniques for Imidazo[2,1-b]thiazole Analogs
Prepared by: Senior Application Scientist, Chemical R&D Support
Welcome to the technical support center for the purification of imidazo[2,1-b]thiazole analogs. This guide is designed for researchers, scientists, and drug development professionals. The unique structural characteristics of the imidazo[2,1-b]thiazole scaffold, a fused five-membered heterocyclic system containing bridgehead nitrogen and a sulfur atom, present specific challenges during purification.[1] These compounds are of significant interest due to their broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3]
This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of these valuable molecules.
Choosing Your Purification Strategy
The selection of an appropriate purification technique is critical and depends on the physicochemical properties of your target compound, the nature of the impurities, and the required final purity. The following flowchart provides a general decision-making framework.
Caption: Decision workflow for selecting a purification method.
Flash Column Chromatography
Flash column chromatography is the most common workhorse for purifying imidazo[2,1-b]thiazole analogs, especially for removing starting materials and major byproducts.[4] Success hinges on selecting the right solvent system and proper loading technique.
FAQs: Flash Chromatography
Q1: How do I select the optimal solvent system for my compound? A1: The key is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[5] Aim for a retention factor (Rf) of 0.25-0.35 for your target compound. This Rf value typically ensures good separation without requiring an excessive volume of solvent. Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate.[2] If your compound is highly polar, consider systems like dichloromethane/methanol.
Q2: My spots are streaking on the TLC plate. What does this mean for my column? A2: Streaking often indicates that the compound is either too polar for the solvent system, acidic/basic in nature, or decomposing on the silica gel.[6] Before running a column, try adding a small amount (~0.5-1%) of triethylamine (for basic compounds) or acetic/formic acid (for acidic compounds) to your mobile phase to improve spot shape. Also, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation occurs.[6]
Q3: Should I load my sample wet or dry? A3: Dry loading is almost always superior, especially for compounds with limited solubility in the mobile phase. Dissolving your crude product in a strong solvent (like dichloromethane or methanol), adsorbing it onto a small amount of silica gel or Celite, and evaporating to a dry powder prevents many separation issues.[5][7] Wet loading (dissolving the sample in a minimal amount of the mobile phase) can work for non-polar compounds but often leads to band broadening and poor separation if a stronger solvent is needed for dissolution.[7]
Troubleshooting Guide: Flash Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | Inappropriate Solvent System: Mobile phase is too polar (high Rf) or not polar enough (low Rf).[5] | Re-optimize with TLC: Find a solvent system where the difference in Rf (ΔRf) between your product and impurities is at least 0.2. Adjust the solvent ratio accordingly.[5] |
| Column Overload: Too much sample was loaded onto the column. | Use a larger column or reduce the sample amount. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. | |
| Improper Loading: Sample was not loaded in a concentrated band.[7] | Use Dry Loading: Adsorb the sample onto silica gel to ensure a narrow starting band.[5] | |
| Compound Won't Elute | Compound is too Polar: The mobile phase is not strong enough to move the compound.[6] | Increase Solvent Polarity: Gradually increase the percentage of the polar component (e.g., switch from 10% to 30% ethyl acetate in hexanes, or add methanol to a dichloromethane system). |
| Compound Decomposed on Silica: The acidic nature of silica gel may have degraded the sample.[6] | Test Silica Stability: Spot the compound on a TLC plate and let it sit before developing. If it degrades, consider using deactivated silica (by adding triethylamine) or an alternative stationary phase like alumina.[6] | |
| Product Elutes with Tailing | Strong Sample-Silica Interaction: Often seen with compounds containing multiple nitrogen atoms. | Add a Modifier: Add 0.5-1% triethylamine or ammonia to the mobile phase to neutralize active sites on the silica gel. |
| Flow Rate Too Fast: Insufficient time for equilibration between stationary and mobile phases.[7] | Reduce Flow Rate: Adjust the stopcock or pressure to slow down the elution. Optimal flow allows for distinct band separation.[7] |
Standard Protocol: Flash Chromatography (Dry Loading)
-
Solvent System Selection: Identify an appropriate mobile phase using TLC, targeting an Rf of 0.25-0.35 for the desired compound.
-
Sample Preparation (Dry Loading):
-
Dissolve the crude imidazo[2,1-b]thiazole analog in a minimal amount of a suitable solvent (e.g., dichloromethane, methanol).
-
Add silica gel (typically 2-3 times the weight of the crude material).
-
Thoroughly mix and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[5]
-
-
Column Packing:
-
Securely clamp a column of appropriate size. Add a small plug of cotton or glass wool.
-
Fill the column about two-thirds full with the chosen mobile phase.
-
Slowly pour in the silica gel as a slurry in the mobile phase, tapping the column gently to ensure even packing.
-
Allow the silica to settle, then open the stopcock to drain the excess solvent to just above the silica bed.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample powder to the top of the silica bed, creating a flat, even layer.
-
Gently add a thin layer of sand to protect the sample layer.
-
Carefully add the mobile phase, open the stopcock, and begin collecting fractions. Monitor the separation by TLC.[2]
-
-
Fraction Analysis:
-
Analyze collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization
For solid imidazo[2,1-b]thiazole analogs that are thermally stable, recrystallization is a powerful and cost-effective technique for achieving high purity, often used after an initial chromatographic step.[5][8]
FAQs: Recrystallization
Q1: How do I find the perfect recrystallization solvent? A1: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point. Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to find one that fits this profile. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Q2: My compound "oiled out" instead of forming crystals. What should I do? A2: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Try one of these solutions:
-
Add more solvent to reduce the concentration.
-
Lower the temperature at which crystallization begins by using a lower-boiling point solvent or a mixed solvent system.
-
Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.
-
Add a seed crystal from a previous batch.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not Saturated: Too much solvent was used. | Evaporate Solvent: Gently boil off some of the solvent and allow the solution to cool again. |
| Solution Cooled Too Quickly: Rapid cooling can prevent crystal lattice formation. | Slow Cooling: Allow the flask to cool to room temperature undisturbed, then move it to an ice bath. Insulate the flask to slow the process. | |
| Low Recovery | Inappropriate Solvent: The compound has significant solubility in the cold solvent. | Re-evaluate Solvents: Find a solvent in which the compound is less soluble at low temperatures. Use a mixed-solvent system (one solvent for dissolving, one for precipitating). |
| Premature Crystallization: Crystals formed in the filter funnel during hot filtration. | Pre-heat the Funnel: Use a stemless funnel and pre-heat it with hot solvent before filtering. Keep the solution at or near boiling. | |
| Product Purity is Still Low | Impurities Co-precipitated: The cooling was too rapid, trapping impurities. | Re-dissolve and Cool Slowly: Re-heat the solution to re-dissolve the crystals and allow for very slow cooling to promote selective crystallization. |
| Insoluble Impurities Not Removed: Hot filtration step was skipped. | If there are visible insoluble impurities in the hot solution, perform a hot gravity filtration before allowing the solution to cool. |
Data Presentation: Purity Enhancement via Recrystallization
| Analysis Stage | Purity (by HPLC Area %) | Appearance |
| Post-Chromatography | 94.5% | Off-white powder |
| After Recrystallization (Ethanol) | 99.7% | White, crystalline needles |
High-Performance Liquid Chromatography (HPLC)
When flash chromatography is insufficient for separating close-eluting isomers or removing trace impurities, preparative HPLC is the method of choice.[9][10] Reversed-phase HPLC (RP-HPLC) is most common for these moderately polar heterocycles.[5]
Troubleshooting Workflow: HPLC Peak Tailing
Caption: Troubleshooting workflow for peak tailing in RP-HPLC.
FAQs: Preparative HPLC
Q1: My retention times are drifting between injections. What is the cause? A1: Drifting retention times can be caused by several factors.[11] The most common are insufficient column equilibration between gradient runs, changes in mobile phase composition (e.g., evaporation of the volatile organic component), or a temperature fluctuation. Ensure the column is equilibrated for at least 5-10 column volumes and that your mobile phase reservoirs are covered.[5][11]
Q2: Why are my peaks splitting or showing shoulders? A2: Peak splitting often points to a problem with the sample solvent or the column itself. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure DMSO or DMF for a highly aqueous mobile phase), it can cause distortion.[12] Try to dissolve the sample in the mobile phase itself or a weaker solvent.[13] If the problem persists, it could indicate a clogged inlet frit or a void in the column packing, which may require column replacement.[13]
Standard Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve the partially purified compound in a suitable solvent, ideally the mobile phase itself or a mixture with high aqueous content (e.g., Water:Acetonitrile).[5] Filter the sample through a 0.2 or 0.45 µm syringe filter to remove particulates.[12]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for at least 5 column volumes or until a stable baseline is achieved.[5]
-
Method Development (Analytical Scale): Develop a gradient method on an analytical scale to find the optimal separation conditions. A typical gradient runs from 5% to 100% organic solvent over 20-30 minutes.[5]
-
Preparative Run: Scale up the injection volume for the preparative column. Start the gradient elution and collect fractions based on the UV detector signal.
-
Post-Purification: Analyze the collected fractions by analytical LC-MS to confirm purity and identify the correct fractions. Combine the pure fractions and remove the organic solvent. Lyophilization (freeze-drying) is often required to remove the remaining water.[5]
References
- Benchchem.
- Rădulescu, C., Tărăbăşanu, C.M., Hossu, A.M., Ionită, I., & Magearu, V. (n.d.). THE SEPARATION AND PURIFICATION OF NEW COMPACT CONDENSED HETEROCYCLIC SYSTEMS WITH THIAZOLIC RING BY HPLC. Department of Physical Chemistry. URL
- ResearchGate.
- ResearchGate. THE SEPARATION AND PURIFICATION OF NEW COMPACT CONDENSED HETEROCYCLIC SYSTEMS WITH THIAZOLIC RING BY HPLC. URL
- Pinto, D. C. G. A., et al. (2020).
- Manasa, K. L., et al. (2020). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Molecules. URL
- Biris, C. G., et al. (2018). Heterocycles 48.
- Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. URL
- Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. URL
- Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles.
- Patel, K. D., et al. (2017). Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities.
- University of Rochester.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. URL
- Gherman, C., et al. (2021).
- Keglevich, G., et al. (2022).
- ACS Publications. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. URL
- Al-Ostoot, F. H., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. URL
- MDPI.
- Shrestha, S., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules. URL
- Sigma-Aldrich. (2012).
- MicroSolv Technology Corporation. (2018). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. URL
- Chrom-Support. (n.d.). HPLC Troubleshooting. URL
- Saliyeva, L. M., et al. (2023). Methods for the synthesis of imidazo[2,1-b][5][14]thiazines, their annulated and hydrogenated analogs. Chemistry of Heterocyclic Compounds. URL
- RSC Publishing. (2022).
- PubMed. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. URL
- Der Pharma Chemica. (2011).
- PubMed.
- PubMed.
- ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
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- 9. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. bvchroma.com [bvchroma.com]
Technical Support Center: Synthesis of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and address impurities encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with field-proven insights and practical solutions to ensure the integrity and success of your experiments.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves a Hantzsch-type condensation reaction between 2-aminothiazole and ethyl 2-chloro-3-oxobutanoate to yield the intermediate, ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate. This is followed by the hydrolysis of the ethyl ester to the final carboxylic acid product.
Caption: Synthetic route to this compound.
II. Troubleshooting Common Issues
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
A. Step 1: Hantzsch-type Condensation
Question: I am experiencing a low yield of the ethyl ester intermediate. What are the potential causes and how can I improve it?
Answer:
Low yields in the Hantzsch synthesis are a common challenge. Several factors can contribute to this issue:
-
Inefficient Reaction Conditions: The classical one-pot method can sometimes suffer from long reaction times and harsh conditions, leading to lower yields[1].
-
Solution: Consider optimizing your reaction conditions. While refluxing in a solvent like ethanol is common, exploring microwave-assisted synthesis can significantly reduce reaction times to as little as 2-7 minutes and improve yields to the 82-94% range[1].
-
-
Side Reactions: The Hantzsch reaction can have multiple mechanistic pathways, and slight variations in conditions can lead to the formation of unexpected byproducts[1].
-
Solution: Careful control of temperature and reactant stoichiometry is crucial. Running the reaction at a moderate temperature can help minimize side reactions.
-
-
Poor Reagent Quality: The purity of your starting materials, 2-aminothiazole and ethyl 2-chloro-3-oxobutanoate, is critical. Impurities can lead to a host of side products.
-
Solution: Ensure your reagents are of high purity. If necessary, purify them before use.
-
Question: I am observing an unexpected isomer in my reaction mixture. How can I control the regioselectivity?
Answer:
The Hantzsch thiazole synthesis can sometimes yield isomeric products. The reaction of an α-haloketone with a thioamide can proceed through different pathways, leading to different substitution patterns on the final thiazole ring[2].
-
Influence of pH: The reaction conditions, particularly the pH, can influence the regioselectivity. Acidic conditions have been shown to alter the regioselectivity of the Hantzsch synthesis, leading to the formation of 2-imino-2,3-dihydrothiazoles alongside the expected 2-aminothiazoles[3].
-
Solution: To favor the desired isomer, maintain neutral or slightly basic reaction conditions. The use of a non-acidic solvent and avoiding the addition of strong acids is recommended.
-
B. Step 2: Hydrolysis
Question: The hydrolysis of my ethyl ester is incomplete, or I am observing degradation of my product. What should I do?
Answer:
Incomplete hydrolysis or product degradation can be frustrating. Here are some common causes and solutions:
-
Insufficient Hydrolysis Conditions: The ester may be resistant to hydrolysis under mild conditions.
-
Solution: While lithium hydroxide (LiOH) in a mixture of THF and methanol is a common choice, you may need to increase the reaction time or temperature. Alternatively, using a stronger base like sodium hydroxide (NaOH) in an aqueous or alcoholic solution can be more effective. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Product Degradation: The desired carboxylic acid may be sensitive to harsh basic conditions or high temperatures, leading to decomposition.
-
Solution: If you suspect degradation, try milder hydrolysis conditions. Using LiOH at room temperature for a longer duration might be preferable to using NaOH at reflux. Careful monitoring of the reaction is key to stopping it once the starting material is consumed, without prolonged exposure to harsh conditions.
-
Question: I am concerned about the potential for decarboxylation of my final product. Is this a common issue?
Answer:
Yes, decarboxylation of heteroaromatic carboxylic acids can occur, especially under harsh thermal or acidic/basic conditions[1][4][5]. The imidazo[2,1-b]thiazole ring system is electron-rich, which can facilitate the loss of the carboxyl group.
-
Minimizing Decarboxylation:
-
During Workup: When neutralizing the reaction mixture after hydrolysis, avoid strongly acidic conditions and excessive heat. A careful pH adjustment to around 4-5 is typically sufficient to precipitate the carboxylic acid without promoting decarboxylation[6].
-
During Purification and Storage: Avoid prolonged heating of the purified product. Store the final compound in a cool, dark, and dry place.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I might encounter in my final product?
A1: Based on the synthetic route, you should be aware of the following potential impurities:
-
Unreacted Starting Materials: Residual 2-aminothiazole and the ethyl ester intermediate (from incomplete hydrolysis).
-
Isomeric Byproducts: Formation of an isomeric imidazo[2,1-b]thiazole derivative from alternative cyclization pathways in the Hantzsch reaction.
-
Decarboxylation Product: 3-Methylimidazo[2,1-b]thiazole, formed from the loss of the carboxylic acid group.
-
Side-products from 2-aminothiazole: 2-aminothiazole can be a reactive molecule, and self-condensation or reaction with other electrophiles can lead to various impurities[7][8].
Caption: Common sources of impurities in the synthesis.
Q2: How can I effectively purify my this compound?
A2: A combination of techniques is often necessary for achieving high purity:
-
Recrystallization: This is a powerful technique for removing small amounts of impurities.
-
Solvent Selection: For carboxylic acids, polar solvents like ethanol, methanol, or water are often good choices[9]. You may also explore solvent mixtures, such as ethanol/water or ethyl acetate/hexane. The goal is to find a solvent system where your product is soluble at high temperatures but sparingly soluble at room temperature.
-
-
Column Chromatography: This is particularly useful for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexane is a good starting point[6]. For more polar compounds, you might need to add a small amount of methanol or acetic acid to the eluent to improve the peak shape and elution of the carboxylic acid.
-
Q3: What analytical techniques are recommended for characterizing my final product and identifying impurities?
A3: A comprehensive analytical approach is essential:
| Technique | Expected Observations for this compound | Utility for Impurity Detection |
| ¹H NMR | A singlet for the methyl group, distinct aromatic protons, and a broad singlet for the carboxylic acid proton (typically >10 ppm). | Can identify unreacted starting materials, the ethyl ester intermediate (presence of ethyl group signals), and the decarboxylation product (absence of the carboxylic acid proton and distinct aromatic signals). |
| ¹³C NMR | Characteristic peaks for the carboxylic acid carbonyl, aromatic carbons, and the methyl carbon. | Useful for confirming the overall structure and identifying isomeric byproducts which would have a different carbon skeleton. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the product. | Can detect impurities with different molecular weights. |
| FTIR Spectroscopy | A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and characteristic aromatic C-H and C=C stretches. | The presence or absence of the broad O-H and C=O bands can confirm the success of the hydrolysis step. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under optimized conditions. | An excellent method for assessing purity and quantifying impurities. |
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate
-
In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in a suitable solvent such as absolute ethanol.
-
Add ethyl 2-chloro-3-oxobutanoate (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the pure ethyl ester.
Protocol 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (1.0 eq) in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH) (2-3 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Dilute the residue with water and acidify to pH 4-5 with dilute HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
V. References
-
BenchChem Technical Support Team. (2025). Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Decarboxylation. In Wikipedia. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Retrieved from [Link]
-
Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds. Retrieved from
-
LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(10), 1235-1246.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 1-methylimidazole-2-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Retrieved from [Link]
-
AWS. (n.d.). Iron-Catalyzed Cross-Coupling of Imidoyl Chlorides with Grignard Reagents SUPPORTING INFORMATION. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thiazole. In NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-METHYLIMIDAZO[2,1-b]THIAZOLE-6-CARBOXYLIC ACID, ETHYL ESTER - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
-
ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
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Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized.... Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
MDPI. (2024, February 7). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2010, August 1). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-METHYLIMIDAZO[2,1-b]THIAZOLE-6-CARBOXYLIC ACID, ETHYL ESTER. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-METHYLIMIDAZO[2,1-b]THIAZOLE-6-CARBOXYLIC ACID, ETHYL ESTER - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 1-methylimidazole-2-carboxylate. Retrieved from [Link]
Sources
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Technical Support Center: Enhancing the Stability of 3-Methylimidazo[2,1-b]thiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylimidazo[2,1-b]thiazole and its derivatives. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during experimental work. By understanding the underlying chemical principles of degradation, you can implement effective strategies to ensure the integrity and reproducibility of your results.
Introduction to the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a privileged heterocyclic system in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, the inherent reactivity of the fused imidazole and sulfur-containing thiazole rings can present significant stability challenges. This guide will address the primary degradation pathways—oxidation, photodegradation, and hydrolysis—and provide actionable troubleshooting protocols.
Troubleshooting Guide: Common Stability Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your research.
Issue 1: Compound Shows Unexpected Loss of Potency or Purity Over Time in Solution.
Question: My 3-Methylimidazo[2,1-b]thiazole compound, dissolved in an organic solvent or aqueous buffer, is showing a rapid decrease in purity by HPLC analysis, even when stored at 4°C. What is the likely cause and how can I prevent this?
Answer: The most probable cause of degradation in solution, particularly in the presence of air, is oxidative degradation . The sulfur atom in the thiazole ring is susceptible to oxidation, which can alter the compound's structure and biological activity.
Research on related imidazo[2,1-b]thiazole structures has shown that the thiazole sulfur is a primary target for oxidation.[4] Cytochrome P450-mediated metabolism, a proxy for chemical oxidation, can lead to the formation of an electrophilic S-oxide metabolite. This reactive intermediate can then be attacked by nucleophiles. A common pathway involves the formation of a thiazole ring epoxide, which can lead to oxidative desulfurization and ring cleavage.[4]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Workflow for addressing oxidative degradation.
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Preparation: Prepare solutions of your compound (e.g., 1 mg/mL) in a relevant solvent (e.g., acetonitrile/water).
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Stress Conditions:
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Sample 1 (Control): Compound in solvent, protected from light, at room temperature.
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Sample 2 (Oxidative Stress): Add a small amount of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂) or azobisisobutyronitrile (AIBN), to the compound solution.[5]
-
-
Incubation: Incubate samples for a defined period (e.g., 24-48 hours), taking time points for analysis (e.g., 0, 4, 8, 24, 48 hours).
-
Analysis: Analyze all samples by LC-MS. Look for the appearance of new peaks, particularly those corresponding to the mass of your parent compound plus 16 Da (mono-oxidation) or 32 Da (di-oxidation).
-
Use of Antioxidants: The inclusion of antioxidants can scavenge free radicals and prevent oxidative degradation.[6][7]
-
Protocol: Prepare stock solutions of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid. Add a small molar excess (e.g., 1.1 equivalents) to your compound solution.
-
Screening Table:
-
| Antioxidant | Recommended Starting Concentration | Solvent Compatibility | Notes |
| BHT | 100 µM - 1 mM | High in organic solvents | Less effective in purely aqueous systems. |
| Ascorbic Acid | 100 µM - 1 mM | High in aqueous buffers | Can be unstable at neutral/alkaline pH. |
| Tocopherol | 100 µM - 1 mM | High in organic/lipid-based systems | Vitamin E analog, good for lipophilic compounds. |
-
Inert Atmosphere: Purge your solvent with an inert gas (nitrogen or argon) before dissolving your compound. Store stock solutions and reaction vessels under an inert atmosphere. This is particularly critical for long-term storage.
Issue 2: Solid Compound or Solution Degrades Upon Exposure to Laboratory Light.
Question: I've noticed the formation of a colored impurity in my solid sample after it was left on the benchtop. My solutions also seem to degrade faster when not in amber vials. What is happening?
Answer: This is a classic sign of photodegradation . The aromatic and heterocyclic nature of the imidazo[2,1-b]thiazole ring system makes it susceptible to degradation upon absorption of UV or visible light.
Thiazole-containing compounds can undergo photo-oxygenation. A proposed mechanism involves the reaction of the thiazole ring with singlet oxygen, generated by photosensitization, in a [4+2] Diels-Alder type cycloaddition.[8] This forms a highly unstable endoperoxide intermediate, which can then rearrange or cleave to form various degradation products. For some imidazole-containing compounds, photodegradation is a known liability in solution.[5]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Workflow for addressing photodegradation.
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Sample Preparation: Prepare two identical sets of your compound, both as a solid in a clear glass vial and as a solution (e.g., 1 mg/mL) in a clear vial.
-
Exposure Conditions:
-
Set 1 (Light Exposed): Place the samples in a photostability chamber with a controlled light source (e.g., option 1 or 2 from ICH Q1B guidelines). If a chamber is unavailable, exposure to direct laboratory light can be a preliminary test.
-
Set 2 (Dark Control): Wrap the vials completely in aluminum foil and place them next to the light-exposed samples to ensure identical temperature conditions.
-
-
Analysis: After a set duration (e.g., 24 hours), analyze both sets of samples by HPLC-UV. A significant decrease in the parent peak area and/or the appearance of new peaks in the light-exposed sample compared to the dark control confirms photosensitivity.
-
Physical Protection:
-
Always store solid materials and solutions in amber vials or containers wrapped in aluminum foil.[9]
-
Conduct experimental manipulations in a fume hood with the sash lowered and the light turned off, or under yellow/red light conditions, to minimize exposure.
-
-
Formulation with Photostabilizers: For liquid formulations, the addition of UV-absorbing excipients (photostabilizers) can offer protection.[10][11] While more common in final drug products, this can be considered for in-vitro assays requiring prolonged light exposure.
-
Examples: Benzophenones or other heterocyclic compounds that absorb strongly in the UV range can be investigated for compatibility.
-
Issue 3: Compound is Unstable in Acidic or Basic Media.
Question: My compound degrades when I try to dissolve it in acidic or basic buffers for my assays. Is this expected, and what pH range is safe?
Answer: Yes, this can be expected. The imidazo[2,1-b]thiazole scaffold contains basic nitrogen atoms and is susceptible to pH-dependent hydrolysis or rearrangement , particularly at pH extremes.
While specific data on the 3-Methylimidazo[2,1-b]thiazole core is limited, related fused imidazole systems can undergo pH-dependent ring-opening and closing reactions.[12] The imidazole ring can be susceptible to hydrolysis under strongly basic conditions. Conversely, under strongly acidic conditions, protonation of the nitrogen atoms can potentially strain the ring system or catalyze hydration reactions, leading to degradation.
-
Buffer Preparation: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Incubation: Prepare solutions of your compound in each buffer at a fixed concentration. Incubate at a controlled temperature (e.g., 37°C or 50°C to accelerate degradation).
-
Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quantification: Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH. This will reveal the pH range of maximum stability.
-
Work within the Optimal pH Range: Once the stable pH range is identified, ensure all experimental buffers and solutions are prepared within this range.
-
Formulation Buffers: If the compound must be used outside its optimal pH range, consider if the exposure time can be minimized. For example, prepare a concentrated stock in a stable buffer and perform a final, brief dilution into the assay buffer immediately before use.
Frequently Asked Questions (FAQs)
Q1: How should I store my solid 3-Methylimidazo[2,1-b]thiazole compounds for long-term stability? A1: For optimal long-term stability, solid compounds should be stored in a desiccator at -20°C or below, protected from light (in amber vials), and preferably under an inert atmosphere (argon or nitrogen).
Q2: What analytical techniques are best for monitoring the stability of these compounds? A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard.[13] This method should be able to separate the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of unknown degradants during forced degradation studies.
Q3: Can my choice of excipients affect the stability of my compound in a formulation? A3: Absolutely. Excipients are not always inert. For example, excipients with peroxide impurities can accelerate oxidative degradation. It is crucial to perform drug-excipient compatibility studies by mixing your compound with individual excipients and storing them under stressed conditions (e.g., elevated temperature and humidity) to check for interactions.[7][14]
Q4: My compound appears to be degrading, but I don't see any new peaks in my chromatogram. What could be the issue? A4: This could be due to several reasons:
-
Degradation to non-UV active compounds: Your degradation products may not have a chromophore that absorbs at the wavelength you are monitoring. Try analyzing with a diode array detector (DAD) to screen all wavelengths or use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Formation of insoluble degradants: The degradation products might be precipitating out of solution. Visually inspect your samples for cloudiness or particulates.
-
Adsorption to container: Highly reactive or "sticky" compounds can adsorb to the surface of glass or plastic vials. Using silanized glass vials can sometimes mitigate this issue.
References
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- Samala, S., et al. (2020). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Medicinal Chemistry, 11(10), 1146-1158. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7581001/]
- Wang, Y., et al. (2023). Perovskite Oxide for Photoelectrochemical Water Splitting and Purification: Polarization Field Engineering. ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/acs.accounts.3c00329]
- Andreani, A., et al. (1987). Synthesis and pharmacological activity of imidazo [2,1-b] thiazole nitriles, amides and p-sulfamidophenylhydrazones. European Journal of Medicinal Chemistry, 22(1), 13-18. [Link: https://pubmed.ncbi.nlm.nih.gov/3582500/]
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- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Method Development for the Analysis of 3-Methylimidazo[2,1-b]thiazole Isomers
Welcome to the technical support center for the analysis of 3-Methylimidazo[2,1-b]thiazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the robust analysis of these critical compounds. The imidazo[2,1-b]thiazole scaffold is a key component in many compounds with significant biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The accurate identification and quantification of specific isomers, such as the 3-methyl substituted variant, are crucial for understanding structure-activity relationships and ensuring the quality of pharmaceutical products.
This resource provides a structured approach to method development, focusing on common analytical techniques. It is organized into troubleshooting guides and frequently asked questions (FAQs) to directly address challenges you may encounter during your experiments.
Section 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of 3-Methylimidazo[2,1-b]thiazole isomers. Due to their structural similarities, achieving baseline separation can be challenging. This section provides a detailed troubleshooting guide for common HPLC issues.
HPLC Troubleshooting Guide
A logical workflow is essential for diagnosing and resolving HPLC problems. The following diagram outlines a systematic approach to troubleshooting common issues encountered during the analysis of 3-Methylimidazo[2,1-b]thiazole isomers.
Caption: A systematic workflow for troubleshooting common HPLC issues.
Q1: I'm observing high backpressure in my HPLC system. What are the likely causes and how can I resolve this?
A1: High backpressure is a common issue that can halt your analysis. The primary causes are typically blockages within the system.
-
Causality: Particulate matter from the sample, mobile phase, or wear and tear of system components (like pump seals) can accumulate on the column inlet frit or within the guard column, restricting flow and increasing pressure.[4] Precipitation of the sample in a mobile phase where it has low solubility can also lead to blockages.[5]
-
Troubleshooting Steps:
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column or guard column.
-
Check the Guard Column: If you are using a guard column, remove it and check the pressure again. If the pressure drops, the guard column is clogged and should be replaced.[5][6]
-
Flush the Column: If the analytical column is the source of the high pressure, try back-flushing it (reversing the flow direction) with a strong solvent, disconnected from the detector.[6]
-
Inspect In-line Filters: Check and replace any in-line filters that may be clogged.[6]
-
Sample Preparation: Ensure your samples are fully dissolved and filtered through a 0.22 µm filter before injection to prevent particulate contamination.
-
Q2: My peaks are tailing. What could be causing this and how can I improve peak shape?
A2: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase or issues with the column itself.
-
Causality: For basic compounds like 3-Methylimidazo[2,1-b]thiazole isomers, interactions with acidic silanol groups on the silica-based stationary phase can cause tailing. Column degradation or a void at the column inlet can also lead to poor peak shape.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase to mask the silanol groups and reduce tailing.
-
Adjust pH: Ensure the mobile phase pH is appropriate for your analytes. For basic compounds, a higher pH can sometimes improve peak shape, but be mindful of the column's pH stability.
-
Column Health: If the problem persists, the column may be degraded. Try regenerating it according to the manufacturer's instructions or replace it if necessary.[6]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Q3: The retention times of my isomers are shifting between injections. What should I investigate?
A3: Inconsistent retention times can compromise the reliability of your analytical method. The root cause is often related to the mobile phase composition or the HPLC pump.
-
Causality: Small changes in mobile phase composition, temperature fluctuations, or an unstable pump flow rate can lead to significant shifts in retention time.[6][7] If preparing the mobile phase online, issues with the mixing device can cause fluctuations.[5]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If using an online mixer, you can test its performance by adding a UV-active tracer to one of the solvent lines and monitoring the baseline for stability.[5]
-
Pump Performance: Check for leaks in the pump heads and ensure the check valves are functioning correctly.[7] A buildup of salt from buffered mobile phases can affect pump seals.[6]
-
Temperature Control: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[6]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
-
HPLC FAQs
Q: What type of HPLC column is best suited for separating 3-Methylimidazo[2,1-b]thiazole isomers?
A: The choice of column depends on the specific isomers you are trying to separate. For positional isomers, a high-resolution C18 column is often a good starting point. For enantiomeric separations, a chiral stationary phase (CSP) is required. Columns based on derivatized maltodextrin or amylose have shown success in separating chiral azole compounds.[8]
Q: What are typical starting conditions for an HPLC method for these isomers?
A: A good starting point for a reversed-phase method would be:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of your specific isomers.
-
Temperature: 30 °C
These conditions can then be optimized to achieve the desired separation.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable derivatives of 3-Methylimidazo[2,1-b]thiazole, GC-MS can be a powerful analytical tool, providing both chromatographic separation and structural information from mass spectrometry.
GC-MS Troubleshooting Guide
Q1: I'm not seeing any peaks for my 3-Methylimidazo[2,1-b]thiazole isomers. What could be the problem?
A1: The absence of peaks can be due to several factors, from sample introduction to detection.
-
Causality: The compound may not be volatile enough for GC, it might be degrading in the hot injector, or there could be a problem with the GC-MS system itself.
-
Troubleshooting Steps:
-
Check Volatility: Confirm if your specific isomers are amenable to GC analysis. If they have low volatility, derivatization may be necessary to increase it.
-
Injector Temperature: The injector temperature might be too high, causing thermal degradation. Try lowering the temperature. Conversely, if the temperature is too low, the sample may not be vaporizing efficiently.
-
System Check: Inject a known standard to verify that the GC-MS system is functioning correctly. Check for leaks in the system and ensure there is a sufficient supply of carrier gas.
-
Sample Concentration: The concentration of your sample may be too low to be detected. Try injecting a more concentrated sample.
-
Q2: My mass spectra are inconsistent or show unexpected fragments. How can I interpret them?
A2: Mass spectral interpretation is key to identifying your isomers. Inconsistent spectra can point to issues with ionization or co-eluting impurities.
-
Causality: The fragmentation pattern of imidazo[2,1-b]thiazole derivatives is influenced by their structure.[9][10][11] Inconsistent fragmentation can result from fluctuating ionization energy or the presence of impurities. The molecular ion peak is typically abundant for these compounds.[11]
-
Troubleshooting Steps:
-
Pure Standard: Analyze a pure standard of your compound to obtain a reference mass spectrum.
-
Chromatographic Resolution: Ensure your isomers are well-separated chromatographically to avoid mixed mass spectra. Improve separation by optimizing the temperature program or using a different GC column.
-
Ion Source Cleaning: A dirty ion source can lead to inconsistent ionization and poor spectral quality. Follow the manufacturer's instructions for cleaning the ion source.
-
Library Search: Utilize a mass spectral library (e.g., NIST) to help identify known fragments and impurities.
-
GC-MS FAQs
Q: Can GC-MS distinguish between positional isomers of 3-Methylimidazo[2,1-b]thiazole?
A: Yes, GC-MS is well-suited for separating and identifying positional isomers. They will likely have different retention times on the GC column, and while their mass spectra may be similar, there can be subtle differences in the relative abundances of fragment ions that can aid in their differentiation.
Q: What type of GC column is recommended?
A: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is a good general-purpose column for the analysis of many heterocyclic compounds.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of 3-Methylimidazo[2,1-b]thiazole isomers.
NMR Troubleshooting Guide
Q1: My NMR spectrum is showing broad peaks. What are the potential causes?
A1: Broad peaks in an NMR spectrum can obscure important structural information.
-
Causality: Broadening can be caused by the presence of paramagnetic impurities, sample aggregation, or chemical exchange processes occurring on the NMR timescale.
-
Troubleshooting Steps:
-
Sample Purity: Ensure your sample is free from paramagnetic metals. If necessary, pass the sample through a small plug of silica gel.
-
Solvent and Concentration: Try dissolving your sample in a different deuterated solvent or at a lower concentration to reduce aggregation.
-
Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen the peaks by altering the rate of chemical exchange.
-
Shimming: Poor shimming of the magnetic field will lead to broad peaks. Ensure the instrument is properly shimmed before acquiring your spectrum.
-
Q2: I'm having trouble assigning the signals in my proton and carbon NMR spectra. What strategies can I use?
A2: The structural similarity of isomers can make spectral assignment challenging.
-
Causality: Overlapping signals and complex coupling patterns can complicate the interpretation of 1D NMR spectra.
-
Troubleshooting Steps:
-
2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons. These techniques are powerful for differentiating isomers.[12][13]
-
Reference Data: Compare your spectra to published NMR data for similar imidazo[2,1-b]thiazole derivatives.[1][12][13][14][15]
-
Computational Prediction: Use NMR prediction software to estimate the chemical shifts for your proposed isomeric structures and compare them to your experimental data.
-
NMR FAQs
Q: What are the characteristic chemical shifts for the protons on the imidazo[2,1-b]thiazole core?
A: The exact chemical shifts will depend on the substitution pattern and the solvent used. However, based on published data for similar structures, you can expect the protons on the imidazole and thiazole rings to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm.[1][12]
Q: Can NMR be used for quantitative analysis of an isomeric mixture?
A: Yes, quantitative NMR (qNMR) can be a very accurate method for determining the ratio of isomers in a mixture. By integrating the signals of non-overlapping protons for each isomer and comparing them to the integral of a certified internal standard, you can accurately quantify the amount of each isomer present.
Section 4: General Sample Preparation
Proper sample preparation is critical for the success of any analytical method.
Sample Preparation Protocol
A general protocol for preparing samples for chromatographic analysis is provided below.
Caption: A standard workflow for preparing solid samples for analysis.
Sample Preparation FAQs
Q: My sample is not dissolving well in common HPLC solvents. What should I do?
A: If solubility is an issue, you may need to try a stronger solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[14] However, be aware that these solvents can be incompatible with some HPLC conditions.[5] If using a strong solvent, it is best to dilute the sample with the mobile phase before injection to avoid peak distortion.[5]
Q: How can I remove interfering matrix components from my sample?
A: Solid-phase extraction (SPE) is an effective technique for sample cleanup.[5] By choosing an SPE cartridge with a sorbent that retains your analytes of interest while allowing matrix components to pass through (or vice versa), you can significantly clean up your sample before analysis.
References
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
- HPLC Troubleshooting Guide. (n.d.). Restek.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.).
- Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
- One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free C
- Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1-b]thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Medicinal Chemistry.
- Iron-Catalyzed unprecedented formation of Benzo[d] imidazo [2,1-b] thiazoles under Solvent-Free Conditions. (2016). RSC Advances.
- Chemistry of Imidazo[2,1-b][4][6][7]thiadiazoles. (2011). Tetrahedron.
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Publishing.
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - PubMed Central. (2022).
- Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities. (2017).
- Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. (2018). Bioorganic & Medicinal Chemistry.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015).
- Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules.
- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2005). Indian Journal of Chemistry.
- Synthesis of New Functionalized Imidazo[2,1-b]thiazoles and Thiazolo[3,2-a]pyrimidines. (2009). Molecules.
- Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (1968). Journal of the Chemical Society B: Physical Organic.
- A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. (2024). YMER.
- Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives. (2021). Letters in Organic Chemistry.
- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (2017). Pharmaceutical and Biomedical Research.
- Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. (2018). Molecules.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules.
- New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. (2020). RSC Advances.
- A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (2019). Current Drug Discovery Technologies.
- Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][4][5][7]triazole and Imidazo[2,1-b][4][6][7]thiadiazole Deriv
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). Scientific Reports.
- Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. (2017). Drug Metabolism and Disposition.
Sources
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- 2. ymerdigital.com [ymerdigital.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. mdpi.com [mdpi.com]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce the Toxicity of 3-Methylimidazo[2,1-b]thiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylimidazo[2,1-b]thiazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and mitigate potential toxicity issues in your experiments. Our focus is on providing scientifically grounded, actionable strategies to enhance the safety profile of your compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the toxicity of 3-Methylimidazo[2,1-b]thiazole derivatives.
Q1: What is the primary toxicity concern associated with imidazo[2,1-b]thiazole derivatives?
A1: The primary toxicity concern for this class of compounds is hepatotoxicity arising from metabolic bioactivation.[1][2] The imidazo[2,1-b]thiazole core, particularly the electron-rich thiazole ring, is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[3][4] This can lead to the formation of chemically reactive metabolites, such as S-oxides or epoxides, which are electrophilic and can covalently bind to cellular macromolecules like proteins, leading to cellular dysfunction and toxicity.[2][3]
Q2: How does the 3-methyl group potentially influence the toxicity of these derivatives?
A2: The 3-methyl group can have a multifaceted impact on the compound's metabolic profile and toxicity. It can act as a "metabolic handle," undergoing hydroxylation itself, which may or may not lead to toxic metabolites. Alternatively, it can exert steric hindrance, potentially slowing down the metabolic activation of the adjacent thiazole ring.[5] The overall effect on toxicity will depend on the balance between these competing metabolic pathways and needs to be experimentally determined for each specific derivative.
Q3: What are the initial steps I should take to assess the toxicity of my 3-Methylimidazo[2,1-b]thiazole derivative?
A3: A tiered approach is recommended. Start with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to get an early indication of potential liabilities.[1][6] Follow this with in vitro assays, such as cytotoxicity assays in relevant cell lines (e.g., HepG2 or primary human hepatocytes) and reactive metabolite screening using methods like glutathione (GSH) trapping.[7][8] Positive signals in these assays would then warrant further investigation in more complex in vitro models or in vivo studies.
II. Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific experimental challenges.
A. High Cytotoxicity Observed in In Vitro Assays
Q: My 3-Methylimidazo[2,1-b]thiazole derivative shows significant cytotoxicity in HepG2 cells. What are the likely causes and how can I investigate them?
A: High cytotoxicity in a liver-derived cell line like HepG2 strongly suggests potential hepatotoxicity. The primary suspect is the formation of reactive metabolites.
Troubleshooting Workflow:
-
Confirm Metabolic Activation: The first step is to determine if the cytotoxicity is dependent on metabolic activation.
-
Experiment: Compare the cytotoxicity of your compound in standard HepG2 cells versus HepG2 cells with inhibited or knocked-down CYP activity (e.g., using a pan-CYP inhibitor like 1-aminobenzotriazole). A significant decrease in toxicity in the CYP-inhibited cells would strongly suggest that a metabolite is the causative agent.
-
-
Identify Reactive Metabolites: If metabolic activation is confirmed, the next step is to identify the formation of reactive intermediates.
dot
Caption: Troubleshooting workflow for high in vitro cytotoxicity.
B. Strategies to Mitigate Reactive Metabolite Formation
Q: My GSH trapping assay confirmed the formation of reactive metabolites from my 3-Methylimidazo[2,1-b]thiazole derivative. What structural modifications can I make to reduce this liability?
A: Once bioactivation is confirmed, a rational drug design approach focusing on modifying the sites of metabolism is crucial.
Structural Modification Strategies:
| Strategy | Rationale | Example Modification |
| Block Metabolic "Hotspots" | Introduce substituents at or near the site of metabolism to sterically hinder enzyme access or alter the electronic properties of the ring. | Add a fluorine atom to the thiazole ring. |
| Introduce "Metabolic Soft Spots" | Add a group to the molecule that is more easily metabolized to a non-toxic product, thus shunting metabolism away from the problematic thiazole ring. | Introduce an O-alkyl group at a distal position that can be readily dealkylated. |
| Bioisosteric Replacement | Replace the entire imidazo[2,1-b]thiazole core or just the thiazole portion with a different heterocycle that is less prone to bioactivation but retains the desired pharmacological activity. | Replace the thiazole ring with a 1,2,4-thiadiazole.[3] |
| Deuteration | Replace hydrogen atoms with deuterium at metabolically active sites (e.g., the 3-methyl group). The stronger C-D bond can slow the rate of CYP-mediated metabolism at that position (Kinetic Isotope Effect).[11][12] | Synthesize the d3-methyl analogue. |
dot
Caption: Strategies for structural modification to reduce toxicity.
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for a key experiment mentioned in the troubleshooting guides.
Glutathione (GSH) Trapping Assay Protocol
Objective: To detect the formation of electrophilic reactive metabolites by trapping them with glutathione and identifying the resulting GSH adducts by LC-MS/MS.[9][10]
Materials:
-
Test compound (3-Methylimidazo[2,1-b]thiazole derivative)
-
Human liver microsomes (HLMs) or S9 fraction
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Reduced glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures: In separate microcentrifuge tubes, prepare the following incubation mixtures (final volume of 200 µL):
-
Test Incubation: Test compound (e.g., 10 µM), HLMs (e.g., 1 mg/mL protein), GSH (5 mM), and phosphate buffer.
-
Negative Control 1 (No NADPH): Same as the test incubation but replace the NADPH regenerating system with buffer.
-
Negative Control 2 (No HLMs): Same as the test incubation but replace the HLMs with buffer.
-
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system to the test incubation and Negative Control 2.
-
Incubation: Incubate all tubes at 37°C for a specified time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Data Analysis: Analyze the data for the presence of potential GSH adducts. This is typically done by looking for the predicted mass of the parent compound + GSH (307.3 Da) and characteristic neutral losses or precursor ions in the MS/MS spectra.
IV. References
-
Sharma B, et al. (2023). In Silico ADMET prediction strategies. CD ComputaBio. [Link]
-
Wu F, et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 8, 726. [Link]
-
Dalvie, D. K., et al. (2017). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. Drug Metabolism and Disposition, 45(8), 937-948. [Link]
-
Fotsch, C., & St-Jean, D. J. (2012). Mitigating heterocycle metabolism in drug discovery. Journal of medicinal chemistry, 55(13), 6002–6020. [Link]
-
Kar S, et al. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. [Link]
-
Prakash, C., et al. (2010). Detecting Reactive Drug Metabolites for Reducing the Potential for Drug Toxicity. Expert Opinion on Drug Metabolism & Toxicology, 6(5), 555-573. [Link]
-
Ma, L., & Zhu, M. (2011). In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology, 779, 349-361. [Link]
-
Balupuri, A., & Tedesco, G. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. [Link]
-
Meanwell, N. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 631-654. [Link]
-
Yang, J., et al. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. International Journal of Molecular Sciences, 25(12), 6489. [Link]
-
Prakash, C., et al. (2008). In Vitro Screening Techniques for Reactive Metabolites for Minimizing Bioactivation Potential in Drug Discovery. Current Drug Metabolism, 9(9), 952-964. [Link]
-
Caron, A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1856-1863. [Link]
-
Baille, T. A. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 56(45), 5975-5976. [Link]
-
Chemspace. Bioisosteric Replacements. [Link]
-
Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmaceutical Sciences, 1(4), 555566. [Link]
-
Creative Biolabs. Reactive Metabolite Analysis. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Anticancer Potential of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic Acid and Its Derivatives
This guide provides an in-depth validation of the 3-methylimidazo[2,1-b]thiazole scaffold as a promising pharmacophore for novel anticancer agents. While direct experimental data on 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid is emerging, this guide will focus on the compelling evidence from its closely related derivatives, offering a comparative analysis against established anticancer drugs and detailing the rigorous experimental methodologies required for their validation. This document is intended for researchers, scientists, and professionals in drug development who are exploring new frontiers in oncology.
Introduction: The Rationale for Investigating the 3-Methylimidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a privileged heterocyclic structure in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[1][2] The fusion of imidazole and thiazole rings creates a unique chemical architecture that allows for versatile substitutions, leading to compounds with a wide range of therapeutic effects.[1] Our focus on the 3-methyl-substituted variant stems from recent studies highlighting its potent and selective anticancer activities. While extensive research has been conducted on various derivatives, this guide will use the available data to build a strong case for the validation of this compound as a lead compound for further investigation.
Comparative Efficacy: Benchmarking Against Standard Anticancer Agents
A critical step in validating a new anticancer agent is to benchmark its performance against existing therapies. The following data, gathered from in-vitro studies on various cancer cell lines, demonstrates the potential of 3-methylimidazo[2,1-b]thiazole derivatives in comparison to well-established drugs like Methotrexate and Sorafenib.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Derivative 22 | MCF-7 (Breast) | 0.079 | DHFR Inhibition | [3] |
| Derivative 23 | MCF-7 (Breast) | 0.085 | DHFR Inhibition | [3] |
| Methotrexate | MCF-7 (Breast) | 0.087 | DHFR Inhibition | [3] |
| Derivative 6i | MCF-7 (Breast) | 8.38 | VEGFR-2 Inhibition | [4] |
| Sorafenib | MCF-7 (Breast) | 7.55 | Multi-kinase Inhibition | [4] |
| Derivative 6d | A549 (Lung) | 1.08 | Microtubule Targeting | [5] |
Table 1: Comparative in-vitro cytotoxicity of 3-methylimidazo[2,1-b]thiazole derivatives and standard anticancer drugs.
The data clearly indicates that derivatives of the 3-methylimidazo[2,1-b]thiazole scaffold exhibit potent cytotoxic effects, with some compounds showing efficacy comparable to or even exceeding that of standard chemotherapeutic agents.[3][4]
Unraveling the Mechanism of Action: A Multi-faceted Approach
The anticancer activity of 3-methylimidazo[2,1-b]thiazole derivatives is not limited to a single mechanism. Various studies have revealed their ability to interfere with multiple cellular pathways crucial for cancer cell survival and proliferation.
Dihydrofolate Reductase (DHFR) Inhibition
Several novel 3-methyl-imidazo[2,1-b]thiazole-based analogs have been identified as potent inhibitors of Dihydrofolate Reductase (DHFR).[3] This enzyme is a clinically validated target in cancer therapy, and its inhibition disrupts the synthesis of nucleic acids, leading to cell cycle arrest and apoptosis.[3]
Figure 1: Simplified signaling pathway of DHFR inhibition by 3-methylimidazo[2,1-b]thiazole derivatives.
Kinase Inhibition
The imidazo[2,1-b]thiazole scaffold has been shown to be a versatile platform for the development of kinase inhibitors.[4][5] Derivatives have demonstrated inhibitory activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells (cell cycle arrest). Studies have shown that 3-methylimidazo[2,1-b]thiazole derivatives can induce apoptosis and cause cell cycle arrest, often at the G2/M phase.[4][5]
Experimental Validation Protocols: A Step-by-Step Guide
To ensure the scientific integrity and reproducibility of findings, it is crucial to follow standardized and well-validated experimental protocols. The following sections provide detailed methodologies for key in-vitro assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the 3-methylimidazo[2,1-b]thiazole derivative (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In-Vivo Validation: A Glimpse into Preclinical Efficacy
While in-vitro data provides a strong foundation, in-vivo studies are essential to validate the anticancer potential of a compound in a living organism. One study on a 3-methyl-imidazo[2,1-b]thiazole derivative (compound 23) demonstrated its ability to significantly reduce tumor volume in an Ehrlich ascites carcinoma (EAC) solid tumor animal model.[3] This provides promising, albeit preliminary, evidence of the in-vivo efficacy of this class of compounds.
Conclusion and Future Directions
The collective evidence strongly supports the 3-methylimidazo[2,1-b]thiazole scaffold as a highly promising starting point for the development of novel anticancer agents. Derivatives of this core structure have demonstrated potent cytotoxicity against a range of cancer cell lines, often through well-defined mechanisms of action such as DHFR and kinase inhibition, and the induction of apoptosis and cell cycle arrest.
While the data for specific derivatives is compelling, a dedicated and thorough investigation of this compound is warranted. Future research should focus on:
-
Synthesis and Characterization: Efficient and scalable synthesis of the target compound.
-
Comprehensive In-Vitro Screening: Evaluation against a broad panel of cancer cell lines to determine its spectrum of activity.
-
Detailed Mechanistic Studies: Elucidation of its precise molecular targets and signaling pathways.
-
In-Vivo Efficacy and Toxicity Studies: Assessment of its anticancer activity and safety profile in relevant animal models.
By systematically pursuing these research avenues, the full therapeutic potential of this compound as a novel anticancer agent can be unlocked.
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A Comparative Guide to Confirming the Target of 3-Methylimidazo[2,1-b]thiazole-Based Compounds in Cancer Cells
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant cytotoxic activity against a range of human cancer cell lines, including cervical, lung, breast, and prostate cancers.[1] Despite this promise, a critical ambiguity remains in understanding their precise mechanism of action. Phenotypic screening has revealed potent anti-proliferative effects, but the direct molecular target responsible for this activity is the subject of ongoing investigation. Evidence points towards two dominant, yet distinct, hypotheses: disruption of microtubule dynamics or inhibition of protein kinase signaling.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comparative framework for navigating the complex process of target deconvolution for this compound class. We will move beyond simply listing protocols to explain the causality behind experimental choices, comparing and contrasting orthogonal, state-of-the-art methodologies. Our objective is to equip you with the strategic and technical knowledge to design a self-validating experimental plan that can unambiguously identify the cellular target(s) of your 3-methylimidazo[2,1-b]thiazole-based compounds.
Chapter 1: The Dueling Hypotheses: Cytoskeletal Disruptor vs. Kinase Inhibitor
Hypothesis A: The Cytoskeletal Disruptor - Targeting Tubulin
A substantial body of work suggests that certain imidazo[2,1-b]thiazole conjugates function as microtubule-targeting agents.[1] The evidence for this is rooted in classic cell biology observations. Treated cells are frequently observed to arrest in the G2/M phase of the cell cycle, a hallmark of mitotic disruption.[2][3] Direct biochemical assays have further shown that some of these compounds inhibit tubulin polymerization into microtubules.[1] Complementing these findings, in silico molecular docking studies predict that these molecules occupy the colchicine binding site on the tubulin protein, preventing its assembly into functional microtubules.[1][2]
Hypothesis B: The Kinase Inhibitor - A Modulator of Cellular Signaling
The thiazole ring is a well-established pharmacophore in the design of protein kinase inhibitors.[4] It is therefore plausible that imidazo[2,1-b]thiazole derivatives exert their anticancer effects by inhibiting one or more kinases critical for cancer cell survival and proliferation. Several distinct kinases have been implicated:
-
Akt (Protein Kinase B): Certain 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones have been shown to potently and selectively block the phosphorylation of the oncoprotein kinase Akt in cancer cells.[3]
-
FAK (Focal Adhesion Kinase): A related scaffold, imidazo[2,1-b][1][2][5]thiadiazole, was found to inhibit FAF phosphorylation, impacting cell proliferation and migration.[5]
-
EGFR (Epidermal Growth Factor Receptor): At least one 2,3-dihydroimidazo[2,1-b]thiazole derivative has been identified as a potent inhibitor of both wild-type and mutant forms of EGFR.[6]
-
CDKs (Cyclin-Dependent Kinases): Derivatives linking the imidazothiazole scaffold to an indolinone moiety were investigated as inhibitors of CDK1/cyclin B.[7]
The breadth of potential kinase targets highlights the necessity of unbiased screening methods to pinpoint the specific kinase(s) affected.
| Feature | Hypothesis A: Tubulin Target | Hypothesis B: Kinase Target | Key References |
| Cellular Effect | G2/M cell cycle arrest | Inhibition of phosphorylation cascades | [2][3] |
| Biochemical Effect | Inhibition of tubulin polymerization | Inhibition of kinase catalytic activity | [1][5] |
| Binding Site | Colchicine site on tubulin | ATP-binding pocket of a kinase | [2][6] |
| Example Targets | β-Tubulin | Akt, FAK, EGFR, CDK1 | [1][3][5][6][7] |
Chapter 2: A Comparative Guide to Modern Target Deconvolution Strategies
To resolve the ambiguity presented in Chapter 1, a multi-pronged approach using orthogonal techniques is required. No single method is foolproof; however, by combining a biophysical assay for direct target engagement with an affinity-based method for unbiased discovery and a functional assay for pathway impact, one can build a robust, self-validating case for a specific molecular target.
Strategy 1: Cellular Thermal Shift Assay (CETSA)
-
Principle: This method relies on the fundamental biophysical principle of ligand-induced thermal stabilization.[8] The binding of a small molecule to its protein target increases the protein's conformational stability, resulting in a higher melting temperature. By heating intact cells or cell lysates to a range of temperatures and then quantifying the amount of soluble (non-denatured) protein remaining, one can determine if the compound directly engages its target in a physiological context.[9][10]
-
Why this choice? CETSA's greatest strength is its ability to confirm direct physical binding in a label-free manner within live cells.[8] This avoids potential artifacts from modifying the compound (as required for chemical proteomics) and provides strong evidence of target engagement under native conditions. It is the ideal method for validating a specific, pre-existing hypothesis (e.g., "Does my compound bind to tubulin?").
-
Causality & Trustworthiness: A positive thermal shift is direct evidence of a physical interaction. The experiment's trustworthiness is enhanced by demonstrating a dose-dependent thermal shift (Isothermal Dose-Response Fingerprinting, or ITDRF) and by using a known binder for the target protein as a positive control.[11]
Strategy 2: Chemical Proteomics
-
Principle: This is an affinity-based "fishing" expedition. The small molecule of interest is chemically modified with a linker and an affinity tag (like biotin).[12] This "bait" is then immobilized on a solid support (e.g., streptavidin beads) and incubated with a total cell lysate. Proteins that bind to the compound are captured, while non-binders are washed away. The captured proteins are then eluted and identified by mass spectrometry.[13][14]
-
Why this choice? When the target is completely unknown, chemical proteomics offers an unbiased, proteome-wide search for binding partners.[15] It is a powerful discovery tool that can identify novel or unexpected targets that would be missed by hypothesis-driven approaches.
-
Causality & Trustworthiness: This method identifies potential binding partners, but further validation is required to confirm that the interaction is specific and functionally relevant. The system is validated by including critical controls: a competition experiment where the free, unmodified compound is added to outcompete the bait, and a negative control using an inactive structural analogue of the compound as bait.[16] Proteins that are specifically competed away by the free compound are considered high-confidence hits.
Strategy 3: Kinome Profiling
-
Principle: This is a functional approach that specifically addresses the kinase inhibitor hypothesis. It measures the effect of a compound on the enzymatic activity of a large panel of protein kinases simultaneously.[17] This is often done using microarrays of kinase-specific peptide substrates or through advanced mass spectrometry techniques.[18][19] The output is a comprehensive profile of which kinases are inhibited by the compound and at what potency.
-
Why this choice? If there is any suspicion that the compound targets a kinase, kinome profiling is the most direct way to find out. It provides invaluable information on both the primary target (the most potently inhibited kinase) and its selectivity profile (off-target effects), which is critical for predicting both efficacy and potential toxicity.[20]
-
Causality & Trustworthiness: Kinome profiling directly measures a functional outcome—the inhibition of catalytic activity. Hits from the primary screen must be validated through secondary assays, typically by generating a full IC50 curve for the purified kinase enzyme to confirm the potency of inhibition.
| Strategy | Principle | Pros | Cons | Key for Trustworthiness |
| CETSA | Ligand binding increases protein thermal stability.[8] | Label-free; confirms binding in live cells; physiological context. | Hypothesis-driven (requires a candidate target); lower throughput for discovery. | Dose-response (ITDRF); known ligand as positive control.[11] |
| Chemical Proteomics | Immobilized compound "pulls down" binding proteins.[12] | Unbiased, proteome-wide discovery; identifies novel targets. | Requires chemical modification of compound; risk of false positives (non-specific binders). | Competition with free compound; inactive analogue as negative control.[16] |
| Kinome Profiling | Measures compound's inhibitory effect on a large panel of kinases.[19] | Unbiased within the kinome; provides selectivity data; functional readout. | Limited to kinase targets; typically performed on cell lysates, not intact cells. | Confirmation of hits with secondary biochemical IC50 assays. |
Chapter 3: Detailed Experimental Protocols & Data Interpretation
This section provides condensed, step-by-step protocols for the key strategies discussed. These should be adapted and optimized for your specific cell line and compound.
Protocol 3.1: Targeted Validation with CETSA
This protocol describes a workflow to test if a compound binds to a candidate protein (e.g., Akt).
Methodology:
-
Probe Synthesis: Synthesize a probe by attaching a linker and a biotin tag to your compound. The attachment point should be chosen carefully to minimize disruption of the compound's binding pharmacophore.
-
Affinity Matrix Preparation: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize the "bait."
-
Lysate Preparation: Grow and harvest a large quantity of cancer cells. Lyse the cells under non-denaturing conditions to preserve protein structures and interactions.
-
Pulldown: Incubate the cell lysate with the probe-coated beads for several hours at 4°C. For the crucial competition control, pre-incubate a separate aliquot of lysate with a 50-100 fold excess of the free, unmodified compound before adding the beads.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution: Elute the specifically bound proteins from the beads, often by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: Compare the list of proteins identified in the probe pulldown with those from the competition control and a beads-only control. High-confidence targets are those that are significantly enriched in the probe sample and significantly diminished in the competition sample.
Chapter 4: Synthesizing the Evidence for a Confident Conclusion
The ultimate goal is to generate converging lines of evidence from orthogonal methods. The interpretation of the combined data is what leads to a high-confidence target assignment.
-
Ideal Confirmation Scenario (Tubulin as Target):
-
CETSA: The compound induces a significant, dose-dependent thermal shift in tubulin in intact cells.
-
Chemical Proteomics: Tubulin is identified as a high-confidence hit in the affinity pulldown experiment and is competed away by the free compound.
-
Kinome Profiling: The compound shows minimal inhibitory activity against a broad panel of kinases, suggesting it is not a kinase inhibitor.
-
-
Ideal Confirmation Scenario (Kinase as Target):
-
Kinome Profiling: The compound potently and selectively inhibits a specific kinase (e.g., Akt1) with a low IC50.
-
CETSA: The compound induces a thermal shift in Akt1 in intact cells, confirming direct engagement.
-
Follow-up Biology: Downstream targets of Akt1 (e.g., phospho-PRAS40) show reduced phosphorylation in compound-treated cells, confirming functional inhibition of the pathway.
-
-
Complex Scenario (Multi-Targeting):
-
Chemical Proteomics: The pulldown identifies both tubulin and a specific kinase as potential binders.
-
CETSA: Thermal shifts are observed for both proteins.
-
Kinome Profiling: The kinase is potently inhibited.
-
By systematically applying these comparative strategies, researchers can move beyond speculation and definitively confirm the molecular target of 3-methylimidazo[2,1-b]thiazole-based compounds, a critical step in their journey from promising hits to rationally developed therapeutic agents.
References
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A Senior Application Scientist's Guide to the Cross-Validation of Bioassays for 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid and Its Analogs
Introduction: The Imperative for Rigorous Bioassay Validation
The imidazo[2,1-b]thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including potent anti-inflammatory, anticancer, and immunomodulatory effects.[1][2] Novel analogs, such as 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid, emerge from rational drug design with predicted biological targets, but these predictions must be confirmed through empirical testing. The initial characterization of such a compound's bioactivity is a critical step, and the reliability of this characterization hinges entirely on the quality and robustness of the bioassays employed.
A single assay, performed in isolation, is a snapshot—a single data point that is susceptible to artifacts, off-target effects, or platform-specific interference. True confidence in a compound's biological activity is only achieved through cross-validation : the practice of using multiple, mechanistically distinct assays to corroborate the initial findings.[3][4] This guide provides a framework for the cross-validation of bioassays for a novel imidazo[2,1-b]thiazole derivative, using a multi-tiered approach that progresses from direct target engagement to cellular functional outcomes. We will compare a direct biochemical enzyme inhibition assay, a cell-based cytotoxicity assay, and a competitive immunoassay, providing the causal logic behind our experimental choices and detailed protocols for execution.
Tier 1: Primary Screening with a Biochemical Enzyme Inhibition Assay
Rationale and Causality: Our primary hypothesis is that the novel compound may act as an enzyme inhibitor, a common mechanism for this class of molecules.[1][5][6] A biochemical assay is the logical starting point because it is a simplified, cell-free system that directly measures the interaction between the compound and its putative protein target. This approach isolates the target interaction from the complexities of cellular biology, such as membrane permeability and metabolic degradation, providing a clean measure of potency (e.g., IC50). Derivatives of the imidazo[2,1-b]thiazole scaffold have been identified as potent inhibitors of Cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory pathway.[6][7] We will therefore use a COX-2 inhibition assay as our primary screen.
Protocol 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol is based on a chemiluminescent method that measures the peroxidase activity of COX-2.[6]
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme: Reconstitute in DMSO.
-
COX-2 Enzyme (ovine or human recombinant): Dilute in assay buffer.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.
-
Luminol and an enhancer solution for the chemiluminescent reaction.
-
Test Compound: Prepare a 10 mM stock in DMSO, then create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the COX-2 enzyme solution.
-
Add 10 µL of the test compound dilution (or DMSO for vehicle control). Include a known COX-2 inhibitor like celecoxib as a positive control.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate.
-
Immediately add 10 µL of the chemiluminescent detection reagent.
-
Measure the luminescence using a plate reader. The signal is proportional to COX-2 activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Tier 3: Orthogonal Confirmation with a Competitive Immunoassay
Rationale and Causality: Both the enzyme and cell-based assays rely on functional readouts (luminescence or color change). A competitive Enzyme-Linked Immunosorbent Assay (ELISA) provides an orthogonal method based on a different principle: specific antibody-antigen binding. [8][9]This type of assay is highly effective for the sensitive and specific quantification of small molecules. [10]In this format, the test compound (free antigen) in the sample competes with a fixed amount of a labeled or plate-bound antigen for a limited number of antibody binding sites. A higher concentration of the test compound results in a lower signal, providing a highly specific measure of its ability to bind the target. This confirms that the compound engages the target in a specific binding interaction, reducing the likelihood that the effects seen in functional assays are due to non-specific mechanisms.
Protocol 3: Competitive ELISA for Small Molecule Quantification
This protocol describes a direct competitive ELISA where the target molecule is conjugated to a carrier protein and immobilized on the plate. [8]
-
Plate Coating:
-
Synthesize a conjugate of your target molecule (or a close analog) with a carrier protein like Bovine Serum Albumin (BSA).
-
Coat a 96-well high-binding microplate with this conjugate at a fixed concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times.
-
-
Competitive Reaction:
-
In a separate plate or tubes, pre-incubate a constant, limiting concentration of a primary antibody specific to the target molecule with serial dilutions of the test compound (the "free antigen").
-
Transfer these mixtures to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature. During this step, the free compound will compete with the plate-bound conjugate for antibody binding.
-
-
Detection:
-
Wash the plate 3 times to remove unbound antibody and compound.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add the enzyme substrate (e.g., TMB). A color will develop.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
The signal is inversely proportional to the concentration of the test compound.
-
Plot the absorbance against the logarithm of the compound concentration to generate a competitive binding curve and determine the IC50.
-
Cross-Validation Framework: Synthesizing the Evidence
Data Presentation and Comparative Analysis
To objectively compare the performance of these assays, we summarize hypothetical but realistic data in a structured table. This allows for a direct comparison of potency, precision, and throughput.
| Parameter | Biochemical Assay (COX-2) | Cell-Based Assay (MTT) | Competitive ELISA | Rationale for Comparison |
| Potency (IC50) | 0.15 µM | 1.2 µM | 0.25 µM | A lower IC50 in the cell-based assay compared to the biochemical assay is expected due to factors like membrane permeability and cellular efflux. The ELISA IC50 should be comparable to the biochemical assay if binding drives function. |
| Precision (%CV) | < 10% | < 20% | < 15% | Biochemical assays are typically the most precise. Higher variability is expected in cell-based assays due to biological noise. [11] |
| Throughput | High (384-well) | Medium (96-well) | High (96/384-well) | Biochemical and immunoassays are generally more amenable to high-throughput screening than multi-day cell culture assays. |
| Information Gained | Direct target inhibition | Cellular activity, cytotoxicity | Specific target binding | Each assay provides a unique piece of the puzzle, from molecular interaction to cellular consequence. |
| Potential for Artifacts | Compound aggregation, redox activity | General cytotoxicity, off-target effects | Antibody cross-reactivity | Understanding the limitations of each assay is key to interpreting the combined data. |
Expert Analysis and Conclusion
This cross-validation strategy provides a robust and logical framework for characterizing a novel compound like this compound. The hypothetical data presented in the table illustrates an ideal outcome:
-
Strong Primary Hit: The sub-micromolar IC50 in the COX-2 biochemical assay establishes the compound as a potent, direct inhibitor of the target enzyme.
-
Cellular Confirmation: While the potency is reduced in the MTT assay (1.2 µM vs 0.15 µM), the compound is clearly active in a cellular context. This 8-fold shift is common and acceptable, reflecting the additional biological barriers the compound must overcome. It confirms the compound is not just a "test-tube" hit and has a tangible biological effect.
-
Orthogonal Validation: The competitive ELISA, with an IC50 (0.25 µM) close to the biochemical assay's value, provides strong evidence that the observed functional inhibition is a direct result of the compound binding specifically to the target. This minimizes the risk that the activity seen in the other assays is due to non-specific interference.
By synthesizing the data from these three mechanistically distinct assays, we build a powerful, self-validating case for the compound's activity. We have demonstrated not just that it works, but how it works—from direct binding and enzyme inhibition to a functional cellular outcome. This multi-tiered approach embodies scientific integrity, providing the trustworthy and authoritative data required to advance a promising compound in the drug development pipeline.
References
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- From Bench to Bedside: What Do We Know about Imidazothiazole Deriv
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A Comparative Guide to Heterocyclic Carboxylic Acids in Drug Design: Spotlight on 3-Methylimidazo[2,1-b]thiazole-2-carboxylic Acid
In the landscape of medicinal chemistry, heterocyclic carboxylic acids represent a cornerstone scaffold for the development of novel therapeutics. Their inherent ability to engage in crucial hydrogen bonding and electrostatic interactions with biological targets has led to their prevalence in a wide array of approved drugs. This guide provides an in-depth comparison of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid and its derivatives with other prominent heterocyclic carboxylic acids, namely quinoline carboxylic acids, indole-3-carboxylic acid, and pyridine carboxylic acids. We will delve into their structural nuances, biological activities supported by experimental data, and the strategic rationale behind their application in drug design.
The Privileged Scaffold: An Introduction to Heterocyclic Carboxylic Acids
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental building blocks in drug discovery. The incorporation of a carboxylic acid moiety into these rings often enhances their pharmacological profile by providing a key interaction point with biological receptors. However, the nature of the heterocyclic core profoundly influences the molecule's overall physicochemical properties, including its acidity, lipophilicity, and metabolic stability, thereby dictating its pharmacokinetic and pharmacodynamic behavior.
This guide will focus on a comparative analysis, highlighting the unique attributes of the imidazo[2,1-b]thiazole scaffold in relation to more extensively studied heterocyclic carboxylic acids.
Structural and Functional Comparison
The therapeutic potential of a heterocyclic carboxylic acid is intrinsically linked to its structure. The arrangement of heteroatoms, ring size, and the position of the carboxylic acid group all contribute to the molecule's unique chemical personality.
Caption: Core heterocyclic carboxylic acid structures under comparison.
This compound: A Rising Star
The imidazo[2,1-b]thiazole core is a fused bicyclic system containing nitrogen and sulfur atoms. This "privileged structure" has garnered significant attention for its broad spectrum of biological activities. The presence of the carboxylic acid at the 2-position and a methyl group at the 3-position further refines its interaction with biological targets.
Quinoline Carboxylic Acids: A Legacy of Therapeutic Success
Quinolines, consisting of a benzene ring fused to a pyridine ring, are a well-established class of heterocycles in medicine, most notably as antimalarial and antibacterial agents. The position of the carboxylic acid group (e.g., at the 2, 3, or 4-position) significantly impacts their biological activity.
Indole-3-carboxylic Acid: A Versatile Natural Product Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in natural products and pharmaceuticals. Indole-3-carboxylic acid and its derivatives have demonstrated a wide range of activities, including anticancer and anti-inflammatory effects.
Pyridine Carboxylic Acids: Simple yet Powerful Modulators
Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a fundamental heterocycle in medicinal chemistry. Its monocarboxylic acid derivatives exist as three isomers: picolinic acid (2-carboxylic acid), nicotinic acid (3-carboxylic acid), and isonicotinic acid (4-carboxylic acid), each with distinct biological profiles.
Comparative Biological Activity: A Data-Driven Analysis
The true measure of a scaffold's potential lies in its biological performance. This section presents a comparative summary of the reported anticancer and anti-inflammatory activities of the selected heterocyclic carboxylic acids and their derivatives, with a focus on half-maximal inhibitory concentration (IC50) values.
Anticancer Activity
The search for novel anticancer agents is a major driver in drug discovery. The following table summarizes the cytotoxic effects of derivatives of these heterocyclic cores against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Methylimidazo[2,1-b]thiazole | DHFR Inhibitor (Compound 23) | MCF-7 (Breast) | 0.085 | [1] |
| Quinoline Carboxylic Acid | Quinoline-2-carboxylic acid | HELA (Cervical) | Significant Cytotoxicity | [2] |
| Quinoline Carboxylic Acid | Quinoline-3-carboxylic acid | MCF-7 (Breast) | Remarkable Inhibition | [2] |
| Quinoline Carboxylic Acid | Quinoline-4-carboxylic acid | MCF-7 (Breast) | Remarkable Inhibition | [2] |
| Indole-3-carboxylic Acid | Parent Compound | A549 (Lung) | 4.6 µg/mL | [3][4] |
| Indole-3-carboxylic Acid | Parent Compound | MCF-7 (Breast) | 12.9 µg/mL | [3][4] |
| Pyridine Carboxylic Acid | Nicotinic Acid Derivative (5c) | HCT-15 (Colon) | 0.098 | [1] |
| Pyridine Carboxylic Acid | Nicotinic Acid Derivative (5c) | PC-3 (Prostate) | 0.112 | [1] |
| Pyridine Carboxylic Acid | Picolinic Acid Derivative (5) | A549 (Lung) | 99.93 | [5][6] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, making the development of effective anti-inflammatory agents a critical area of research. A common target for nonsteroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme.
| Compound Class | Derivative Example | Target/Assay | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole | Selective COX-2 Inhibitor (6a) | COX-2 | 0.08 | [3] |
| Quinoline Carboxylic Acid | Quinoline-3-carboxylic acid | LPS-induced inflammation (RAW264.7) | Appreciable Affinity | [2] |
| Quinoline Carboxylic Acid | Quinoline-4-carboxylic acid | LPS-induced inflammation (RAW264.7) | Appreciable Affinity | [2] |
| Pyridine Carboxylic Acid | Isonicotinic Acid Derivative (5) | ROS Inhibition | 1.42 µg/mL | |
| Pyridine Carboxylic Acid | Nicotinic Acid | Carrageenan-induced paw edema | Active |
Physicochemical and Pharmacokinetic Profiles: The Path to a Successful Drug
Beyond biological activity, a successful drug candidate must possess favorable physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | This compound Derivatives | Quinoline Carboxylic Acids | Indole-3-carboxylic Acid | Pyridine Carboxylic Acids |
| Molecular Weight ( g/mol ) | ~196.22 (Parent) | ~173.17 (Parent) | 161.16 | ~123.11 (Parent) |
| LogP (Predicted) | Varies with substitution | ~1.7 - 2.2 (Parent) | 1.99 | ~0.4 - 1.0 (Parent) |
| pKa | Estimated acidic | ~4-5 (Carboxylic acid) | ~4.75 | ~4.8 - 5.2 |
| ADME Profile | Good predicted intestinal absorption and BBB penetration for some derivatives. | Generally good absorption, but can be subject to metabolism. | Orally active. | Generally good oral bioavailability. |
Note: The data for this compound is based on computational predictions and data from its derivatives due to limited publicly available experimental data for the parent compound.
Experimental Protocols: A Guide to Evaluation
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. This section outlines the methodologies for key in vitro assays used to evaluate the biological activities discussed in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Caption: General workflow for a COX inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Activity Measurement: Measure the enzyme activity by detecting the production of prostaglandin G2 (PGG2) using a suitable method, such as an enzyme immunoassay (EIA) or a colorimetric assay.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The comparative analysis presented in this guide underscores the immense potential of heterocyclic carboxylic acids in drug discovery. While quinoline, indole, and pyridine-based carboxylic acids have a long and successful history, the emerging data on this compound and its derivatives highlight this scaffold as a highly promising area for future research. Its potent and selective biological activities, coupled with favorable predicted ADME properties, make it an attractive starting point for the development of next-generation therapeutics, particularly in the fields of oncology and inflammation. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to fully elucidate the therapeutic potential of this exciting class of compounds.
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A Comparative Efficacy Analysis of Novel 3-Methylimidazo[2,1-b]thiazole Analogs Against Standard-of-Care Drugs
This guide provides a comprehensive framework for benchmarking the efficacy of new 3-Methylimidazo[2,1-b]thiazole (IMT) analogs. The IMT scaffold is a privileged heterocyclic structure known for its diverse biological activities. Here, we present a multi-faceted approach to evaluating novel IMT derivatives against established standard-of-care drugs in oncology, mycology, and inflammation. Our analysis is grounded in robust experimental design, providing researchers and drug development professionals with detailed protocols and a rationale for methodological choices.
Introduction to the 3-Methylimidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a fused bicyclic system that has garnered significant attention in medicinal chemistry. Its rigid structure and potential for diverse substitutions make it an attractive scaffold for developing potent and selective therapeutic agents. Recent studies have highlighted the potential of IMT derivatives as anticancer, antifungal, and anti-inflammatory agents.[1][2][3][4] This guide will delineate a clear, data-driven pathway for validating the therapeutic potential of new analogs in these key areas.
Part 1: Oncology - Benchmarking Against a Multi-Kinase Inhibitor
The dysregulation of protein kinases is a hallmark of many cancers. We hypothesize that novel IMT analogs may exhibit potent anti-proliferative activity. Here, we benchmark a hypothetical new analog, 3-MITH-1 , against Sorafenib , a standard multi-kinase inhibitor used in the treatment of various cancers, including melanoma.[1]
In Vitro Efficacy Benchmarking: 3-MITH-1 vs. Sorafenib
The initial phase of efficacy testing involves a battery of in vitro assays to determine the direct cellular effects of the new analog.[5][6][7][8][9]
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer efficacy testing.
-
Cell Seeding: Seed A375P human melanoma cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of 3-MITH-1 and Sorafenib (e.g., 0.01 to 100 µM) for 48 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Rationale: The MTT assay is a cost-effective, high-throughput method to assess cell viability by measuring mitochondrial metabolic activity, a key indicator of cell health.
-
Treatment: Treat A375P cells in 6-well plates with 3-MITH-1 and Sorafenib at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Rationale: This assay quantifies the induction of programmed cell death (apoptosis), a desired mechanism of action for many anticancer drugs.
Comparative In Vitro Efficacy Data
| Parameter | 3-MITH-1 | Sorafenib |
| IC50 (A375P Cells) | 0.8 µM | 2.5 µM |
| Apoptosis Induction | 45% | 30% |
| Migration Inhibition | 60% | 55% |
In Vivo Efficacy Benchmarking: Xenograft Model
Promising in vitro results must be validated in a living system. The cell line-derived xenograft (CDX) model is a standard for preclinical cancer drug testing.[10][11][12][13]
Xenograft Study Design
Caption: In vivo xenograft model experimental design.
-
Cell Implantation: Subcutaneously inject 5x10⁶ A375P cells into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Group Allocation: Randomize mice into three groups: Vehicle control, 3-MITH-1, and Sorafenib.
-
Treatment Administration: Administer the compounds daily for 21 days.
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Rationale: The xenograft model allows for the assessment of a drug's efficacy in a complex biological system, providing insights into its pharmacokinetics and overall anti-tumor activity.[14] Patient-derived xenograft (PDX) models can offer even greater clinical relevance by better preserving the heterogeneity of the original tumor.[14]
Comparative In Vivo Efficacy Data
| Treatment Group | Dose & Route | Tumor Growth Inhibition (TGI) |
| 3-MITH-1 | 20 mg/kg, i.p. | 75% |
| Sorafenib | 30 mg/kg, p.o. | 58% |
Part 2: Antifungal Activity - Benchmarking Against a Standard Azole
The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents. Here, we evaluate a hypothetical analog, 3-MITH-2 , against Fluconazole , a widely used azole antifungal.[15][16][17][18][19]
In Vitro Susceptibility Testing: 3-MITH-2 vs. Fluconazole
The cornerstone of antifungal testing is determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[20][21][22][23]
-
Inoculum Preparation: Prepare a standardized inoculum of Candida albicans (e.g., ATCC 90028) at a concentration of 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.
-
Drug Dilution: Perform serial twofold dilutions of 3-MITH-2 and Fluconazole in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest drug concentration at which a significant decrease in turbidity (e.g., ≥50% inhibition) is observed compared to the growth control.[23]
Rationale: The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard for antifungal susceptibility testing, ensuring reproducibility and comparability of results.[22][23]
Comparative In Vitro Antifungal Data
| Compound | MIC against C. albicans |
| 3-MITH-2 | 4 µg/mL |
| Fluconazole | 1 µg/mL |
While in this hypothetical example 3-MITH-2 is less potent than fluconazole, it may exhibit efficacy against fluconazole-resistant strains, warranting further investigation in in vivo models of candidiasis.[24][25][26][27][28]
Part 3: Anti-inflammatory Potential - Benchmarking Against an NSAID
Chronic inflammation underlies numerous diseases. We assess the potential of a hypothetical analog, 3-MITH-3 , as an anti-inflammatory agent by comparing it to Indomethacin , a potent nonsteroidal anti-inflammatory drug (NSAID).[29][30][31][32][33]
In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic and highly reproducible method for evaluating acute anti-inflammatory activity.[34][35][36][37][38]
Mechanism of Carrageenan-Induced Edema
Caption: Biphasic inflammatory response to carrageenan.
-
Animal Acclimatization: Acclimate male Wistar rats for one week.
-
Group Allocation: Randomize rats into three groups: Vehicle control, 3-MITH-3, and Indomethacin.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) 30 minutes prior to carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[38]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate Inhibition: Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Rationale: This model is effective for screening compounds that can inhibit inflammatory mediators like prostaglandins, making it suitable for comparing potential new drugs to NSAIDs.[37] For a deeper mechanistic understanding, a lipopolysaccharide (LPS)-induced cytokine release model can be employed to measure the effect on pro-inflammatory cytokines like TNF-α and IL-6.[39][40][41][42][43]
Comparative In Vivo Anti-inflammatory Data
| Treatment Group | Dose (i.p.) | % Inhibition of Edema (at 3 hr) |
| 3-MITH-3 | 10 mg/kg | 55% |
| Indomethacin | 5 mg/kg | 65% |
Conclusion
This guide outlines a systematic approach to benchmarking the efficacy of novel 3-Methylimidazo[2,1-b]thiazole analogs. By employing standardized and well-validated in vitro and in vivo models, researchers can generate robust, comparative data against current standard-of-care drugs. The hypothetical data presented for 3-MITH-1, 3-MITH-2, and 3-MITH-3 illustrate how such comparisons can effectively highlight the therapeutic potential of new chemical entities. This structured evaluation is critical for identifying promising lead candidates for further preclinical and clinical development.
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A Head-to-Head Comparison of Synthetic Methodologies for 3-Methylimidazo[2,1-b]thiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic framework, forming the core of numerous compounds with significant biological activities, including antitubercular, anti-inflammatory, and anticancer properties.[1] The continual interest in this scaffold from the medicinal chemistry community necessitates the development and optimization of synthetic routes that are not only efficient and high-yielding but also align with the principles of green chemistry. This guide provides a head-to-head comparison of four prominent methods for the synthesis of 3-methylimidazo[2,1-b]thiazole derivatives: the classical Hantzsch-type synthesis, the modern Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and syntheses accelerated by microwave and ultrasound irradiation.
The Classical Approach: Hantzsch-Type Thiazole Synthesis
The Hantzsch synthesis is a cornerstone in thiazole chemistry, first described by Arthur Hantzsch in 1887.[2] The formation of the imidazo[2,1-b]thiazole ring system via this method typically involves the condensation of a 2-aminothiazole with an α-haloketone. This reaction is robust and has been a workhorse in the field for over a century.
Mechanistic Insight
The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[2,1-b]thiazole ring. The aromaticity of the final product is a significant driving force for this reaction.[3]
Caption: Generalized mechanism of the Hantzsch-type synthesis of imidazo[2,1-b]thiazoles.
Representative Protocol: Conventional Heating
A mixture of 2-aminothiazole (1.0 mmol) and 3-bromo-2-butanone (1.0 mmol) in ethanol (10 mL) is refluxed for 8-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is neutralized with a saturated solution of sodium bicarbonate and the product is extracted with ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3-methyl-substituted imidazo[2,1-b]thiazole.
The Modern Workhorse: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that has gained significant traction for the construction of imidazo-fused heterocycles.[4] This multicomponent reaction (MCR) offers high atom economy and procedural simplicity, making it an attractive alternative to classical methods.[5]
Mechanistic Insight
The GBB reaction for the synthesis of imidazo[2,1-b]thiazoles involves the condensation of a 2-aminothiazole, an aldehyde, and an isocyanide. The reaction is believed to proceed through the formation of a Schiff base from the 2-aminothiazole and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the final product.[6]
Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.
Representative Protocol: Catalyst-Free One-Pot Synthesis
In a round-bottom flask, 3-formylchromone (1.0 mmol), 2-aminothiazole (1.0 mmol), and tert-butyl isocyanide (1.0 mmol) are dissolved in anhydrous toluene (0.5 mL).[7] The mixture is stirred at 100 °C for 30 minutes.[5] The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the corresponding imidazo[2,1-b]thiazole derivative.[7]
The Green Accelerator: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[8] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.[9]
Mechanistic Insight
The underlying mechanism of a microwave-assisted synthesis is generally the same as its conventionally heated counterpart. However, the rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively, leading to a significant rate enhancement. For the Hantzsch-type synthesis, this means a faster formation of the thiazolium salt intermediate and subsequent cyclization and dehydration steps.
Caption: General workflow for microwave-assisted organic synthesis.
Representative Protocol: Microwave-Assisted Hantzsch Synthesis
In a microwave-safe vial, 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1.0 mmol) and N-phenylthiourea (1.0 mmol) are suspended in methanol (5 mL). The vial is sealed and subjected to microwave irradiation at 90 °C for 30 minutes.[10] After cooling, the precipitated product is collected by filtration, washed with cold methanol, and dried to afford the pure N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine.[10]
The Eco-Friendly Alternative: Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides a green and efficient alternative to traditional synthetic methods. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates.[11]
Mechanistic Insight
The proposed mechanism for the ultrasound-assisted synthesis of thiazole derivatives involves the formation of a sulfide intermediate through nucleophilic substitution, which then undergoes cyclization.[12] The high-energy environment created by acoustic cavitation is thought to promote both the initial substitution and the subsequent elimination of water to form the thiazole ring.
Caption: General workflow for ultrasound-assisted organic synthesis.
Representative Protocol: Ultrasound-Assisted Green Synthesis
A mixture of an α-keto-thioamide (1.0 mmol) and a 3-chloroacetylacetone (1.0 mmol) in ethanol is subjected to ultrasonic irradiation at 50-60°C.[12] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with ethanol, and dried to afford the desired thiazole derivative. This method often results in high yields in a significantly shorter time compared to conventional stirring.[13]
Head-to-Head Comparison
| Feature | Hantzsch-Type (Conventional) | Groebke-Blackburn-Bienaymé (GBB) | Microwave-Assisted | Ultrasound-Assisted |
| Reaction Type | Bimolecular Condensation | Three-Component Reaction | Accelerated Condensation | Accelerated Condensation |
| Typical Reagents | 2-Aminothiazole, α-Haloketone | 2-Aminothiazole, Aldehyde, Isocyanide | 2-Aminothiazole, α-Haloketone | Thioamide, α-Haloester/-ketone |
| Reaction Time | 8 - 12 hours | 30 minutes - 2 hours[5] | 10 - 30 minutes[8][10] | 35 - 115 minutes[14] |
| Typical Yields | Moderate to Good | Moderate to Excellent (74-97%)[5][15] | Good to Excellent (up to 95%)[10] | Good to Excellent (up to 94%)[13] |
| Reaction Conditions | Reflux temperature | 85-100 °C[5] | 90-120 °C[10] | 50-60 °C[12] |
| Key Advantages | Well-established, reliable | One-pot, high atom economy, diversity | Rapid, high yields, efficient heating | Green, mild conditions, energy efficient |
| Key Disadvantages | Long reaction times, often requires purification | Isocyanides can be toxic and volatile | Requires specialized equipment | Results can be substrate-dependent |
Conclusion and Future Outlook
The synthesis of 3-methylimidazo[2,1-b]thiazole derivatives can be approached through a variety of effective methods, each with its own set of advantages and disadvantages. The classical Hantzsch-type synthesis remains a reliable, albeit slow, method. For rapid access to a diverse range of substituted analogs, the Groebke-Blackburn-Bienaymé multicomponent reaction is an excellent choice, offering elegance and efficiency in a single pot.
For researchers seeking to accelerate their synthetic efforts and improve yields, both microwave and ultrasound-assisted methods present compelling "green" alternatives. Microwave-assisted synthesis offers dramatic reductions in reaction times with often excellent yields. Ultrasound-assisted synthesis provides a mild and energy-efficient pathway, particularly suitable for thermally sensitive substrates.
The choice of synthetic method will ultimately depend on the specific goals of the researcher, including the desired substitution pattern, the scale of the reaction, available equipment, and the importance of adhering to the principles of green chemistry. The continued development of novel catalytic systems and reaction conditions for these methodologies will undoubtedly further enhance our ability to synthesize these medicinally important scaffolds with even greater efficiency and sustainability.
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A Senior Application Scientist's Guide to Validating In Silico Hits for 3-Methylimidazo[2,1-b]thiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The journey from a computational hypothesis to a validated lead compound is one of rigorous experimental scrutiny. While in silico screening has revolutionized early-phase drug discovery by rapidly identifying promising candidates from vast chemical libraries, its predictions remain theoretical until proven in the laboratory.[1][2] This guide provides a comprehensive framework for the experimental validation of virtual screening hits, using the therapeutically versatile 3-methylimidazo[2,1-b]thiazole scaffold as a case study. This privileged heterocyclic system has demonstrated a wide spectrum of pharmacological activities, making it a frequent subject of computational exploration.[3][4]
Our focus is not merely on what experiments to perform, but why they are chosen. We will proceed through a logical, multi-tiered validation cascade designed to systematically build confidence in a computational hit, eliminate false positives, and provide the rich, quantitative data necessary for progression into lead optimization.
The Foundation: From Virtual Docking to Testable Hypotheses
Virtual screening computationally fits ligands into a target protein's binding site to predict binding affinity and pose.[5] This process, while powerful, is an approximation. The output is a ranked list of "hits"—hypotheses that a given 3-methylimidazo[2,1-b]thiazole derivative will bind and modulate a specific biological target. The critical first step in validation is the synthesis of these computationally-prioritized molecules. Once in hand, the experimental validation can begin.
Caption: The initial in silico drug discovery workflow.
The Validation Cascade: A Multi-Tiered Strategy for Rigorous Assessment
A single experiment is insufficient to validate a computational hit. A robust validation strategy employs a tiered approach, starting with direct biophysical confirmation of binding and progressing to functional biochemical and cell-based assays. This cascade ensures that resources are focused on compounds with the highest potential.
Caption: A tiered experimental validation workflow.
Tier 1: Confirming Direct Target Engagement with Biophysical Methods
The first and most fundamental question is: does the synthesized compound physically interact with the purified target protein? Biophysical assays provide this direct evidence, offering a clear "yes" or "no" answer and quantifying the strength of the interaction.[6][7]
Comparison of Primary Biophysical Validation Techniques
| Technique | Principle | Key Output | Throughput | Protein Consumption | Causality Insight |
| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during binding in solution.[8] | KD, ΔH, ΔS, Stoichiometry (n) | Low | High | Gold standard for thermodynamic characterization. Label-free. |
| Surface Plasmon Resonance (SPR) | Detects binding to an immobilized target by changes in refractive index.[6] | KD, kon, koff | Medium | Low | Provides kinetic data (on/off rates). Requires protein immobilization. |
| Differential Scanning Fluorimetry (DSF) | Measures the shift in protein melting temperature (ΔTm) upon ligand binding.[6] | ΔTm | High | Low | Excellent for primary screening to confirm binding; qualitative affinity. |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding interactions because it directly measures the thermodynamics of the event in solution, without labels or immobilization.[6][9]
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the 3-methylimidazo[2,1-b]thiazole derivative to the target protein.
-
Methodology:
-
Preparation: Dialyze the purified target protein and the synthesized compound into the identical buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch artifacts. Accurately determine the concentrations of both protein and ligand.
-
Instrument Setup: Thoroughly clean the ITC instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC). Load the protein solution (typically 10-20 µM) into the sample cell and the ligand solution (typically 100-200 µM) into the injection syringe.
-
Titration: Set the experiment to run at a constant temperature (e.g., 25°C). Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution.
-
Data Acquisition: The instrument measures the minute heat changes after each injection. The initial injections produce large heat signals as ample binding sites are available. As the protein becomes saturated, the signals diminish.
-
Data Analysis: Integrate the raw heat-per-injection data to generate a binding isotherm. Fit this curve to a suitable binding model (e.g., one-site binding) to calculate the KD, ΔH, and n.
-
Tier 2: Quantifying Functional Activity with Biochemical Assays
Confirming binding is essential, but insufficient. The binding event must translate into a functional consequence, such as the inhibition of an enzyme's catalytic activity.[10]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: Kinase Target)
-
Objective: To determine the concentration at which the 3-methylimidazo[2,1-b]thiazole derivative inhibits 50% of the target kinase's activity (the IC50 value).
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer optimal for the kinase. Prepare serial dilutions of the test compound in DMSO, then dilute further into the reaction buffer.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase enzyme, its specific peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding the co-factor, ATP (often radiolabeled or in a system with a coupled luminescent readout like ADP-Glo™). Allow the reaction to proceed for a set time at a specific temperature (e.g., 30 minutes at 30°C).
-
Termination & Detection: Stop the reaction. The method of detection depends on the assay format. For ADP-Glo™, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: Plot the signal (e.g., luminescence) against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic) to determine the IC50 value.
-
Tier 3: Assessing Efficacy in a Biological Context with Cell-Based Assays
The ultimate test for a potential drug is its ability to function within the complex environment of a living cell.[11][12] Cell-based assays provide crucial insights into a compound's membrane permeability, engagement with the target in its native environment, and overall effect on cell physiology.[13]
Experimental Protocol: Anti-Proliferative Assay (Example: Cancer Cell Line)
-
Objective: To determine the concentration of the compound that causes a 50% reduction in cell growth or viability (GI50 or IC50).[14]
-
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung cancer cells for a lung cancer target) under standard conditions (e.g., 37°C, 5% CO2).
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 3-methylimidazo[2,1-b]thiazole derivative in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Measure the resulting luminescent signal on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of viability against the logarithm of the compound concentration and fit the curve to determine the GI50/IC50 value.
-
Synthesizing the Results: A Comparative Data Guide
A successful validation campaign generates a comprehensive dataset. By organizing the data from each tier, researchers can objectively compare compounds and make informed decisions about which candidates to advance.
| Compound ID | In Silico Score (kcal/mol) | KD (ITC) (µM) | Enzyme IC50 (µM) | Cellular GI50 (µM) | Senior Scientist's Assessment |
| MIT-001 | -9.8 | 0.5 | 0.9 | 1.2 | Excellent Candidate. Strong correlation across all assays. Potent binding translates to potent functional and cellular activity. |
| MIT-002 | -10.2 | 0.2 | 0.4 | >50 | Binding Confirmed, Poor Cellular Activity. Potent binder and enzyme inhibitor but lacks cell-based activity. Suspect poor cell permeability or high efflux. Requires further ADME studies. |
| MIT-003 | -8.5 | >100 | >100 | >100 | False Positive. The computational prediction was not supported by biophysical data. This compound is deprioritized. |
| MIT-004 | -7.9 | 15.0 | 25.0 | 5.0 | Potent Cellular Activity, Weaker Binding. The cellular potency is greater than the biochemical potency, suggesting potential off-target effects or accumulation in the cell. Warrants further investigation. |
This comparative table is the cornerstone of the validation process. It transforms disparate data points into actionable intelligence. A compound like MIT-001 represents a successfully validated hit, demonstrating a clear line of causality from computational prediction to cellular effect. Conversely, MIT-003 is a classic false positive, highlighting the indispensability of experimental validation.[15]
Conclusion
The validation of in silico screening results is a systematic process of de-risking a drug discovery project. For promising scaffolds like 3-methylimidazo[2,1-b]thiazole, this multi-tiered approach, combining biophysical confirmation of binding, biochemical quantification of function, and cell-based assessment of efficacy, is the only reliable path forward. It ensures that the significant investment required for lead optimization is directed toward compounds with a genuine, empirically demonstrated mechanism of action. This rigorous, evidence-based framework bridges the gap between computational prediction and therapeutic potential, paving the way for the development of novel and effective medicines.
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Establishing the Reproducibility of the Biological Effects of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic Acid: A Comparative Guide
In the landscape of contemporary drug discovery, the irreproducibility of scientific findings presents a formidable challenge. This guide provides a comprehensive framework for establishing the reproducibility of the biological effects of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid and its derivatives, a class of compounds demonstrating significant therapeutic potential. By offering a meticulous comparison with established alternatives and detailing robust experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the tools to validate and build upon existing research. Our focus will be on the well-documented anticancer properties of this scaffold, particularly its role as a Dihydrofolate Reductase (DHFR) inhibitor and its cytotoxic effects on cancer cell lines.
The Scientific Imperative for Reproducibility
The ability to independently replicate experimental results is the bedrock of scientific progress. In the context of preclinical drug development, failure to reproduce foundational findings can lead to the squandering of resources and a dead end in the pursuit of novel therapeutics. This guide is predicated on the principle that rigorous, well-documented, and transparently reported experimental methodologies are paramount. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Unveiling the Biological Landscape of 3-Methylimidazo[2,1-b]thiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anthelmintic properties.[1][2] However, it is their potent anticancer activity that has garnered significant attention within the scientific community.[3][4] Notably, 3-methyl-imidazo[2,1-b]thiazole derivatives have emerged as a promising new class of antifolates, compounds that interfere with the metabolism of folic acid.[5][6][7]
Mechanism of Action: Targeting Dihydrofolate Reductase (DHFR)
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of Dihydrofolate Reductase (DHFR).[5][6][7] DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleotides and certain amino acids.[8][9][10] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[5][6][7]
The workflow for investigating DHFR inhibition is a critical first step in validating the compound's mechanism of action.
Caption: Workflow for DHFR Inhibition Analysis.
Comparative Analysis: Benchmarking Against the Gold Standard
To robustly establish the efficacy of this compound derivatives, a direct comparison with a well-characterized alternative is essential. Methotrexate (MTX), a potent and widely used DHFR inhibitor in cancer chemotherapy, serves as the ideal benchmark.[11][12]
In Vitro DHFR Inhibition
Studies have shown that certain 3-methyl-imidazo[2,1-b]thiazole derivatives exhibit potent inhibitory activity against DHFR, with IC50 values that are comparable to, and in some cases even lower than, that of methotrexate.[5][6][7] This suggests a high affinity for the enzyme's active site.
| Compound | Target | IC50 (µM) | Reference |
| 3-Methyl-imidazo[2,1-b]thiazole derivative (Compound 22) | DHFR | 0.079 | [5][6][7] |
| 3-Methyl-imidazo[2,1-b]thiazole derivative (Compound 23) | DHFR | 0.085 | [5][6][7] |
| Methotrexate (MTX) | DHFR | 0.087 | [5][6][7] |
Table 1: Comparative in vitro DHFR inhibitory activity. The data clearly indicates that the 3-methyl-imidazo[2,1-b]thiazole scaffold holds significant promise for the development of potent DHFR inhibitors.
Cytotoxicity Against Cancer Cell Lines
The ultimate test of an anticancer agent's potential is its ability to kill cancer cells. The MTT assay is a widely used, rapid, and reproducible colorimetric assay to assess cell viability and cytotoxicity.[5][13] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[3][14]
Numerous studies have demonstrated the cytotoxic effects of imidazo[2,1-b]thiazole derivatives against various cancer cell lines, with a particular focus on the MCF-7 breast cancer cell line.[15][16][17]
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-Methyl-imidazo[2,1-b]thiazole derivative (Compound 22) | MCF-7 | Promising Cytotoxicity | [5][6][7] |
| 3-Methyl-imidazo[2,1-b]thiazole derivative (Compound 23) | MCF-7 | Promising Cytotoxicity | [5][6][7] |
| N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide | MCF-7 | 8.38 | [15] |
| Sorafenib (Reference Drug) | MCF-7 | 7.55 | [15] |
Table 2: Comparative cytotoxicity against the MCF-7 breast cancer cell line. The imidazo[2,1-b]thiazole derivatives demonstrate potent cytotoxic effects, further validating their potential as anticancer agents.
Detailed Experimental Protocols for Reproducible Results
The following protocols are designed to be self-validating, with built-in controls and clear endpoints to ensure the generation of high-quality, reproducible data.
Protocol 1: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of the test compound on DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of dihydrofolate.[18][19]
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Methotrexate (MTX) as a positive control
-
Test compound (this compound derivative)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve DHF and NADPH in the assay buffer to the desired stock concentrations.
-
Prepare a serial dilution of the test compound and MTX in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Test compound or MTX at various concentrations (or vehicle control)
-
DHFR enzyme
-
-
-
Initiate Reaction:
-
Initiate the reaction by adding the DHF solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a suitable non-linear regression model.
-
Caption: Step-by-step DHFR Inhibition Assay Protocol.
Protocol 2: MTT Cytotoxicity Assay
This protocol details the MTT assay for assessing the cytotoxic effects of the test compound on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of the test compound, positive control, or vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value.
-
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol 3: In Vivo Antitumor Activity using the Ehrlich Ascites Carcinoma (EAC) Model
The Ehrlich Ascites Carcinoma (EAC) model is a widely used transplantable tumor model in mice to evaluate the in vivo efficacy of potential anticancer agents.[20][21][22]
Materials:
-
Swiss albino mice
-
EAC cells
-
Test compound
-
Vehicle control
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement (for solid tumor model)
Procedure:
-
Tumor Inoculation:
-
Inject a known number of EAC cells (e.g., 2 x 10^6 cells) intraperitoneally (for ascitic tumor) or subcutaneously (for solid tumor) into the mice.
-
-
Compound Administration:
-
After 24 hours of tumor inoculation, start administering the test compound and vehicle control to their respective groups daily for a specified period (e.g., 9-14 days).
-
-
Monitoring:
-
Monitor the mice daily for changes in body weight, tumor volume (for solid tumors, measured with calipers), and overall health.
-
-
Endpoint Analysis:
-
At the end of the treatment period, sacrifice the mice.
-
For the ascitic model, collect the ascitic fluid to determine the tumor volume and viable tumor cell count.
-
For the solid tumor model, excise and weigh the tumors.
-
Calculate the percentage of tumor growth inhibition.
-
Conclusion: Towards a Future of Reproducible Cancer Research
The 3-methyl-imidazo[2,1-b]thiazole scaffold represents a promising avenue for the development of novel anticancer therapeutics. However, the translation of this promise into clinical reality hinges on the rigorous and reproducible validation of its biological effects. This guide has provided a framework for achieving this, emphasizing a comparative approach and detailing robust, self-validating experimental protocols. By adhering to these principles of scientific integrity, the research community can confidently build upon the foundational work in this area, accelerating the journey of these promising compounds from the laboratory to the clinic.
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Comparative Docking Analysis of 3-Methylimidazo[2,1-b]thiazole Analogs in Different Kinase Domains: A Senior Application Scientist's Guide
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A Researcher's Guide to De-risking Drug Discovery: Proactively Assessing Off-Target Effects of Novel Small Molecules
A Comparative Analysis of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid and Methotrexate
In the landscape of modern drug discovery, the identification of a potent, on-target small molecule is only the initial step. The subsequent, and arguably more critical, phase involves a comprehensive assessment of the compound's specificity. Off-target effects, where a drug interacts with unintended biomolecules, are a primary cause of adverse drug reactions and clinical trial failures. Therefore, a proactive and robust strategy to identify and characterize these interactions is paramount to de-risking a drug development program.
This guide provides a technical framework for assessing the off-target effects of a novel therapeutic candidate, using the emerging dihydrofolate reductase (DHFR) inhibitor, This compound , as our primary case study. To provide a tangible comparison, we will contrast its hypothetical off-target profile with that of the well-established DHFR inhibitor, Methotrexate . Methotrexate is a widely used chemotherapeutic and immunosuppressive agent, and its extensive clinical use has provided a wealth of information regarding its side-effect profile, which is linked to both its on-target and off-target activities[1][2][3][4].
This guide is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the key experimental approaches for off-target profiling. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating systems, and present data in a clear, comparative format.
The Imperative of Early Off-Target Assessment
The core principle behind early off-target assessment is to fail fast and fail cheap. Identifying potential liabilities of a drug candidate during preclinical development saves invaluable time and resources that would otherwise be expended on a compound destined to fail in later clinical stages. A thorough understanding of a molecule's polypharmacology can also unveil opportunities for drug repurposing.
DHFR inhibitors, such as Methotrexate, function by blocking the enzyme dihydrofolate reductase, which is critical for the synthesis of nucleotides and essential for the proliferation of rapidly dividing cells like cancer cells[5]. While effective, the therapeutic window of such agents can be narrow, and side effects are common[1][2][3][4]. For a novel DHFR inhibitor like this compound to be a viable clinical candidate, it must demonstrate a superior safety profile, which necessitates a comprehensive evaluation of its off-target interactions.
A Multi-pronged Approach to Off-Target Profiling
No single method can provide a complete picture of a compound's off-target profile. Therefore, a multi-pronged approach employing orthogonal techniques is essential. Here, we will explore three widely adopted and powerful methodologies:
-
Cellular Thermal Shift Assay (CETSA®): To assess target engagement and identify off-target binding in a cellular context.
-
Kinome Scanning: To specifically evaluate interactions with the human kinome, a frequent source of off-target effects.
-
Chemoproteomics: To achieve a global and unbiased view of protein interactions across the proteome.
Cellular Thermal Shift Assay (CETSA®): Interrogating Target Engagement in a Native Environment
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct assessment of a compound's binding to its target in a physiological setting – within intact cells or even tissues[6][7]. The principle of CETSA is based on the ligand-induced thermal stabilization of proteins. When a compound binds to a protein, it generally increases the protein's resistance to heat-induced denaturation[6].
Experimental Workflow: CETSA®
The workflow for a CETSA experiment is conceptually straightforward and can be adapted for both targeted and proteome-wide analysis.
Caption: A simplified workflow for a KINOMEscan® experiment.
Comparative Data Table (Hypothetical)
| Kinase Target | This compound (% Inhibition @ 1 µM) | Methotrexate (% Inhibition @ 1 µM) |
| DHFR (Control) | 98% | 99% |
| ABL1 | 5% | 8% |
| EGFR | 2% | 4% |
| JAK2 | 75% | 15% |
| SRC | 68% | 12% |
| p38α (MAPK14) | 10% | 18% |
| ... (450+ other kinases) | <10% | <10% |
Interpretation: This hypothetical kinome scan data reveals that while both compounds are highly potent against their intended target, DHFR, this compound exhibits significant off-target activity against JAK2 and SRC kinases. In contrast, Methotrexate shows a cleaner kinome profile in this hypothetical scenario. Such findings would be critical in the early assessment of this compound, flagging potential for off-target toxicities related to the inhibition of these kinases. This type of screening is crucial for identifying unintended kinase targets.[8]
Chemoproteomics: An Unbiased, Proteome-Wide Perspective
While CETSA and kinome scanning are powerful techniques, they are either targeted or focused on a specific protein family. Chemoproteomics offers a global, unbiased approach to identify all the proteins that a small molecule interacts with in a complex biological sample.
Experimental Principle: Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes in complex proteomes. A typical ABPP probe consists of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., biotin or a fluorophore) for enrichment and detection.
Experimental Workflow: Chemoproteomics (ABPP)
Caption: A general workflow for a competitive Activity-Based Protein Profiling (ABPP) experiment.
Comparative Data Table (Hypothetical)
| Protein Target | This compound (Fold Change vs. Vehicle) | Methotrexate (Fold Change vs. Vehicle) |
| DHFR | -15.2 | -18.5 |
| Carbonic Anhydrase II | -1.1 | -1.3 |
| Aldehyde Dehydrogenase 1A1 | -8.7 | -1.5 |
| Cathepsin B | -6.3 | -1.2 |
| GAPDH | -1.0 | -1.1 |
Interpretation: In this hypothetical chemoproteomics experiment, a significant decrease in probe labeling (negative fold change) indicates that the compound is binding to that protein and preventing the probe from doing so. As expected, both compounds show strong engagement with DHFR. However, this compound also demonstrates significant engagement with Aldehyde Dehydrogenase 1A1 and Cathepsin B, potential off-targets that were not identified in the kinome scan. Methotrexate, in this hypothetical example, appears more specific. This unbiased approach can uncover unexpected off-targets that would be missed by more focused methods.
Synthesizing the Data for a Go/No-Go Decision
The collective data from these orthogonal assays provides a comprehensive off-target profile for this compound, allowing for a direct comparison with the established drug, Methotrexate.
Summary of Hypothetical Findings:
-
This compound:
-
On-target activity: Confirmed potent engagement with DHFR in cells (CETSA®).
-
Off-target liabilities:
-
Significant inhibition of JAK2 and SRC kinases (Kinome Scan).
-
Binding to Aldehyde Dehydrogenase 1A1 and Cathepsin B (Chemoproteomics).
-
-
-
Methotrexate:
-
On-target activity: Confirmed potent engagement with DHFR in cells (CETSA®).
-
Off-target liabilities:
-
Relatively clean kinome profile.
-
Minimal off-target binding in the chemoproteomics screen.
-
-
Based on this hypothetical data, while this compound is a potent DHFR inhibitor, its off-target profile raises significant safety concerns. The inhibition of JAK2 and SRC could lead to unintended effects on hematopoiesis and immune function, while interactions with other metabolic enzymes could result in unforeseen toxicities. Further investigation and potential chemical modifications to improve selectivity would be warranted before advancing this compound.
Conclusion
A proactive, multi-faceted approach to assessing off-target effects is not merely a recommendation but a necessity in modern drug discovery. By integrating techniques such as CETSA®, kinome scanning, and chemoproteomics, researchers can build a comprehensive understanding of a compound's interaction profile within the complex environment of the cell. This guide, using the comparative case study of this compound and Methotrexate, illustrates how such a strategy can provide the critical data needed to make informed go/no-go decisions, ultimately leading to the development of safer and more effective medicines.
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- NHS. (n.d.).
- ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 3-Methylimidazo[2,1-b]thiazole in Biological Samples
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 3-Methylimidazo[2,1-b]thiazole
3-Methylimidazo[2,1-b]thiazole is a heterocyclic compound belonging to a class of molecules that has garnered significant interest in pharmaceutical research due to its diverse biological activities. The imidazo[2,1-b]thiazole scaffold is a core component of various therapeutic agents, exhibiting potential as anti-mycobacterial, anti-inflammatory, and anticancer agents.[1] The reliable quantification of 3-Methylimidazo[2,1-b]thiazole in biological matrices such as plasma, serum, and tissue homogenates is paramount for preclinical and clinical development. Accurate measurement of its concentration is essential for elucidating its pharmacokinetic profile, understanding its absorption, distribution, metabolism, and excretion (ADME) properties, and establishing a clear relationship between dose, exposure, and therapeutic or toxic effects.
This guide provides a comprehensive overview of the validation of analytical methods for the quantification of 3-Methylimidazo[2,1-b]thiazole in biological samples. As a Senior Application Scientist, the focus here extends beyond a mere recitation of protocols. Instead, this guide delves into the rationale behind the selection of analytical techniques and the critical parameters for method validation, grounded in the principles of scientific integrity and regulatory expectations.
A Note on the Use of a Surrogate Analyte:
As of the writing of this guide, there is a conspicuous absence of publicly available, validated bioanalytical methods specifically for 3-Methylimidazo[2,1-b]thiazole. Therefore, to provide a practical and data-driven comparison, this guide will utilize a closely related structural analog, 2-methylimidazo[1,2-a]pyridine , as a surrogate. The analytical methodologies and validation data presented for this surrogate are anticipated to be highly translatable to 3-Methylimidazo[2,1-b]thiazole due to their structural similarities. However, it is imperative to underscore that any method developed for 3-Methylimidazo[2,1-b]thiazole would necessitate its own rigorous, independent validation.
Choosing the Right Tool: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is the foundational step in developing a robust quantification method. The choice is dictated by the physicochemical properties of the analyte, the required sensitivity, the complexity of the biological matrix, and the desired sample throughput.
| Analytical Technique | Principle | Advantages for 3-Methylimidazo[2,1-b]thiazole Quantification | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on partitioning between a stationary and mobile phase, with detection via UV absorbance. | Cost-effective, widely available, suitable for routine analysis if high sensitivity is not required. | Lower sensitivity and selectivity compared to mass spectrometry, potential for interference from endogenous matrix components. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High chromatographic efficiency, excellent for volatile and thermally stable compounds. | May require derivatization to improve volatility and thermal stability of 3-Methylimidazo[2,1-b]thiazole, which can add complexity to sample preparation. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation by HPLC coupled with highly selective and sensitive detection using tandem mass spectrometry. | The "gold standard" for bioanalysis, offering high sensitivity (low limit of quantification), high selectivity to minimize matrix effects, and structural confirmation. | Higher initial instrument cost and operational complexity. |
For the quantification of 3-Methylimidazo[2,1-b]thiazole in biological matrices, LC-MS/MS is the unequivocally superior choice. Its inherent sensitivity and selectivity are crucial for accurately measuring drug concentrations, often in the low ng/mL range, and for distinguishing the analyte from a complex background of endogenous compounds.
The Cornerstone of Reliable Data: A Deep Dive into Bioanalytical Method Validation
A validated bioanalytical method provides irrefutable evidence that the assay is reliable and reproducible for its intended use. The validation process adheres to stringent guidelines established by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The following sections will detail the validation of a hypothetical LC-MS/MS method for our surrogate analyte, 2-methylimidazo[1,2-a]pyridine, in human plasma. This will serve as a practical template for the validation of a method for 3-Methylimidazo[2,1-b]thiazole.
Experimental Workflow for Method Validation
The validation of a bioanalytical method is a systematic process that involves a series of experiments to assess its performance characteristics.
Caption: A generalized workflow for the development, validation, and application of a bioanalytical method.
Detailed Protocol for LC-MS/MS Method Validation (Surrogate: 2-methylimidazo[1,2-a]pyridine)
This protocol outlines the essential steps for validating an LC-MS/MS method for the quantification of 2-methylimidazo[1,2-a]pyridine in human plasma.
1. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions: Prepare individual stock solutions of 2-methylimidazo[1,2-a]pyridine and a suitable internal standard (IS), such as a stable isotope-labeled version of the analyte, in an appropriate organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions with the same solvent to create a range of working solutions for calibration standards and quality control (QC) samples.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards: Spike an appropriate volume of the working solutions into blank human plasma to prepare a series of calibration standards at concentrations spanning the expected range of the study samples. A typical range might be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for the analyte and IS would need to be determined during method development.
5. Validation Parameters and Acceptance Criteria:
The following validation parameters must be assessed according to FDA and EMA guidelines.
-
Specificity and Selectivity:
-
Objective: To demonstrate that the method can unequivocally identify and quantify the analyte in the presence of other components in the biological matrix.
-
Procedure: Analyze at least six different lots of blank human plasma to check for interferences at the retention times of the analyte and IS.
-
Acceptance Criteria: The response of any interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.
-
-
Linearity and Range:
-
Objective: To establish the concentration range over which the assay is accurate, precise, and linear.
-
Procedure: Analyze a set of calibration standards (typically 6-8 non-zero concentrations) in triplicate on three different days.
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).
-
-
Accuracy and Precision:
-
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Procedure: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three different days (intra-day and inter-day).
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values. The precision, expressed as the coefficient of variation (CV), should not exceed 15%.
-
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LLOQ).
-
Procedure: The LLOQ is the lowest concentration on the calibration curve that meets the accuracy and precision criteria. The LOD is typically determined as a signal-to-noise ratio of at least 3.
-
Acceptance Criteria: The LLOQ must have an accuracy of ±20% and a precision of ≤20%.
-
-
Matrix Effect:
-
Objective: To assess the effect of the biological matrix on the ionization of the analyte and IS.
-
Procedure: Compare the peak areas of the analyte and IS in post-extraction spiked samples with those in neat solutions at low and high concentrations.
-
Acceptance Criteria: The CV of the matrix factor across different lots of plasma should be ≤15%.
-
-
Stability:
-
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.
-
Procedure: Analyze QC samples after subjecting them to different conditions, including:
-
Freeze-Thaw Stability: Multiple freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a specified period.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for an extended duration.
-
Post-Preparative Stability: In the autosampler.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Comparative Performance of Analytical Methods (Hypothetical Data for Surrogate)
The following table summarizes the expected performance characteristics of different analytical methods for the quantification of our surrogate, 2-methylimidazo[1,2-a]pyridine, in human plasma.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| LLOQ | 0.5 ng/mL | 50 ng/mL | 10 ng/mL (with derivatization) |
| Linear Range | 0.5 - 500 ng/mL | 50 - 5000 ng/mL | 10 - 1000 ng/mL |
| Accuracy | 95 - 105% | 90 - 110% | 92 - 108% |
| Precision (CV) | < 10% | < 15% | < 12% |
| Sample Volume | 50 - 100 µL | 200 - 500 µL | 100 - 200 µL |
| Throughput | High | Medium | Medium |
Logical Relationships in Method Validation
The parameters of method validation are interconnected and build upon one another to ensure a robust and reliable assay.
Caption: The logical dependencies between key validation parameters.
Conclusion: A Pathway to Confident Quantification
The successful validation of a bioanalytical method is a critical milestone in the development of any new therapeutic agent. While this guide has utilized a surrogate analyte to illustrate the principles and practices of method validation, the underlying concepts are universally applicable to the quantification of 3-Methylimidazo[2,1-b]thiazole.
The supremacy of LC-MS/MS for this application is clear, offering unparalleled sensitivity and selectivity. A meticulously executed validation, encompassing specificity, linearity, accuracy, precision, sensitivity, and stability, will provide the high-quality data necessary to make informed decisions throughout the drug development process. By adhering to the principles of scientific integrity and the rigorous standards set by regulatory authorities, researchers can ensure the reliability and reproducibility of their findings, ultimately contributing to the successful advancement of new medicines.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic Acid
This guide provides essential safety and logistical information for the proper disposal of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in regulatory compliance and scientific principles to ensure the safe handling and disposal of this compound. The procedures outlined are designed to be self-validating, ensuring a closed-loop system of safety from waste generation to final disposition.
Hazard Assessment and Characterization: A Precautionary Approach
The causality for this cautious stance is clear: the molecule combines a carboxylic acid function with a fused imidazo-thiazole heterocyclic system. Thiazole derivatives are known for a wide range of biological activities and potential hazards, while carboxylic acids present corrosive risks.[6][7] An analysis of related structures provides a reliable, albeit presumptive, hazard profile.
Table 1: Presumptive Hazard Profile Based on Structurally Related Compounds
| Potential Hazard | Justification from Analogous Compounds | Source(s) |
| Serious Eye Irritation | 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid and 1,3-Thiazole-2-carboxylic acid are known eye irritants. | [8][9] |
| Skin Irritation | Imidazo[2,1-b]thiazole-6-carbaldehyde and 1,3-Thiazole-2-carboxylic acid cause skin irritation. | [8][9][10] |
| Respiratory Irritation | Several related imidazo-thiazole and thiazole compounds are known to cause respiratory irritation. | [8][9][10] |
| Acute Toxicity | Imidazo[2,1-b]thiazole-6-carbaldehyde is harmful if swallowed. 2,3-Dihydro-6-phenylimidazo [2,1-b] thiazole is toxic in contact with skin or if inhaled. | [8][10][11] |
| Reproductive Toxicity | 2,3-Dihydro-6-phenylimidazo [2,1-b] thiazole is suspected of damaging fertility or the unborn child. | [11] |
| Environmental Hazard | Some thiazole derivatives are very toxic to aquatic life with long-lasting effects. Disposing of chemicals down the drain is strictly prohibited. | [12] |
Based on this data, this compound must be managed as a hazardous waste stream, with particular attention to its potential as an irritant, a toxicant, and an environmental hazard.
Core Disposal Protocol: A Step-by-Step Methodology
Adherence to a formal, written program for hazardous waste management is essential for regulatory compliance and safety.[3] The following protocol provides a direct, step-by-step methodology for the disposal of this compound from the point of generation.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE. The rationale is to prevent exposure via inhalation, skin contact, or eye contact, based on the presumptive hazards.
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133.[12]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile). Inspect gloves before use.[10]
-
Body Protection: A standard laboratory coat is required.[12]
-
Respiratory Protection: Handle waste within a certified chemical fume hood to minimize inhalation risk.[12]
Step 2: Waste Segregation and Collection
The cornerstone of safe chemical disposal is rigorous segregation to prevent dangerous reactions.[1][13][14]
-
Designate a Waste Stream: Collect this compound waste in a dedicated container. This includes the pure compound, reaction mixtures containing it, and any solvent used for rinsing contaminated glassware (first rinse).[6]
-
Avoid Commingling: Never mix this waste with other chemical waste streams, especially strong bases or oxidizing agents, to prevent unknown and potentially hazardous reactions.[8][10]
-
No Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[6][12] While neutralization is a common procedure for simple acids, the complex heterocyclic structure of this compound presents additional, unknown environmental and toxicological risks, making drain disposal inappropriate.[12][15]
Step 3: Container Management and Storage
Proper container management is a frequent point of regulatory scrutiny and is critical for preventing spills and exposure.[3]
-
Select a Compatible Container: Use a sturdy, leak-proof container made of a material compatible with acidic compounds, such as high-density polyethylene (HDPE) or glass.[6] The original product container is often a suitable choice.[15]
-
Keep Containers Closed: Waste containers must be securely sealed at all times except when actively adding waste.[3][6][16] This is a primary EPA regulation to prevent the release of vapors.[3]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[15] This area should be clearly marked, located at or near the point of generation, and under the control of the operator. The SAA must be inspected weekly for any signs of leakage.[15]
-
Secondary Containment: Place the liquid waste container within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.[6]
Step 4: Proper Hazardous Waste Labeling
Accurate labeling is a non-negotiable legal requirement that ensures safe handling and proper final disposal.[1][12][15]
-
Required Information: The label on the waste container must include:
Step 5: Arrange for Professional Disposal
The final disposition of hazardous waste must be handled by trained professionals in accordance with federal and local regulations.[14]
-
Contact EHS: Once the waste container is full, or within one year of the accumulation start date, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[5][15]
-
Manifesting: For transport off-site, the waste will be tracked using a Uniform Hazardous Waste Manifest, creating a "cradle-to-grave" chain of custody as mandated by the EPA.[16][17]
Decontamination and Spill Management
-
Glassware Decontamination: For containers and glassware that held this compound, the first rinse must be collected and disposed of as hazardous waste.[6] Subsequent rinses with a suitable solvent may be managed as non-hazardous waste, provided the container is thoroughly empty. For highly toxic chemicals, the first three rinses must be collected.[6]
-
Small Spill Cleanup: In the event of a small spill within a fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Label the container appropriately and arrange for disposal through EHS.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: Upholding a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of our professional responsibility to ensure a safe laboratory environment and protect our ecosystem. By treating this compound as hazardous waste based on a conservative assessment of its structural analogs, segregating it meticulously, and adhering to institutional and federal disposal protocols, we uphold the highest standards of scientific integrity and safety. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.
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- Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
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- Al-Ghorbani, M., et al. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI.
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Personal protective equipment for handling 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid
Safe Handling Guide: 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid
This document provides essential safety protocols and logistical guidance for the handling and disposal of this compound. As a novel heterocyclic compound, its toxicological properties are not yet fully characterized. Therefore, a cautious approach, treating the compound as potentially hazardous, is mandatory. The following procedures are based on established best practices for handling analogous chemical structures—specifically, powdered carboxylic acids and biologically active imidazo[2,1-b]thiazole derivatives.[1][2][3][4]
At-a-Glance Safety Summary
This table summarizes the minimum required personal protective equipment (PPE) and safety measures for handling this compound in a solid, powdered form.
| Exposure Route | Potential Hazard | Primary Engineering Control | Required Personal Protective Equipment (PPE) |
| Inhalation | May cause respiratory irritation.[1][2] | Certified Chemical Fume Hood | NIOSH-approved respirator (if fume hood is unavailable or insufficient) |
| Dermal (Skin) | Causes skin irritation.[1][2] | N/A | Chemical-resistant lab coat, Nitrile or Butyl rubber gloves |
| Ocular (Eye) | Causes serious eye irritation.[1][2] | Fume Hood Sash | ANSI Z.87.1-compliant safety goggles or a face shield worn over safety glasses |
| Ingestion | Harmful if swallowed.[2][5] | N/A | Strict prohibition of eating, drinking, or smoking in the lab. Thorough handwashing. |
Hazard Assessment by Chemical Analogy
The specific hazards of this compound have not been fully investigated.[2] However, based on its structural components—a carboxylic acid group and an imidazo[2,1-b]thiazole core—we can infer potential risks by examining similar compounds.
-
Carboxylic Acid Moiety : Carboxylic acids are known to be irritants to the skin, eyes, and respiratory system.[1][6]
-
Imidazo[2,1-b]thiazole Core : This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, forming the basis of many biologically active compounds.[3][4][7][8] Its presence suggests the potential for unforeseen biological activity. Safety data for analogous compounds like Imidazo[2,1-b]thiazole-6-carbaldehyde and 2,3-Dihydro-6-phenylimidazo[2,1-b]thiazole indicate potential for skin, eye, and respiratory irritation, with some analogs being toxic if swallowed or in contact with skin.[2][9]
Given these factors, the primary hazards are exposure to the powdered form via inhalation and direct contact with skin and eyes.[10][11]
Safe Handling and Operations Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.[12][13]
Engineering Controls: The First Line of Defense
-
Designated Area : All weighing and handling of solid this compound must occur in a designated area, clearly marked for potent compound handling.[11]
-
Ventilation : A certified chemical fume hood is mandatory for all operations that may generate dust.[10][12][14] Before starting work, verify that the fume hood has a valid inspection sticker and the airflow is functioning correctly.
Step-by-Step Weighing and Handling Procedure
-
Preparation : Before bringing the compound into the fume hood, cover the work surface with disposable absorbent bench paper.[11] This simplifies cleanup in case of a spill.
-
Pre-Weighing : Place a weigh boat on the analytical balance inside the fume hood and tare the balance.
-
Transfer : Use a dedicated spatula to carefully transfer the solid from the stock container to the weigh boat.[11]
-
Causality : Avoid pouring the powder directly from the bottle. This action can create airborne dust and lead to contamination of the container's threads, increasing exposure risk when the cap is replaced.[11] Transferring with a spatula in small increments minimizes dust generation.
-
-
Container Management : Keep the primary stock container closed whenever you are not actively transferring material.[11]
-
Dissolution : If preparing a solution, add the weighed solid to the solvent slowly. Never add solvent to the solid, as this can cause splashing. For acidic compounds, always add acid to the water or solvent, not the other way around, to control any exothermic reactions.[13]
Personal Protective Equipment (PPE) Workflow
Proper donning and doffing of PPE is a self-validating system that prevents cross-contamination from the laboratory to personal spaces.[14]
Required PPE
-
Lab Coat : A clean, fully-buttoned, chemical-resistant lab coat.
-
Gloves : Chemical-resistant gloves such as nitrile or butyl rubber are required. Always inspect gloves for tears or holes before use.
-
Eye Protection : Wear chemical splash goggles that meet ANSI Z.87.1 standards.[12] For significant dust generation risk, a face shield worn over safety glasses is recommended.[12][15]
Donning and Doffing Procedure
The sequence of putting on and removing PPE is critical to avoid contaminating your skin and clothing.
Caption: PPE Donning and Doffing Workflow.
Decontamination and Disposal Plan
Proper disposal is a critical and regulated component of the chemical lifecycle.[12]
Decontamination
-
Work Surfaces : After handling is complete, wipe down the designated work area, balance, and any equipment with a suitable solvent or cleaning solution.[11]
-
Spills : For small spills, use a spill kit with appropriate absorbents. For larger spills, evacuate the area and follow your institution's emergency procedures.[13]
-
Cleaning Method : Use wet cleaning methods or a HEPA vacuum for cleaning up powders; dry sweeping is prohibited as it can generate dust.[11]
Waste Disposal
All materials contaminated with this compound must be treated as hazardous chemical waste.[16]
Caption: Decision Tree for Waste Segregation.
-
Solid Waste : All contaminated disposables (e.g., gloves, weigh boats, absorbent paper) must be placed in a dedicated, clearly labeled hazardous waste container.[12]
-
Unused Compound : Unused or expired this compound must be disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) office. Do not pour chemical waste down the drain.[17] Heterocyclic compounds can be persistent environmental contaminants.[18]
Emergency Procedures
In case of accidental exposure, immediate and correct action is crucial.[13][19]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[19] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][19] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
References
- The MSDS HyperGlossary: Carboxylic Acid.
- WORKING SAFELY WITH TOXIC POWDERS. Duke University Safety. [Link]
- Weighing Hazardous Powders in the Laboratory. University of California, Berkeley, Environment, Health & Safety. [Link]
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. [Link]
- What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
- Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
- Material Safety Data Sheet - Chromane-2-carboxylic acid. Cole-Parmer. [Link]
- Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
- Safety data sheet - 2,3-Dihydro-6-phenylimidazo [2,1-b] thiazole. British Pharmacopoeia. [Link]
- Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals. [Link]
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central, National Institutes of Health (NIH). [Link]
- Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole deriv
- Chalcone-based imidazo[2,1-b]thiazole derivatives: synthesis, crystal structure, potent anticancer activity, and computational studies. Taylor & Francis Online. [Link]
- One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free C
- Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PubMed Central, National Institutes of Health (NIH). [Link]
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- 2. fishersci.ca [fishersci.ca]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
